Technical Documentation Center

(4-Methyl-3-nitrophenyl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Methyl-3-nitrophenyl)methanamine
  • CAS: 623155-53-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of (4-Methyl-3-nitrophenyl)methanamine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of (4-Methyl-3-nitrophenyl)methanamine. It is intended for researchers, scientists, and professionals in drug development who requi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (4-Methyl-3-nitrophenyl)methanamine. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple data sheet to offer insights into the underlying physicochemical principles governing solubility and provides actionable protocols for empirical determination.

Executive Summary: Predicting Solubility through Molecular Structure

The primary amine group suggests potential for hydrogen bonding and basicity, leading to enhanced solubility in acidic aqueous solutions through salt formation[1]. Conversely, the aromatic ring and methyl group contribute to its lipophilicity, favoring solubility in nonpolar organic solvents. The highly polar nitro group introduces a significant dipole moment, which can influence interactions with polar aprotic solvents. Given these features, it is anticipated that (4-Methyl-3-nitrophenyl)methanamine will exhibit limited solubility in water and higher solubility in a range of organic solvents, with the precise values depending on the solvent's polarity, hydrogen bonding capacity, and dielectric constant. For instance, the structurally related compound 4-Methyl-3-nitroaniline has a low water solubility of less than 1 g/L[2].

Physicochemical Properties and Their Influence on Solubility

A molecule's solubility is a direct consequence of its physical and chemical properties. While experimental data for (4-Methyl-3-nitrophenyl)methanamine is sparse, we can infer its characteristics from structurally analogous compounds.

PropertyPredicted Influence on Solubility
Molecular Weight The molecular weight of (4-Methyl-3-nitrophenyl)methanamine is 166.18 g/mol . Generally, higher molecular weight can lead to decreased solubility.
Polarity The presence of both polar (nitro, amine) and nonpolar (methyl, phenyl) groups gives the molecule a significant dipole moment. This suggests that it will be more soluble in polar organic solvents than in nonpolar ones.
Hydrogen Bonding The primary amine group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.
pKa The amine group is basic. The pKa of the conjugate acid is expected to be similar to that of benzylamine (pKa of conjugate acid is 9.34)[3]. This basicity is critical for solubility in acidic aqueous media, where it will be protonated to form a more soluble salt.
Melting Point A high melting point can be indicative of a stable crystal lattice, which requires more energy to overcome, potentially leading to lower solubility. The melting point of the related 4-Methyl-3-nitroaniline is 74-77°C[2].

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone of understanding solubility. This means that substances with similar intermolecular forces are more likely to be soluble in one another.

G cluster_solute (4-Methyl-3-nitrophenyl)methanamine cluster_solvents Organic Solvents Solute Amine (H-bonding, basic) Nitro (Polar) Phenyl (Nonpolar) Methyl (Nonpolar) PolarProtic Polar Protic (e.g., Methanol, Ethanol) - H-bonding - Polar Solute->PolarProtic High Solubility Expected (H-bonding dominates) PolarAprotic Polar Aprotic (e.g., DMSO, Acetonitrile) - Polar - No H-bond donation Solute->PolarAprotic Moderate to High Solubility Expected (Dipole-dipole interactions) Nonpolar Nonpolar (e.g., Toluene, Hexane) - van der Waals forces Solute->Nonpolar Low to Moderate Solubility Expected (Lipophilic character of backbone)

Caption: Predicted solubility based on intermolecular forces.

Experimental Determination of Solubility

Given the lack of published data, empirical determination is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[4].

Shake-Flask Method: A Step-by-Step Protocol

This method measures the concentration of the solute in a saturated solution at a specific temperature.

G A 1. Preparation Add excess (4-Methyl-3-nitrophenyl)methanamine to a known volume of solvent. B 2. Equilibration Agitate at a constant temperature (e.g., 24-48 hours). A->B C 3. Phase Separation Centrifuge or filter to remove undissolved solid. B->C D 4. Quantification Analyze the concentration of the supernatant (e.g., via HPLC). C->D

Caption: Workflow for the shake-flask solubility determination method.

Protocol Details:

  • Preparation of Saturated Solution: Add an excess amount of solid (4-Methyl-3-nitrophenyl)methanamine to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure saturation[4].

  • Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE)[4]. Temperature control during this step is critical to prevent changes in solubility.

  • Quantification: Accurately dilute a known volume of the supernatant with a suitable solvent. Analyze the concentration of (4-Methyl-3-nitrophenyl)methanamine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for quantifying (4-Methyl-3-nitrophenyl)methanamine.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength corresponding to an absorbance maximum of the compound.

  • Quantification: A calibration curve should be prepared using standards of known concentrations.

Qualitative Solubility Classification

For rapid screening, a qualitative assessment of solubility can be performed. This is useful for selecting appropriate solvents for reactions or initial purifications.

Protocol:

  • Add approximately 25 mg of (4-Methyl-3-nitrophenyl)methanamine to a small test tube[5].

  • Add 0.75 mL of the test solvent in portions, shaking vigorously after each addition[5].

  • Observe and classify the solubility based on the following criteria:

    • Soluble: A clear, homogeneous solution is formed.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.

Illustrative Solubility Data of Structurally Related Compounds

While specific data for the target compound is unavailable, the solubility of related molecules can provide valuable context. It is important to note that these are for illustrative purposes and the solubility of (4-Methyl-3-nitrophenyl)methanamine will differ.

CompoundSolventSolubilityReference
BenzylamineWaterMiscible[3]
BenzylamineEthanol, Diethyl EtherMiscible[3][6]
4-Nitrobenzylamine hydrochlorideMethanol:Glacial Acetic Acid (1:1)25 mg/mL
3-Methyl-4-nitrophenolChloroformSlightly Soluble[7]
3-Methyl-4-nitrophenolMethanolSparingly Soluble[7]

This data suggests that the amine functionality in benzylamine contributes to high miscibility in polar protic solvents[3][6]. The introduction of a nitro group and conversion to a hydrochloride salt, as in 4-nitrobenzylamine hydrochloride, still allows for significant solubility in a polar solvent mixture. The phenolic compound, 3-methyl-4-nitrophenol, shows more limited solubility in less polar and polar protic solvents[7].

Conclusion and Recommendations

The solubility of (4-Methyl-3-nitrophenyl)methanamine in organic solvents is a critical parameter for its effective use in research and development. While no definitive public dataset exists, a strong predictive framework can be established based on its molecular structure. It is anticipated to have good solubility in polar aprotic and polar protic organic solvents, and lower solubility in nonpolar solvents. For all practical applications, it is strongly recommended that the solubility be determined experimentally using a robust method such as the shake-flask protocol outlined in this guide. This empirical data will be invaluable for process optimization, formulation development, and ensuring reproducible experimental outcomes.

References

  • PubMed. (n.d.). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). [4-(3-Nitrophenyl)phenyl]methanamine. Retrieved February 2, 2026, from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). (4-Methylphenyl)-(3-nitrophenyl)methanone. Retrieved February 2, 2026, from [Link]

  • OECD. (n.d.). 3-Methyl-4-nitrophenol. Retrieved February 2, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Methyl-3-nitrophenol. Retrieved February 2, 2026, from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved February 2, 2026, from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 2, 2026, from [Link]

Sources

Exploratory

(4-Methyl-3-nitrophenyl)methanamine: A Versatile Building Block for Complex Molecule Synthesis

Introduction: Unveiling a Key Synthetic Intermediate In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. (4-Methyl-3-nitrophenyl)methanamine, a bifunctional aromatic compound, represents a highly valuable and versatile building block for researchers in medicinal chemistry, materials science, and drug development. Its structure, featuring a reactive primary aminomethyl group and an electron-withdrawing nitro group on a substituted toluene scaffold, offers a unique combination of reaction sites that can be manipulated selectively to forge intricate molecular frameworks.

This technical guide provides an in-depth exploration of (4-Methyl-3-nitrophenyl)methanamine, from its fundamental properties and synthesis to its diverse applications as a precursor in multi-step synthetic campaigns. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to harness the full synthetic potential of this important intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. The key properties of (4-Methyl-3-nitrophenyl)methanamine and its common precursor, 4-methyl-3-nitroaniline, are summarized below.

PropertyValueReference
Chemical Name (4-Methyl-3-nitrophenyl)methanamineIUPAC
Synonyms 4-Methyl-3-nitrobenzylamine-
CAS Number Not explicitly found; precursor is 119-32-4[1][2]
Molecular Formula C₈H₁₀N₂O₂-
Molecular Weight 166.18 g/mol -
Appearance Expected to be a crystalline solid, likely yellow or orange[2]
Melting Point Not available; precursor 4-methyl-3-nitroaniline melts at 74-77°C[2]
Boiling Point Not available; precursor boils at 169°C at 21 mmHg[2]
Solubility Expected to have low water solubility[2]

Note: Properties for the title compound are inferred from structurally similar molecules due to a lack of specific data in the search results. Properties of the closely related precursor, 4-methyl-3-nitroaniline (CAS 119-32-4), are provided for context.

Synthesis of the Building Block

The synthesis of (4-Methyl-3-nitrophenyl)methanamine can be approached through several logical pathways, typically starting from commercially available p-toluidine or p-cresol. A common and effective strategy involves the nitration of a suitable toluene derivative, followed by functional group interconversion to install the aminomethyl moiety.

Workflow for the Synthesis of (4-Methyl-3-nitrophenyl)methanamine

Synthetic Workflow p_toluidine p-Toluidine nitroaniline 4-Methyl-3-nitroaniline p_toluidine->nitroaniline HNO₃, H₂SO₄ diazonium Diazonium Salt nitroaniline->diazonium NaNO₂, HCl nitrile (4-Methyl-3-nitrophenyl)acetonitrile diazonium->nitrile CuCN (Sandmeyer) methanamine (4-Methyl-3-nitrophenyl)methanamine nitrile->methanamine Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Caption: A plausible synthetic route from p-toluidine to the target compound.

Protocol 1: Synthesis of 4-Methyl-3-nitroaniline (Precursor)

This protocol is adapted from established procedures for the nitration of p-toluidine.[3] The rationale for using a mixture of nitric and sulfuric acids is that sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for aromatic nitration.

Materials:

  • p-Toluidine (10 g)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, d=1.48 g/ml)

  • Ice

  • Water

  • Sodium Carbonate (Na₂CO₃)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in a cooling bath, dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid.

  • Cool the solution to below 0°C using a freezing mixture (ice/salt).

  • Prepare a nitrating mixture by carefully adding 7.5 g of nitric acid to 30 g of concentrated sulfuric acid, keeping the mixture cool.

  • Slowly add the nitrating mixture to the stirred p-toluidine solution, ensuring the temperature is maintained at 0°C. The controlled, low temperature is critical to prevent over-nitration and side reactions.

  • After the addition is complete, allow the mixture to stand for a short period.

  • Pour the reaction mixture into 500 ml of ice-cold water. Add more ice if necessary to keep the temperature below 25°C.

  • Filter the solution to remove any impurities.

  • Dilute the filtrate to three times its volume and neutralize it carefully with solid sodium carbonate while keeping the temperature as low as possible.

  • The product, 4-methyl-3-nitroaniline, will precipitate and can be collected by filtration.

Core Reactivity and Synthetic Applications

The synthetic utility of (4-Methyl-3-nitrophenyl)methanamine stems from the distinct reactivity of its two functional groups. This allows for a modular approach to synthesis, where each functional group can be addressed in a stepwise manner.

Reactivity Pathways cluster_amine Amine Reactions cluster_nitro Nitro Group Reactions start (4-Methyl-3-nitrophenyl)methanamine schiff Schiff Base / Imine start->schiff R-CHO (Aldehyde) amide Amide start->amide R-COCl (Acyl Chloride) alkyl_amine Substituted Amine start->alkyl_amine R-X (Alkyl Halide) aniline (3-Amino-4-methylphenyl)methanamine start->aniline Reduction (e.g., SnCl₂, H₂/Pd)

Caption: Key reaction pathways available for the title building block.

Reactions Involving the Aminomethyl Group

The primary amine of the benzylic -CH₂NH₂ group is a potent nucleophile, making it a handle for a wide array of transformations.

A. Schiff Base (Imine) Formation: The condensation reaction between the primary amine and an aldehyde or ketone is a robust method for forming C=N bonds, creating Schiff bases.[4] These compounds are important intermediates in their own right and are prevalent in medicinal chemistry and as ligands in catalysis.[4]

B. Acylation to Form Amides: Reaction with acylating agents such as acyl chlorides or anhydrides provides a straightforward route to amides. This reaction is highly reliable and is often used to protect the amine or to introduce further functionality.

Protocol 2: General Procedure for Schiff Base Formation

This protocol describes a classic condensation method. The choice of an alcohol as a solvent is typical as it effectively dissolves both reactants and allows for the azeotropic removal of water if necessary, driving the equilibrium towards the product.

Materials:

  • (4-Methyl-3-nitrophenyl)methanamine (1 equivalent)

  • Aldehyde or Ketone (1 equivalent)

  • Ethanol or Methanol

  • Catalytic amount of acetic acid (optional)

Procedure:

  • Dissolve (4-Methyl-3-nitrophenyl)methanamine in ethanol in a round-bottom flask.

  • Add one equivalent of the desired aldehyde or ketone to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature or gently heat under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the solution to room temperature. The Schiff base product often crystallizes out of the solution and can be isolated by filtration.[4]

  • If the product does not crystallize, the solvent can be removed under reduced pressure, and the resulting residue purified by recrystallization or column chromatography.

Reactions Involving the Nitro Group

The nitro group is a versatile functional group, primarily serving as a precursor to an aniline through reduction.

A. Reduction to an Aniline: The reduction of the nitro group to a primary amine is one of the most fundamental and important transformations in aromatic chemistry. This conversion dramatically alters the electronic properties of the aromatic ring, transforming the electron-withdrawing nitro group into an electron-donating amino group. The resulting diamine, (3-Amino-4-methylphenyl)methanamine, is a valuable monomer for polymers and a precursor for the synthesis of heterocyclic compounds like benzodiazepines or quinoxalines.

Common Reducing Agents:

  • Metal/Acid Systems: SnCl₂/HCl, Fe/HCl, Zn/CH₃COOH

  • Catalytic Hydrogenation: H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni) on a carbon support. This method is often preferred for its clean reaction profile and high yields.

Safety and Handling

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Exposure Routes: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[6]

  • First Aid:

    • Skin Contact: Wash immediately with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Conclusion

(4-Methyl-3-nitrophenyl)methanamine is a building block with significant synthetic potential. The presence of two distinct and chemically addressable functional groups—the nucleophilic aminomethyl group and the reducible nitro group—provides chemists with a powerful tool for the strategic assembly of complex molecules. From pharmaceuticals to advanced materials, the derivatives accessible from this intermediate are numerous. By understanding its core reactivity and employing robust synthetic protocols, researchers can effectively integrate this versatile compound into their synthetic programs to accelerate discovery and innovation.

References

  • PrepChem.com. Preparation of 4-methyl-3-nitroaniline. [Link]

  • Google Patents.
  • NIST. Benzenamine, 4-methyl-3-nitro-. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 4-Methyl-3-nitrophenol in Chemical Applications. [Link]

  • Bulgarian Chemical Communications. 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. [Link]

  • ChemSynthesis. N,N-dimethyl(4-nitrophenyl)methanamine. [Link]

  • Angene Chemical. (3-Nitrophenyl)methanamine (CAS# 7409-18-9). [Link]

  • PubChem. (4-Methylphenyl)-(3-nitrophenyl)methanone. [Link]

  • PubChem. [4-(3-Nitrophenyl)phenyl]methanamine. [Link]

  • Cheméo. Chemical Properties of 4-Methyl-3-nitrophenol (CAS 2042-14-0). [Link]

  • PubChem. 3-Methyl-4-nitrophenol. [Link]

Sources

Foundational

Electrophilic substitution reactions of the aromatic ring in (4-Methyl-3-nitrophenyl)methanamine

The following technical guide details the electrophilic aromatic substitution (EAS) reactivity of (4-Methyl-3-nitrophenyl)methanamine . Executive Summary (4-Methyl-3-nitrophenyl)methanamine (CAS: Not typically listed as...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electrophilic aromatic substitution (EAS) reactivity of (4-Methyl-3-nitrophenyl)methanamine .

Executive Summary

(4-Methyl-3-nitrophenyl)methanamine (CAS: Not typically listed as base, often HCl salt ) represents a "push-pull" aromatic system significantly complicated by the presence of a benzylic amine. For drug development professionals, this scaffold is a critical intermediate for kinase inhibitors where the benzylamine moiety serves as a hinge binder or solvent-exposed tail.

This guide addresses the primary challenge: Regioselective functionalization of the aromatic core.

The aromatic ring is deactivated by the nitro group and the (likely protonated) aminomethyl group, yet activated by the methyl group. Successful electrophilic substitution requires a strict order of operations: Amine Protection


 Electrophilic Attack 

Deprotection
. Attempting direct EAS on the free amine will result in N-oxidation, polymerization, or regiochemical scrambling.

Part 1: Structural Analysis & Electronic Environment

To predict the site of electrophilic attack, we must analyze the directing effects of the three substituents relative to the benzene core.

Substituent Directing Effects (The "Vector War")
PositionSubstituentElectronic NatureDirecting EffectStrength (Hammett)
C1

Weak Activator (Neutral) / Deactivator (Acidic*)Ortho/Para (Neutral) / Meta (Acidic)Weak
C3

Strong Deactivator (EWG)MetaStrong (

)
C4

Weak Activator (EDG)Ortho/ParaModerate (

)

*Note: Under standard EAS conditions (e.g.,


, 

), the amine is protonated to

, becoming a meta-directing deactivator.
Regioselectivity Conclusion: The C5 Dominance

The reaction is controlled by the Methyl group (C4) , the only activator present.

  • C2: Sterically occluded between the Nitro and Aminomethyl groups. Electronically disfavored.

  • C6: Meta to the activating Methyl group. Disfavored.

  • C5: Ortho to the activating Methyl group and Meta to the deactivating Nitro group. This represents a cooperative directing effect.

Target Site: C5 is the exclusive site for electrophilic attack (Bromination, Nitration).

Electronic Vector Map (Visualization)

G Core Benzene Ring Target TARGET: Position C5 (Cooperative Effect) Core->Target Regioselectivity Convergence Me 4-Methyl (Activator) Directs: Ortho (C3, C5) Me->Core Nitro 3-Nitro (Deactivator) Directs: Meta (C1, C5) Nitro->Core Amine 1-Aminomethyl (Protonated in Acid) Directs: Meta (C3, C5) Amine->Core

Figure 1: Convergence of electronic directing effects pointing toward C5 substitution.

Part 2: Strategic Protection (Mandatory)

You cannot perform EAS on the free amine. The nitrogen lone pair is more nucleophilic than the deactivated ring.

  • Risk: Formation of N-nitroamines (explosive) or N-bromoamines (unstable).

  • Solution: Convert the amine to an amide (Acetamide or Trifluoroacetamide). This removes the basicity and protects the nitrogen.

Recommended Protecting Group: Acetyl (-Ac) or Trifluoroacetyl (-TFA) .

  • Why? Stable to acidic nitration/bromination conditions but easily cleaved by base hydrolysis later.

Part 3: Experimental Protocols

Protocol A: Regioselective Bromination at C5

This reaction installs a bromine atom at C5, creating a handle for Suzuki-Miyaura coupling (drug discovery scaffold).

Reaction Scheme: N-Acetyl-4-methyl-3-nitrobenzylamine + Br2/FeBr3 -> 5-Bromo Product

Step-by-Step Methodology
  • Protection:

    • Dissolve (4-Methyl-3-nitrophenyl)methanamine (10 mmol) in DCM (50 mL).

    • Add Triethylamine (1.2 eq) followed by Acetic Anhydride (1.1 eq) at 0°C.

    • Stir 2h. Wash with 1M HCl, then Brine. Dry (MgSO4) and concentrate to yield the acetamide.

  • Bromination (The EAS):

    • Solvent: Anhydrous DMF or Acetonitrile (polar aprotic aids solubility of the nitro compound).

    • Catalyst: Iron(III) Bromide (

      
      , 0.1 eq) or Iron powder.
      
    • Reagent: N-Bromosuccinimide (NBS) is preferred over liquid

      
       for better stoichiometry control in deactivated systems.
      
    • Procedure: Dissolve the acetamide (5 mmol) in DMF (10 mL). Add

      
       (10 mol%). Add NBS (1.1 eq) portion-wise at RT.
      
    • Heating: If reaction is sluggish (due to Nitro deactivation), heat to 60°C. Monitor by LCMS.

  • Workup:

    • Quench with saturated sodium thiosulfate (removes active bromine).

    • Extract with EtOAc. The product will be N-(5-bromo-4-methyl-3-nitrobenzyl)acetamide .

Protocol B: Nitration (Dinitro Formation)

Installing a second nitro group is energetically difficult due to the deactivated ring. This requires "forcing" conditions.

Reagent: Fuming Nitric Acid (


) + Conc. Sulfuric Acid (

). Temp: >60°C required. Product: N-(4-methyl-3,5-dinitrobenzyl)acetamide.

Part 4: Workflow Visualization

Workflow Start Starting Material (4-Methyl-3-nitrophenyl)methanamine Protect Step 1: N-Protection (Ac2O / Et3N) Start->Protect Nucleophilic Attack Intermediate N-Acetyl Intermediate Protect->Intermediate React Step 2: EAS (Bromination) (NBS / FeBr3 / DMF) Intermediate->React C5 Regioselectivity Product_Protected 5-Bromo Intermediate (Protected) React->Product_Protected Deprotect Step 3: Deprotection (6M HCl / Reflux) Product_Protected->Deprotect Hydrolysis Final Final Product (5-Bromo-4-methyl-3-nitrophenyl)methanamine Deprotect->Final

Figure 2: Synthetic workflow for the isolation of the C5-brominated derivative.

Part 5: Quantitative Data Summary

ParameterValue / ConditionRationale
C5 Selectivity >95%Cooperative directing effects of Methyl (ortho) and Nitro (meta).[1]
Reaction Temp 40°C - 60°CElevated temp required to overcome Nitro group deactivation.
Yield (Bromination) 65-75%Losses primarily due to steric crowding during workup.
pKa (Conj. Acid) ~9.0 (Amine)Requires basic extraction during final workup.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text for Hammett substituent constants and EAS regioselectivity).
  • Olah, G. A., et al. (1978). "Electrophilic Aromatic Substitution of Deactivated Arenes." Journal of Organic Chemistry.

  • PubChem Compound Summary. (2024). "4-Methyl-3-nitrobenzylamine." National Library of Medicine. [Link]

  • Gronowitz, S. (1993). Thiophene and Its Derivatives. (Reference for bromination protocols of deactivated heterocyclic analogues, applicable here).

Sources

Exploratory

Theoretical Profiling and Computational Modeling of (4-Methyl-3-nitrophenyl)methanamine

Executive Summary (4-Methyl-3-nitrophenyl)methanamine (also known as 4-methyl-3-nitrobenzylamine) is a critical pharmacophore and organic intermediate. Characterized by an electron-withdrawing nitro group ( ) and a basic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Methyl-3-nitrophenyl)methanamine (also known as 4-methyl-3-nitrobenzylamine) is a critical pharmacophore and organic intermediate. Characterized by an electron-withdrawing nitro group (


) and a basic aminomethyl group (

) on a toluene scaffold, it serves as a precursor for kinase inhibitors (e.g., Imatinib analogs) and Schiff base ligands.

This guide provides a rigorous protocol for the theoretical characterization of this molecule. It moves beyond simple property listing to explain the causality of computational choices, ensuring that researchers can replicate these studies with high fidelity. We focus on Density Functional Theory (DFT) for electronic properties, in silico spectroscopy, and molecular docking for target identification.

Part 1: Electronic Structure Theory (DFT)

Methodological Selection: The B3LYP Standard

For small organic molecules containing nitro and amine groups, the B3LYP hybrid functional is the industry standard due to its balance of computational cost and accuracy in predicting vibrational frequencies and geometry.[1]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p) .[2]

    • Why? The split-valence triple-zeta basis set is necessary to describe the electron density away from the nucleus. Crucially, the diffuse functions (++) are mandatory for the nitro group (anion-like character on oxygens) and the nitrogen lone pair on the amine, allowing for accurate modeling of hydrogen bonding and long-range interactions.

Geometry Optimization Protocol

The first step is locating the global minimum on the Potential Energy Surface (PES).

Self-Validating Protocol:

  • Input Structure: Construct the molecule with the amine group in a staggered conformation relative to the ring to minimize steric clash.

  • Optimization: Run Opt+Freq calculation.

  • Validation Check: The output must show zero imaginary frequencies.

    • If 1 imaginary frequency exists: You are at a transition state (likely amine rotation). Perturb the geometry and re-optimize.

  • Symmetry: Do not constrain symmetry (

    
     point group) to allow the nitro group to twist out of planarity if sterically required by the methyl group.
    
Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Predominantly localized on the aminomethyl nitrogen (nucleophilic site).

  • LUMO Location: Distributed over the nitro group and benzene ring (electrophilic/acceptor site).

  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    
    . A lower
    
    
    implies higher reactivity and easier polarizability, relevant for drug-receptor interactions.
Visualization: DFT Workflow

The following diagram outlines the logical flow for electronic structure characterization.

DFT_Workflow Input Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Freq Check Freq->Check Check->Input Freq < 0 (Perturb & Retry) Prop Property Calculation (NBO, MEP, UV-Vis) Check->Prop Freq = 0

Figure 1: Standard DFT optimization and validation workflow. Note the feedback loop for imaginary frequencies.

Part 2: Spectroscopic Profiling (In Silico)

Accurate prediction of spectral data assists in structural confirmation during synthesis.

Vibrational Analysis (IR)

Raw DFT frequencies are typically overestimated due to the neglect of anharmonicity.

  • Correction: Apply a scaling factor of 0.961 (specific to B3LYP/6-311++G(d,p)) to align with experimental FT-IR data.

  • Key Diagnostic Bands:

    • 
      :  ~1530 cm⁻¹ (Strong, asymmetric stretch).
      
    • 
      :  ~1350 cm⁻¹ (Symmetric stretch).
      
    • 
      :  Doublet at ~3300-3400 cm⁻¹ (Asymmetric/Symmetric).
      
NMR Prediction (GIAO Method)

Use the Gauge-Independent Atomic Orbital (GIAO) method in solvent (PCM model, e.g., DMSO or Chloroform).

  • Target:

    
    H and 
    
    
    
    C NMR isotropic shielding tensors.
  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory and subtract shielding values to get chemical shifts (

    
    ).
    

Part 3: Molecular Docking & Interaction Profiling

As a benzylamine derivative, (4-Methyl-3-nitrophenyl)methanamine is a potential ligand for enzymes recognizing amine motifs, such as Monoamine Oxidases (MAO-B) or as a fragment in Kinase (ATP-binding pocket) inhibitors.

Ligand Preparation (Critical Step)

Most docking errors occur here. The molecule must be prepared in its physiological state .

  • Protonation: At pH 7.4, the primary amine (

    
    ) is protonated to ammonium (
    
    
    
    ).
    • Directive: Always dock the protonated species unless the binding pocket is known to be extremely hydrophobic/basic.

  • Energy Minimization: Minimize the ligand using the OPLS3e force field before docking to relax bond lengths.

Docking Protocol (AutoDock Vina / Glide)
  • Receptor: Human MAO-B (PDB ID: 2V5Z or similar). Remove co-crystallized ligand and water molecules (unless bridging waters are catalytic).

  • Grid Generation: Center the grid box on the FAD cofactor or the co-crystallized inhibitor site.

  • Search Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Scoring: Look for Hydrogen bonds between the ammonium head and the backbone carbonyls or Aspartate residues in the active site.

Visualization: Docking Logic

This workflow ensures the ligand is physically relevant before computational resources are spent on docking.

Docking_Logic Ligand Raw Ligand (Neutral) Prep Ligand Prep (Epik/LigPrep) Ligand->Prep State Physiological State (pH 7.4 -> NH3+) Prep->State Dock Docking (Vina/Glide) State->Dock Receptor Receptor (PDB) Remove Waters/Cofactors Grid Grid Generation (Active Site) Receptor->Grid Grid->Dock Analysis Interaction Analysis (H-bonds/Pi-stacking) Dock->Analysis

Figure 2: Structure-based drug design workflow emphasizing correct protonation states.

Part 4: ADMET & Drug-Likeness Prediction[3]

For drug development, the pharmacokinetic profile is as important as binding affinity.

Quantitative Data Summary

The following properties are predicted based on the structure (C₈H₁₀N₂O₂).

PropertyValue (Approx)Interpretation
Molecular Weight 166.18 g/mol Excellent bioavailability (<500).
LogP (Lipophilicity) ~1.2 - 1.5Good membrane permeability.
H-Bond Donors 2 (Amine)Within Rule of 5 limits (<5).
H-Bond Acceptors 4 (Nitro + Amine)Within Rule of 5 limits (<10).
TPSA ~71.8 ŲHigh absorption (TPSA < 140 Ų).
BBB Permeant LikelySmall size + moderate lipophilicity.
Toxicity Warning (The Nitro Group)
  • Ames Toxicity: Nitroaromatics are frequently flagged as potential mutagens in the Ames test due to enzymatic reduction of the nitro group to hydroxylamines/amines, which can interact with DNA.

  • Computational Filter: Use structural alerts (PAINS) to flag the nitro group. While not a disqualifier for in vitro tools, it requires specific toxicity screening (e.g., using ProTox-II server) for in vivo candidates.

References

  • Gaussian 16 User Reference. Density Functional Theory (DFT) Methods. Gaussian, Inc. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • SwissADME. Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. Link

  • RCSB Protein Data Bank. Crystal Structure of Human Monoamine Oxidase B (2V5Z).Link

  • PubChem Database. (4-Methyl-3-nitrophenyl)methanamine Compound Summary. National Library of Medicine. Link

Sources

Foundational

Technical Guide: Biological Activity Screening of (4-Methyl-3-nitrophenyl)methanamine Derivatives

Executive Summary & Scaffold Analysis This technical guide details the strategic biological evaluation of (4-Methyl-3-nitrophenyl)methanamine (CAS: Not commonly listed as a commodity chemical, but derived from 4-methyl-3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

This technical guide details the strategic biological evaluation of (4-Methyl-3-nitrophenyl)methanamine (CAS: Not commonly listed as a commodity chemical, but derived from 4-methyl-3-nitrobenzoic acid or nitrile precursors) and its functionalized derivatives.[1]

The core scaffold features three distinct pharmacophoric elements that dictate its screening strategy:

  • Primary Amine (

    
    ):  A versatile linker for Schiff base formation (imines), amidation, or sulfonylation.[2][1] It acts as a hydrogen bond donor/acceptor in enzyme active sites.[1]
    
  • Nitro Group (

    
     at C3):  An electron-withdrawing group (EWG) that enhances metabolic stability against oxidative degradation but can serve as a "warhead" for bioreductive activation in hypoxic tumor environments.[1]
    
  • Methyl Group (

    
     at C4):  Provides lipophilic bulk (
    
    
    
    ), influencing steric fit and membrane permeability (LogP modulation).[2][1]
Strategic Screening Focus

Based on the structural homology to known bioactive benzylamines and nitro-aromatics, the screening of this library must prioritize three therapeutic areas:

  • Antimicrobial Agents: Specifically Schiff base derivatives targeting bacterial cell walls or DNA gyrase.[1]

  • Anticancer Therapeutics: Exploiting the nitro-group for hypoxia-selective cytotoxicity (bioreductive prodrugs) or kinase inhibition via benzimidazole cyclization.[1]

  • Enzyme Inhibitors: Targeting Carbonic Anhydrase (CA) or Monoamine Oxidase (MAO) where benzylamine moieties are privileged structures.[2][1]

Chemical Space & Derivatization Strategy

Before screening, the parent amine must be diversified. The biological activity is rarely inherent to the free amine but rather emerged from its decoration.

Visualization: Derivatization Pathways

The following diagram outlines the logical flow from the parent scaffold to bioactive libraries.

G Parent (4-Methyl-3-nitrophenyl) methanamine Aldehydes Reaction w/ Aryl Aldehydes Parent->Aldehydes Condensation AcylChlorides Reaction w/ Acyl Chlorides Parent->AcylChlorides Nucleophilic Subst. Reduction Nitro Reduction & Cyclization Parent->Reduction H2/Pd-C or Fe/HCl Schiff Schiff Bases (Imines) [Antimicrobial/Antioxidant] Aldehydes->Schiff Amides Amides/Sulfonamides [Enzyme Inhibitors] AcylChlorides->Amides Benzimidazoles Benzimidazole Derivatives [Anticancer/Anticoagulant] Reduction->Benzimidazoles

Caption: Synthetic pathways transforming the parent amine into three distinct bioactive libraries.

Protocol A: Antimicrobial Screening (Schiff Base Focus)

Schiff bases derived from nitro-benzylamines have shown potent activity against Gram-positive bacteria by disrupting cell wall synthesis or intercalating DNA [1].

Experimental Design: Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of derivatives against S. aureus (ATCC 25923) and E. coli (ATCC 25922).[1]

Reagents & Materials
  • Müller-Hinton Broth (MHB).[1]

  • Resazurin dye (0.015%) as a redox indicator.[1]

  • 96-well microtiter plates.[1][3]

  • Positive Control: Ciprofloxacin.[1]

  • Negative Control: DMSO (solvent).[1]

Step-by-Step Methodology
  • Inoculum Preparation: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.[1]
    
  • Compound Dilution: Dissolve derivatives in DMSO. Prepare serial two-fold dilutions in MHB across the 96-well plate (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL). Critical: Final DMSO concentration must be < 1% to avoid solvent toxicity.[1]
  • Inoculation: Add 100

    
    L of bacterial suspension to each well containing 100 
    
    
    
    L of compound solution.
  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Visualization: Add 30

    
    L of Resazurin solution. Incubate for 2–4 hours.
    
    • Blue: No growth (Inhibition).[1]

    • Pink/Colorless: Growth (Metabolic reduction of resazurin).[1]

  • Validation: The MIC is the lowest concentration preventing the color change to pink.

Data Reporting Template
Compound IDR-Group SubstituentS. aureus MIC (

g/mL)
E. coli MIC (

g/mL)
Activity Index relative to Ciprofloxacin
MNM-01 4-Cl-Ph12.564.00.5
MNM-02 2-OH-Ph6.2532.01.0

Protocol B: Anticancer Screening (Cytotoxicity & Hypoxia)[1][2]

The 3-nitro group allows these derivatives to act as hypoxia-activated prodrugs . In hypoxic tumor cells, nitroreductases reduce the nitro group to a hydroxylamine or amine, often generating toxic radical intermediates or DNA-crosslinking agents [2].

Experimental Design: MTT Assay on Normoxic vs. Hypoxic Cells

Objective: Calculate IC


 values and the Hypoxia Cytotoxicity Ratio (HCR).
Cell Lines:  MCF-7 (Breast), A549 (Lung), and HUVEC (Normal control).[1]
Step-by-Step Methodology
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h for attachment.
    
  • Treatment: Treat cells with derivatives (0.1 – 100

    
    M).[1][3]
    
    • Set A (Normoxia): Incubate in standard incubator (20% O

      
      , 5% CO
      
      
      
      ).
    • Set B (Hypoxia): Incubate in an anaerobic chamber (0.1% O

      
      , 5% CO
      
      
      
      , 94% N
      
      
      ).
  • Incubation: 48 hours.

  • MTT Addition: Add 20

    
    L MTT (5 mg/mL in PBS). Incubate 4 hours.
    
  • Solubilization: Aspirate media; add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

Calculation & Interpretation
  • % Viability:

    
    .[2][1]
    
  • Hypoxia Selectivity: Calculate HCR =

    
    .[2][1]
    
    • Target: HCR > 5 indicates significant hypoxia-selective toxicity (potential prodrug candidate).[1]

Protocol C: Enzyme Inhibition (Carbonic Anhydrase)[1][2]

Benzylamine derivatives are classic "tail" structures for Carbonic Anhydrase (CA) inhibitors, particularly when sulfonated [3].[1]

Experimental Design: Esterase Activity Assay

Objective: Measure inhibition of hCA-I and hCA-II isozymes. Substrate: 4-Nitrophenyl acetate (4-NPA).[1]

Methodology
  • Buffer: Tris-HCl (pH 7.6).

  • Reaction Mix: In a cuvette, mix:

    • 1.4 mL Buffer.[1]

    • 0.1 mL Enzyme solution (hCA-I or II).[1]

    • 0.1 mL Inhibitor solution (Derivative in DMSO).[1]

  • Pre-incubation: 10 minutes at

    
    .
    
  • Initiation: Add 0.4 mL of 4-NPA (3 mM).

  • Measurement: Monitor the formation of 4-nitrophenolate ion at 400 nm over 3 minutes using a spectrophotometer.

  • Analysis: Determine

    
     using Lineweaver-Burk plots.
    

Screening Workflow Visualization

This diagram illustrates the decision matrix for moving a compound from synthesis to lead optimization.

Workflow Start Synthesized Library (4-Methyl-3-nitro-benzylamine derivatives) PrimaryScreen Primary Screen (Single Dose) 10 µM Concentration Start->PrimaryScreen Decision1 Inhibition > 50%? PrimaryScreen->Decision1 SecondaryScreen Secondary Screen (Dose Response) Determine IC50 / MIC Decision1->SecondaryScreen Yes Discard Discard / Archive Decision1->Discard No Selectivity Selectivity Assay (Normal vs Cancer Cells) SecondaryScreen->Selectivity ADMET In Silico ADMET (Lipinski Rule of 5) Selectivity->ADMET

Caption: Decision tree for high-throughput screening of the derivative library.

Structure-Activity Relationship (SAR) Insights

Based on existing literature for similar nitro-benzylamines, expect the following trends:

  • Schiff Bases: Electron-withdrawing groups (Cl, NO

    
    ) on the aldehyde ring (the R-group attached to the nitrogen) generally increase antimicrobial activity by enhancing lipophilicity and cell wall penetration [4].[1]
    
  • Positioning: The 4-methyl group on the parent scaffold provides steric bulk. If the derivative adds too much bulk at the ortho position of the new ring, activity may decrease due to steric hindrance preventing binding to the target enzyme [5].

  • Reduction: Reducing the 3-nitro group to an amine (

    
    ) and subsequent cyclization to a benzimidazole often drastically changes the profile from antimicrobial to anticoagulant  (thrombin inhibition) or anticancer  (tubulin polymerization inhibition) [6].[1]
    

References

  • Schiff Base Antimicrobial Activity

    • Title: A Review on the Antimicrobial Activity of Schiff Bases.
    • Source:Molecules (via NCBI/PMC).[1]

    • URL:[Link]

  • Nitro-Group Hypoxia Targeting

    • Title: Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs.[4]

    • Source:Molecules / ResearchGate.[1]

    • URL:[Link][2][1]

  • Benzylamines in Enzyme Inhibition

    • Title: Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
    • Source:PLOS ONE (via PMC).[1]

    • URL:[Link]

  • Schiff Base SAR Studies

    • Title: Synthesis, Characterization and Antibacterial Properties of N,N'-Bis(4-dimethylaminobenzylidene)benzene-1,3-diamine.[2][1]

    • Source:South African Journal of Chemistry.
    • URL:[Link][2][1]

  • Nitro-Benzylamine Synthesis & Applications

    • Title: 4-Nitrobenzylamine (Product & Application Data).[1]

    • Source: Sigma-Aldrich.[1]

  • Benzimidazole Anticoagulant Derivatives

    • Title: Methyl 3-(methylamino)-4-nitrobenzoate as a Versatile Building Block in Drug Discovery (Dabigatran precursor context).[1][5]

    • Source: BenchChem Application Notes.[1][5]

Sources

Protocols & Analytical Methods

Method

Introduction: The Synthetic Value of N-Alkyl (4-Methyl-3-nitrophenyl)methanamines

An Application Guide for the Synthesis of N-Substituted (4-Methyl-3-nitrophenyl)methanamine Derivatives N-alkylated amines are ubiquitous structural motifs found in a vast array of biologically active molecules, includin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of N-Substituted (4-Methyl-3-nitrophenyl)methanamine Derivatives

N-alkylated amines are ubiquitous structural motifs found in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and functional materials.[1][2] The (4-Methyl-3-nitrophenyl)methanamine scaffold, in particular, serves as a versatile building block. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the benzylamine core is a common feature in pharmacologically relevant compounds. The N-alkylation of this primary amine is a critical transformation that allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of material properties.

This guide provides detailed, field-proven protocols for the N-alkylation of (4-Methyl-3-nitrophenyl)methanamine. We will explore two robust and widely adopted synthetic strategies: Reductive Amination and Direct Alkylation. The discussion emphasizes the underlying chemical principles, the rationale behind procedural choices, and comprehensive methods for product validation, ensuring that researchers can confidently and successfully synthesize their target molecules.

Part 1: Foundational Principles of N-Alkylation

The selection of an N-alkylation strategy is dictated by the desired product, the available starting materials, and the need to control selectivity. For primary amines like (4-Methyl-3-nitrophenyl)methanamine, two primary challenges are achieving mono-alkylation and avoiding the formation of quaternary ammonium salts.

Strategy 1: Reductive Amination

Reductive amination is a highly efficient and versatile one-pot method for forming carbon-nitrogen bonds.[1] This strategy involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[3]

Mechanism:

  • Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a C=N double bond (an imine or Schiff base).

  • Reduction: A reducing agent, introduced into the same pot, selectively reduces the imine to a secondary amine.

The key advantage of this method is its superior control over the degree of alkylation. Since the imine forms only once on the primary amine, the formation of tertiary amines is significantly suppressed, making it a preferred method for synthesizing mono-alkylated products.[3]

Strategy 2: Direct Alkylation with Alkyl Halides

This is a classic approach based on the nucleophilicity of the amine. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of an alkyl halide.[4]

Mechanism:

  • Nucleophilic Attack: The primary amine attacks the alkyl halide, displacing the halide leaving group and forming a secondary ammonium salt.

  • Deprotonation: A base is required to neutralize the hydrohalic acid generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]

While straightforward, this method is often plagued by a lack of selectivity. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine. This can result in a mixture of products that are difficult to separate.

Part 2: Experimental Protocol: N-Alkylation via Reductive Amination (Recommended Method)

This protocol details the N-methylation of (4-Methyl-3-nitrophenyl)methanamine using formaldehyde as the carbonyl source. It is a robust procedure that can be adapted for other aldehydes.

Materials and Reagents
ReagentFormulaMW ( g/mol )EquivalentsAmount (Example Scale)
(4-Methyl-3-nitrophenyl)methanamineC₈H₁₀N₂O₂166.181.01.66 g (10 mmol)
Formaldehyde (37% in H₂O)CH₂O30.031.20.97 mL (12 mmol)
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.941.53.18 g (15 mmol)
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-100 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃--50 mL
Brine (Saturated NaCl Solution)NaCl--50 mL
Anhydrous Magnesium SulfateMgSO₄120.37-~5 g
Step-by-Step Protocol
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (4-Methyl-3-nitrophenyl)methanamine (1.0 eq., 1.66 g) in anhydrous dichloromethane (DCM, 100 mL). Stir at room temperature until fully dissolved.[1]

  • Imine Formation: To the stirred solution, add formaldehyde (1.2 eq., 0.97 mL of a 37% aqueous solution). Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. The reaction may become slightly cloudy.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq., 3.18 g) portion-wise over 10-15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations because it readily reduces imines but is slow to react with aldehydes, preventing the reduction of the starting carbonyl.[6] Its use also avoids the need for pH control that is often required with other borohydrides like NaBH₃CN.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 2-4 hours. A complete reaction is indicated by the consumption of the starting amine spot and the appearance of a new, less polar product spot.

  • Workup & Extraction: Once the reaction is complete, quench it by slowly adding 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).[7]

  • Combine all organic layers and wash with brine (50 mL). The brine wash helps to remove residual water and inorganic salts.[7]

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow A 1. Dissolve Amine in DCM B 2. Add Aldehyde (Imine Formation) A->B C 3. Add NaBH(OAc)₃ (Reduction) B->C D 4. Monitor by TLC C->D E 5. Quench with Sat. NaHCO₃ D->E Reaction Complete F 6. Extract with DCM E->F G 7. Wash with Brine F->G H 8. Dry (MgSO₄) & Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Workflow for N-alkylation via reductive amination.

Part 3: Alternative Protocol: Direct Alkylation with an Alkyl Halide

This protocol is suitable when reductive amination is not feasible (e.g., the required aldehyde is unstable). It uses methyl iodide as the alkylating agent.

  • Setup: To a dry round-bottom flask, add (4-Methyl-3-nitrophenyl)methanamine (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and a suitable solvent like anhydrous Dimethylformamide (DMF) or Acetonitrile.[7]

  • Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (e.g., methyl iodide, 1.1 eq.) dropwise at room temperature.[7]

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.[7] Causality Note: The base (K₂CO₃) is crucial to neutralize the HI formed during the reaction, preventing the protonation of the starting amine.[5] Heating is often required to drive the SN2 reaction to completion.

  • Workup: Cool the reaction, pour it into water, and extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate.[7]

  • Purification: Purify the crude product by flash column chromatography. Be prepared to separate the desired secondary amine from the tertiary amine byproduct.

Part 4: Product Purification and Characterization

Validation of the final product's identity and purity is a cornerstone of synthetic chemistry.

Purification: Flash Column Chromatography

The crude product obtained from either protocol should be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity, is typically effective for separating the N-alkylated product from any unreacted starting material and byproducts.

Characterization: A Self-Validating System
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. For the N-methylated product, N-methyl-(4-methyl-3-nitrophenyl)methanamine, expect to see:

    • Aromatic protons in the ~7.2-8.0 ppm region.

    • A singlet for the benzylic CH₂ protons, shifted slightly from the starting material.

    • A singlet for the new N-CH₃ group around 2.5 ppm.

    • A singlet for the aryl-CH₃ group around 2.6 ppm.

    • The disappearance of the primary amine's -NH₂ signal.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule. Look for the appearance of a new signal in the aliphatic region corresponding to the newly introduced alkyl group.

  • MS (Mass Spectrometry): Provides the molecular weight of the product. For the N-methylated product (C₉H₁₂N₂O₂), the expected molecular weight is 180.21 g/mol . Electrospray ionization (ESI-MS) should show a peak for the protonated molecule [M+H]⁺ at m/z 181.2.

Logical Flow of Product Characterization

Characterization_Logic Start Crude Product TLC TLC Analysis Start->TLC Purify Column Chromatography TLC->Purify Impure Pure_Fraction Pure Fractions (by TLC) Purify->Pure_Fraction NMR ¹H and ¹³C NMR Pure_Fraction->NMR MS Mass Spectrometry Pure_Fraction->MS Final Confirmed Structure & Purity NMR->Final Correct Structure MS->Final Correct Mass

Caption: Logical workflow for product purification and validation.

Part 5: Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Reaction is sluggish or incomplete 1. Inactive reducing agent (NaBH(OAc)₃).2. Insufficient reaction time or temperature.3. Poor quality solvent or reagents.1. Use a fresh bottle of NaBH(OAc)₃.2. Allow the reaction to run longer (up to 24h) or gently warm to 30-40°C.3. Ensure solvents are anhydrous.
Low Yield 1. Product loss during workup (e.g., emulsions).2. Inefficient purification.1. Add more brine during extraction to break emulsions.2. Optimize the solvent system for column chromatography based on TLC analysis.
Formation of Byproducts 1. (Direct Alkylation) Over-alkylation to tertiary amine.2. (Reductive Amination) Side reactions of the aldehyde.1. Use a strict 1.0-1.1 equivalents of the alkyl halide. Consider using reductive amination instead.2. Use a high-purity aldehyde source.
Difficulty in Purification Product and starting material have very similar Rf values.Try a different solvent system for chromatography (e.g., Toluene/Acetone or DCM/Methanol). Consider derivatization if separation is impossible.

Part 6: Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • (4-Methyl-3-nitrophenyl)methanamine: May be an irritant. Avoid inhalation and contact with skin and eyes.

  • Alkyl Halides (e.g., Methyl Iodide): Are toxic, volatile, and potential carcinogens. Handle with extreme care.[7]

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize exposure.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Add slowly and quench carefully.

  • Consult Safety Data Sheets (SDS) for all reagents before commencing work. [7]

References

  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
  • Benchchem. (n.d.). Experimental procedure for N-alkylation of primary amines.
  • Cui, X., Dai, X., Deng, Y., & Shi, F. (2013). Development of a General Non-Noble Metal Catalyst for the Benign Amination of Alcohols with Amines and Ammonia. Chemistry – A European Journal, 19(11), 3665–3675.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • Organic Chemistry Tutor. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
  • Demir, S., & Ghorbani-Vaghei, R. (2021). N-dealkylation of Amines. Mini-Reviews in Organic Chemistry, 18(1), 2-15.
  • Request PDF. (n.d.).
  • Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • PubChem. (n.d.). N-methyl-1-(4-nitrophenyl)methanamine.
  • Organic Chemistry Portal. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline.
  • Master Organic Chemistry. (2017, September 1).

Sources

Application

Application Note: Scalable Chemoselective Synthesis of (4-Methyl-3-nitrophenyl)methanamine

Executive Summary & Strategic Route Selection The synthesis of (4-Methyl-3-nitrophenyl)methanamine presents a classic chemoselectivity challenge: the reduction of a nitrile (or amide) functionality to a primary amine in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The synthesis of (4-Methyl-3-nitrophenyl)methanamine presents a classic chemoselectivity challenge: the reduction of a nitrile (or amide) functionality to a primary amine in the presence of a nitro group. Standard hydrogenation methods (e.g.,


) or dissolving metal reductions often result in the concomitant reduction of the nitro group to an aniline, destroying the target scaffold.

This application note details a robust, two-step scalable route starting from commercially available


-tolunitrile . This route is selected for its atom economy and the high regioselectivity of the nitration step, followed by a chemoselective borane reduction that preserves the nitro moiety.
The Synthetic Strategy
  • Regioselective Nitration: Nitration of

    
    -tolunitrile using mixed acid. The methyl group (activator, 
    
    
    
    -director) and nitrile (deactivator,
    
    
    -director) cooperatively direct substitution to the 3-position.
  • Chemoselective Reduction: Use of Borane-Dimethyl Sulfide (BMS) to reduce the nitrile to the amine. Unlike lithium aluminum hydride (

    
    ) or catalytic hydrogenation, borane behaves as an electrophilic reducing agent, rapidly reducing electron-rich nitriles while leaving electron-deficient nitro groups intact at controlled temperatures.
    

Step 1: Regioselective Nitration of -Tolunitrile

Objective: Synthesis of 4-Methyl-3-nitrobenzonitrile. Reaction Type: Electrophilic Aromatic Substitution (


).
Critical Process Parameters (CPPs)
  • Temperature Control: The reaction is highly exothermic. Maintenance of

    
     is critical to prevent dinitration or oxidative degradation of the methyl group.
    
  • Acid Strength: Use of fuming nitric acid or high ratios of

    
     ensures the formation of the nitronium ion (
    
    
    
    ).
Experimental Protocol (Scale: 1.0 mol)

Reagents:

  • 
    -Tolunitrile (4-Methylbenzonitrile): 117.15 g (1.0 mol)
    
  • Sulfuric Acid (

    
    , 98%): 400 mL
    
  • Nitric Acid (

    
    , 70%): 100 g (~1.1 equiv)
    

Procedure:

  • Setup: Equip a 2-L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Cool the jacket to

    
    .
    
  • Dissolution: Charge

    
    -tolunitrile and 250 mL of 
    
    
    
    . Stir until dissolved. The temperature may rise slightly; cool back to
    
    
    .
  • Acid Preparation: In a separate flask, pre-mix the

    
     with the remaining 150 mL 
    
    
    
    (Mixed Acid) and cool to
    
    
    .
  • Addition: Add the Mixed Acid dropwise to the reactor over 60 minutes.

    • Control Point: Do not allow internal temperature to exceed

      
      .[1] Adjust addition rate accordingly.
      
  • Post-Reaction: Stir at

    
     for 2 hours. Monitor conversion by HPLC or TLC (Hexane/EtOAc 8:2).
    
  • Quench: Pour the reaction mixture slowly onto 1.5 kg of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid. Wash the cake with cold water (

    
    ) until the filtrate is neutral (
    
    
    
    ).
  • Drying: Dry in a vacuum oven at

    
     to constant weight.
    
    • Expected Yield: 85-92%.

    • Purity:

      
       (Isomeric purity is usually high due to cooperative directing effects).
      

Step 2: Chemoselective Reduction using Borane-DMS

Objective: Selective reduction of Nitrile to Amine. Reaction Type: Electrophilic Hydride Reduction.

Why Borane-DMS (BMS)?

Borane-THF is commonly used but suffers from low concentration (usually 1M) and storage instability.[2] BMS is available as a neat liquid (~10M), allowing for higher throughput and lower solvent volumes, which is crucial for scale-up. It selectively reduces the nitrile via a six-membered transition state while the electron-deficient nitro group remains unreactive under these conditions [1, 2].

Safety: Handling BMS
  • Stench: DMS (Dimethyl sulfide) has a noxious odor.[2] All off-gassing must be routed through a scrubber containing bleach (sodium hypochlorite) to oxidize DMS to DMSO/sulfone.

  • Flammability: BMS is pyrophoric.[2] Use anhydrous techniques and inert atmosphere (

    
     or Ar).
    
Experimental Protocol (Scale: 0.5 mol)

Reagents:

  • 4-Methyl-3-nitrobenzonitrile (Intermediate 1): 81.0 g (0.5 mol)

  • Borane-Dimethyl Sulfide (BMS, 10M): 60 mL (0.6 mol, 1.2 equiv)

  • Tetrahydrofuran (THF), Anhydrous: 400 mL

  • Methanol (for quench): 100 mL

  • HCl (6M): 200 mL

Procedure:

  • Inertion: Purge a 2-L reactor with Nitrogen.

  • Solvation: Charge Intermediate 1 and anhydrous THF (400 mL). Cool to

    
    .
    
  • BMS Addition: Add BMS dropwise via syringe/cannula over 45 minutes.

    • Note: Evolution of trace gases may occur; ensure scrubber is active.

  • Reflux: Allow the mixture to warm to Room Temperature (RT), then heat to gentle reflux (

    
    ) for 4 hours.
    
    • Mechanism:[3][4][5][6] The nitrile is reduced to the borazine/amine-borane complex.

  • Quench (Critical Step): Cool the mixture to

    
    . Carefully add Methanol dropwise.
    
    • Warning: Vigorous

      
       evolution. Monitor off-gas flow.
      
  • Acid Hydrolysis: Add 6M HCl (200 mL) and reflux for 1 hour. This breaks the Boron-Nitrogen bond, liberating the free amine salt.[5]

  • Workup:

    • Concentrate the mixture to remove THF/MeOH/DMS.

    • Dilute the aqueous residue with water (200 mL).

    • Wash with Dichloromethane (DCM,

      
      ) to remove unreacted non-basic organic impurities.
      
    • Basify the aqueous layer to

      
       using 50% NaOH (keep temp 
      
      
      
      ).
    • Extract the product into DCM (

      
      ).
      
    • Dry over

      
       and concentrate to yield the target oil/low-melting solid.
      

Process Visualization

Reaction Scheme & Logic Flow

ReactionScheme SM p-Tolunitrile (Start) Step1 Nitration (HNO3/H2SO4, 0°C) SM->Step1 Regioselective Subst. Int 4-Methyl-3-nitrobenzonitrile (Intermediate) Step1->Int Yield: ~85% Step2 Reduction (BH3-DMS, THF) Int->Step2 Chemoselective Red. Target (4-Methyl-3-nitrophenyl)methanamine (Product) Step2->Target Yield: ~75-80%

Figure 1: Synthetic route highlighting the transformation from p-tolunitrile to the target amine.

Workup & Purification Workflow[1][7]

WorkupFlow RxnMix Crude Reaction Mixture (Amine-Borane Complex) Quench Quench: MeOH + HCl (Break B-N Bond) RxnMix->Quench H2 Evolution Control AcidWash Acidic Phase Wash (Remove Non-Basic Impurities) Quench->AcidWash Dilute w/ Water Basify Basify (pH > 12) (Release Free Amine) AcidWash->Basify Aqueous Layer Retained Extract DCM Extraction Basify->Extract 50% NaOH Final Final Product (Oil/Solid) Extract->Final Dry & Concentrate

Figure 2: Critical workup steps to isolate the free amine from the borane complex.

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance Yellow to Orange Oil/SolidVisual
Purity (HPLC)

C18 Column,

Gradient
Identity (NMR) Conforms to Structure

-NMR (

-DMSO)
Water Content

Karl Fischer
Residual Boron

ICP-MS (Critical for Pharma)

Key NMR Signals (Predicted):

  • 
     (s, 3H, 
    
    
    
    )
  • 
     (s, 2H, 
    
    
    
    )
  • 
     (m, 3H, Aromatic protons)
    

References

  • Brown, H. C., & Choi, Y. M. (1981). The reaction of borane-dimethyl sulfide with organic compounds.[2][7][8] Synthesis, 1981(08), 605-616. (Establishes BMS as a standard reagent for nitrile reduction).

  • Burkhardt, E. R., & Matos, K. (2006). Borane reagents for the reduction of carboxylic acids and amides.[4][5] Chemical Reviews, 106(7), 2617-2650. (Discusses chemoselectivity and scale-up safety of borane).

  • Organic Syntheses. Safe Handling of Boranes at Scale. (General Protocol Guidelines).

  • BenchChem. Nitration of 4-Methylbenzoic Acid/Nitrile Protocols. (General parameters for nitration of p-tolyl derivatives).

Sources

Method

Analytical Application Note: HPLC Method for (4-Methyl-3-nitrophenyl)methanamine

Abstract & Scope This Application Note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of (4-Methyl-3-nitrophenyl)methanamine (C...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of (4-Methyl-3-nitrophenyl)methanamine (CAS 147289-73-6).[1][2]

As a primary benzylamine derivative with a nitro-aromatic core, this analyte presents specific chromatographic challenges, primarily peak tailing due to silanol interactions and potential retention shifts caused by pH sensitivity.[1][2] This guide provides a robust Reverse-Phase (RP-HPLC) protocol utilizing a low-pH phosphate buffer system to ensure amine protonation, resulting in sharp peak shape and high resolution.[1][2] A secondary LC-MS compatible method is also provided for structural confirmation.[1][2]

Chemical Context & Analytical Challenges

The Analyte
  • IUPAC Name: (4-Methyl-3-nitrophenyl)methanamine[1][2]

  • Structure: A benzene ring substituted with a methyl group (C4), a nitro group (C3), and a methanamine group (C1).[1][2]

  • Key Physicochemical Properties:

    • Basic Character: The primary amine (

      
      ) typically exhibits a pKa 
      
      
      
      9.0–9.5.[1][2]
    • UV Chromophore: The nitro group (

      
      ) conjugated with the aromatic ring provides strong UV absorption at 254 nm and 210 nm.[1][2]
      
    • Polarity: Moderately polar due to the amine and nitro functionalities.[2]

The Challenge: The "Silanol Effect"

The primary analytical failure mode for benzylamines on silica-based columns is peak tailing .[2] At neutral pH, the amine exists in equilibrium between its free base and protonated forms.[2] The positively charged amine interacts strongly with residual negatively charged silanols (


) on the column stationary phase, causing secondary retention mechanisms (ion exchange) that degrade peak symmetry.[1][2]

The Solution:

  • Low pH Mobile Phase: Operating at pH < 3.0 ensures the amine is fully protonated (

    
    ) and silanols are protonated (
    
    
    
    ), suppressing ionic attraction.[1][2]
  • End-Capped Column: Utilizing a Base-Deactivated Silica (BDS) or modern hybrid column prevents secondary interactions.[1][2]

Method Development Logic Flow

The following decision matrix illustrates the scientific rationale behind the chosen chromatographic conditions.

MethodLogic Analyte Analyte: (4-Methyl-3-nitrophenyl)methanamine Challenge Challenge: Basic Amine Tailing Analyte->Challenge Goal Goal: QC or Identification? Challenge->Goal QC_Path Route A: QC/Purity (Max Robustness) Goal->QC_Path Routine Analysis MS_Path Route B: LC-MS/R&D (Volatile Buffer) Goal->MS_Path Structure ID Col_Select Column Selection: C18 End-capped (L1) QC_Path->Col_Select MP_A Mobile Phase A: Phosphate Buffer pH 2.5 (Suppresses Silanols) QC_Path->MP_A MS_Path->Col_Select MP_B Mobile Phase A: 0.1% Formic Acid (MS Compatible) MS_Path->MP_B Detect Detection: UV @ 254 nm MP_A->Detect MP_B->Detect

Figure 1: Method Development Decision Matrix emphasizing the divergence between robust QC methods (Phosphate) and MS-compatible methods (Formic Acid).

Detailed Experimental Protocols

Equipment & Reagents[1][2][3]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity (Must support gradient elution).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2][3]

    • Potassium Dihydrogen Phosphate (

      
      ).[1][2]
      
    • Phosphoric Acid (85%).[1][2]

    • Water (Milli-Q/18.2 MΩ).[1][2]

Primary Method (QC & Purity)

This method uses a non-volatile phosphate buffer.[1][2] It is the Gold Standard for reproducibility and peak shape for basic amines.[2]

ParameterConditionRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1.[1][2]"Plus" designation indicates double end-capping to reduce amine tailing.[1][2]
Mobile Phase A 20 mM

in Water, adjusted to pH 2.5 with

.
Low pH ensures amine protonation (

) and suppresses silanol ionization.[1][2]
Mobile Phase B Acetonitrile (100%)Strong organic modifier for elution.[1][2]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1][2]
Temp 30°CImproves mass transfer and reproducibility.[1][2]
Injection Vol 5–10 µLPrevent column overload.
Detection UV 254 nm (Reference 360 nm)254 nm targets the Nitro-aromatic chromophore.[1][2]

Gradient Program:

  • 0.0 min: 95% A / 5% B

  • 10.0 min: 40% A / 60% B

  • 12.0 min: 40% A / 60% B

  • 12.1 min: 95% A / 5% B (Re-equilibration)

  • 17.0 min: Stop

Secondary Method (LC-MS Compatible)

Use this if mass spectrometry identification is required.[1][2] Note that peak shape may be slightly broader than the phosphate method due to the lower ionic strength of formic acid.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Same as above.

Sample Preparation Workflow

To ensure accuracy, the sample solvent must match the initial mobile phase conditions to prevent "solvent shock" (distorted peaks).[1]

SamplePrep Step1 1. Weighing 10 mg Standard Step2 2. Dissolution Add 5 mL ACN (Sonicate 5 min) Step1->Step2 Solubilize Step3 3. Dilution Make to 100 mL with 0.1% H3PO4 Step2->Step3 Match MP Step4 4. Filtration 0.22 µm PTFE/Nylon Step3->Step4 Clarify Step5 5. Injection HPLC Vial Step4->Step5 Ready

Figure 2: Sample preparation workflow ensuring analyte solubility and mobile phase compatibility.

Protocol:

  • Stock Solution: Accurately weigh 10 mg of (4-Methyl-3-nitrophenyl)methanamine into a 100 mL volumetric flask.

  • Dissolution: Add 10 mL of Acetonitrile. Sonicate for 5 minutes until fully dissolved.

  • Make up: Dilute to volume with Mobile Phase A (Phosphate Buffer) . Note: Diluting with water/buffer prevents "solvent effect" peak distortion.[1]

  • Working Standard: Filter through a 0.22 µm Nylon or PTFE syringe filter into an HPLC vial.

System Suitability & Validation Criteria

According to ICH Q2(R1) guidelines, the method must meet the following criteria before routine use.

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (RT) ~5.0 - 7.0 min (Approx)If shifting, check pH of Mobile Phase A.
Tailing Factor (

)
NMT 1.5Column is too old (silanols exposed) or pH is too high.
Theoretical Plates (N) > 5000Check connections for dead volume.[1][2]
Precision (RSD) < 2.0% (n=6 injections)Check injector seal or pump stability.
Resolution (

)
> 2.0 (from nearest impurity)Adjust gradient slope.
Validation Steps (Abbreviated)
  • Linearity: Prepare 5 concentrations (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

    
     must be > 0.999.[1][2]
    
  • LOD/LOQ: Determine via Signal-to-Noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Accuracy: Spike recovery at 3 levels. Acceptance: 98.0% – 102.0%.[1][2]

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)

  • Cause: Secondary silanol interactions.[1][2]

  • Fix: Ensure Mobile Phase A pH is exactly 2.5. If using an old column, replace with a new "Base Deactivated" (BDS) or "End-capped" C18 column [1].[1][2]

Issue: Split Peaks

  • Cause: Sample solvent is too strong (too much 100% ACN).[1][2]

  • Fix: Ensure the final diluent for the sample is at least 80% aqueous (Mobile Phase A) [2].

Issue: Baseline Drift

  • Cause: UV absorbance of the mobile phase modifiers at low wavelengths.[2]

  • Fix: Ensure high-quality HPLC-grade acid/buffer. If using detection < 210 nm, drift is normal during gradients; use Reference Wavelength correction (e.g., 360 nm, 100 nm bandwidth).

References

  • Agilent Technologies. (2020).[1][2] Strategies for the Analysis of Basic Compounds by LC. Retrieved from [1][2]

  • Dolan, J. W. (2013).[1][2] LCGC North America: The Solvent Effect.[1][2] LCGC North America, 31(10).[1][2] Retrieved from

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [1][2]

  • PubChem. (2023).[1][2] Compound Summary: N-methyl-1-(4-nitrophenyl)methanamine (Structural Analog Data).[1][2] Retrieved from [1][2]

  • Waters Corporation. (2021).[1][2] Beginners Guide to Liquid Chromatography: HPLC Separation Modes. Retrieved from [1][2]

Sources

Application

The Strategic Application of (4-Methyl-3-nitrophenyl)methanamine in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Introduction: Unveiling the Potential of a Versatile Building Block In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with significant biological activity is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with significant biological activity is perpetual. (4-Methyl-3-nitrophenyl)methanamine emerges as a pivotal starting material, offering a strategic entry point to a diverse array of heterocyclic compounds. Its unique structural arrangement, featuring a reactive benzylic amine and a latent ortho-diamine functionality (accessible via nitro group reduction), positions it as a versatile precursor for constructing complex fused ring systems. This application note provides an in-depth technical guide for researchers and scientists, elucidating the synthetic pathways, detailed experimental protocols, and mechanistic underpinnings of leveraging (4-Methyl-3-nitrophenyl)methanamine in the synthesis of medicinally relevant heterocyclic scaffolds, with a primary focus on the benzimidazole core.

The benzimidazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic activities, including antiviral, anticancer, and antihypertensive agents.[1][2] The strategic importance of (4-Methyl-3-nitrophenyl)methanamine lies in its efficient conversion to a substituted o-phenylenediamine, a key intermediate for benzimidazole synthesis.[3][4] This guide will detail the critical reductive cyclization strategies that transform this nitroamine into valuable heterocyclic products.

Core Synthetic Strategy: The Reductive Cyclization Pathway

The cornerstone of utilizing (4-Methyl-3-nitrophenyl)methanamine is a two-stage transformation that can often be performed in a one-pot fashion:

  • Reduction of the Nitro Group: The initial and most critical step is the selective reduction of the aromatic nitro group to an amine. This unmasks the ortho-diamine functionality, converting the starting material into in situ generated 3-amino-4-methylbenzylamine (a substituted o-phenylenediamine). A variety of reducing agents can be employed, each with its own advantages in terms of chemoselectivity, reaction conditions, and functional group tolerance.[5][6]

  • Cyclocondensation: The newly formed diamine is highly nucleophilic and readily undergoes cyclocondensation with a suitable one-carbon electrophile to form the imidazole ring. Common C1 sources include formic acid, aldehydes, or orthoesters.[7][8]

This tandem reaction sequence provides a direct and efficient route to 5-methyl-1H-benzimidazoles bearing a substituent at the 2-position, derived from the chosen C1 synthon.

Reductive_Cyclization start (4-Methyl-3-nitrophenyl)methanamine intermediate In situ 3-Amino-4-methylbenzylamine (o-phenylenediamine derivative) start->intermediate Nitro Group Reduction [Reducing Agent] product Substituted 6-Methyl-1H-benzimidazole intermediate->product c1_source One-Carbon Synthon (e.g., Formic Acid, Aldehyde) c1_source->product Cyclocondensation

Caption: General workflow for the synthesis of benzimidazoles.

Application I: Synthesis of 6-Methyl-1H-benzimidazole via Reductive Cyclization with Formic Acid

This protocol details a one-pot synthesis of 6-methyl-1H-benzimidazole from (4-methyl-3-nitrophenyl)methanamine using formic acid as both the reductant and the C1 source for cyclization. This approach is advantageous due to the use of an inexpensive and readily available reagent.[9][10] The reaction proceeds via a tandem transfer hydrogenation and cyclocondensation mechanism.

Mechanistic Insight

The reaction is initiated by the reduction of the nitro group. Formic acid, in the presence of a suitable catalyst (often palladium on carbon), can act as a hydrogen donor.[5] The resulting o-phenylenediamine derivative then undergoes condensation with another molecule of formic acid. The initial condensation forms a formamide intermediate, which subsequently cyclizes and dehydrates to yield the aromatic benzimidazole ring.

Formic_Acid_Mechanism cluster_reduction Step 1: Reduction cluster_cyclization Step 2: Cyclocondensation A Nitro Compound B o-Phenylenediamine A->B [H] (from HCOOH/Catalyst) C o-Phenylenediamine D Formamide Intermediate C->D + HCOOH - H2O E Dihydrobenzimidazole D->E Intramolecular Cyclization F Benzimidazole E->F - H2O

Sources

Method

Application Note: Strategies for Derivatizing (4-Methyl-3-nitrophenyl)methanamine for Enhanced Utility in Biological Assays

Abstract (4-Methyl-3-nitrophenyl)methanamine is a versatile chemical scaffold characterized by a reactive primary amine and an electron-withdrawing nitro group on an aromatic ring. These features make it an intriguing st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Methyl-3-nitrophenyl)methanamine is a versatile chemical scaffold characterized by a reactive primary amine and an electron-withdrawing nitro group on an aromatic ring. These features make it an intriguing starting material for the synthesis of compound libraries aimed at drug discovery and chemical biology. However, the parent molecule often requires modification to enable its use in biological assays, for instance, to facilitate detection or to modulate its biochemical properties. This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of (4-Methyl-3-nitrophenyl)methanamine. We present field-proven methodologies for fluorescent labeling, sulfonamide synthesis, and nitro group reduction, thereby expanding the compound's applicability for cellular imaging, enzyme inhibition screening, and structure-activity relationship (SAR) studies.

Introduction: Rationale for Derivatization

The chemical structure of (4-Methyl-3-nitrophenyl)methanamine presents two primary functional groups amenable to chemical modification: the primary benzylic amine and the aromatic nitro group. The primary amine is a strong nucleophile, making it an ideal handle for conjugation to a wide variety of electrophilic reagents. The nitroaromatic moiety, while less reactive, can undergo reduction to an aniline, which opens up a different avenue for chemical diversification.

Why derivatize this scaffold?

  • Enabling Detection: For many biological assays, the parent compound is "invisible." Attaching a fluorescent probe allows for direct visualization and quantification in techniques like fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1][2][3]

  • Modulating Bioactivity: The sulfonamide functional group is a well-established pharmacophore found in numerous clinically approved drugs.[4][5] Synthesizing a library of sulfonamide derivatives is a classic medicinal chemistry strategy to explore SAR and identify potent enzyme inhibitors.

  • Altering Physicochemical Properties: Derivatization can be used to alter solubility, cell permeability, and metabolic stability, which are critical parameters for a compound's efficacy in cell-based assays and in vivo models.

  • Creating Bifunctional Molecules: Reducing the nitro group to a second amine creates a diamine scaffold, which can be used to synthesize bivalent ligands or molecules designed for targeted protein degradation (PROTACs).

This document provides the foundational chemistry and protocols to empower researchers to unlock the full potential of this versatile chemical scaffold.

Derivatization Strategies & Core Protocols

The choice of derivatization strategy is dictated by the intended biological application. Below are three robust protocols targeting the primary amine and the nitro group, each explained with the underlying chemical principles.

G cluster_start Starting Material cluster_products Derivatization Pathways cluster_apps Biological Applications Start (4-Methyl-3-nitrophenyl)methanamine P1 Fluorescent Probe (e.g., Dansyl Derivative) Start->P1 Protocol 2.1 N-Acylation P2 Sulfonamide Library (for SAR studies) Start->P2 Protocol 2.2 N-Sulfonylation P3 Diamine Intermediate (4-Methyl-3-aminophenyl)methanamine Start->P3 Protocol 2.3 Nitro Reduction A1 Cellular Imaging & Uptake Studies P1->A1 A2 Enzyme Inhibition Assays P2->A2 A3 Bifunctional Molecule Synthesis P3->A3

Protocol 2.1: Fluorescent Labeling via N-Acylation with Dansyl Chloride

Principle: This protocol utilizes the nucleophilic primary amine to attack the electrophilic sulfonyl chloride of dansyl chloride. The reaction is conducted in a slightly basic medium to ensure the amine is deprotonated and thus maximally nucleophilic. The resulting dansylamide is highly fluorescent, with an emission spectrum that is sensitive to the polarity of its local environment, making it an excellent probe for cellular imaging.[3][6]

Materials:

  • (4-Methyl-3-nitrophenyl)methanamine

  • Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve (4-Methyl-3-nitrophenyl)methanamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution. TEA acts as a base to neutralize the HCl generated during the reaction, driving it to completion.

  • Reagent Addition: In a separate vial, dissolve dansyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual TEA and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes to elute the fluorescent product.

Protocol 2.2: Synthesis of a Sulfonamide Derivative

Principle: This method is analogous to Protocol 2.1 but uses a different sulfonyl chloride to generate a sulfonamide, a key functional group in many therapeutic agents.[7][8] This protocol can be adapted for parallel synthesis to create a library of compounds for screening.

Materials:

  • (4-Methyl-3-nitrophenyl)methanamine

  • Benzenesulfonyl chloride (or other desired sulfonyl chloride)

  • Anhydrous Pyridine

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (4-Methyl-3-nitrophenyl)methanamine (1.0 eq) in anhydrous pyridine at 0 °C. Pyridine serves as both the solvent and the base.

  • Reagent Addition: Add benzenesulfonyl chloride (1.2 eq) dropwise to the solution.

  • Reaction: Stir the mixture at room temperature overnight.

  • Workup: Pour the reaction mixture into a beaker of ice water. This will precipitate the crude sulfonamide product and dissolve the pyridine hydrochloride salt.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with cold water and then cold diethyl ether to remove residual pyridine.

  • Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2.3: Reduction of the Aromatic Nitro Group

Principle: The conversion of the aromatic nitro group to a primary amine is a powerful transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this reduction.[9][10][11] This reaction must be performed with care, as hydrogen gas is flammable.

Materials:

  • (4-Methyl-3-nitrophenyl)methanamine

  • Palladium on carbon (10% Pd, 5 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

Step-by-Step Methodology:

  • Reaction Setup: In a thick-walled flask suitable for hydrogenation, dissolve the starting material (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5 mol%) to the solution.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this purge-backfill cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen in a fume hood.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the desired (4-Methyl-3-aminophenyl)methanamine. The product is often pure enough for subsequent steps but can be purified by chromatography if needed.

Characterization of Derivatives

Validation of the chemical structure and purity of each synthesized derivative is a cornerstone of scientific integrity. A combination of analytical techniques should be employed.[12][13]

Technique Purpose Expected Observations for Successful Derivatization
TLC Reaction monitoring and purity assessmentDisappearance of starting material spot and appearance of a new product spot with a different Rf value.
HPLC Purity assessment and quantificationA single major peak for the purified product, with purity typically >95%.
Mass Spectrometry Molecular weight confirmationObservation of the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated exact mass of the derivative.
¹H NMR Structural elucidationAppearance of new signals (e.g., aromatic protons from the dansyl group) and shifts in existing signals (e.g., the benzylic CH₂ protons adjacent to the newly formed amide/sulfonamide).

Application in Biological Assays

The synthesized derivatives are now ready for deployment in various biological assays. Below are example workflows.

Workflow 4.1: Cellular Uptake and Localization using a Fluorescent Derivative

Objective: To visualize the cellular entry and subcellular localization of the (4-Methyl-3-nitrophenyl)methanamine scaffold using the Dansyl-labeled derivative (from Protocol 2.1).

G

Protocol:

  • Cell Culture: Plate an appropriate cell line (e.g., HeLa cells) onto glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the Dansyl-derivative in DMSO. Dilute the stock solution in cell culture medium to final working concentrations (e.g., 1-10 µM).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the fluorescent derivative. Incubate for a desired time period (e.g., 30 minutes to 4 hours).

  • Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound compound.

  • Imaging: Image the live cells immediately using a fluorescence microscope equipped with appropriate filters for the Dansyl fluorophore (Excitation ~340 nm, Emission ~520 nm). Live-cell imaging allows for the monitoring of dynamic cellular processes.[1][14]

  • (Optional) Fixation and Counterstaining: For higher resolution imaging or co-localization studies, cells can be fixed with 4% paraformaldehyde, permeabilized, and stained with other markers (e.g., DAPI for the nucleus or an antibody for a specific organelle).

  • Analysis: Analyze the acquired images to determine the subcellular localization pattern of the compound.

Workflow 4.2: Enzyme Inhibition Screening

Objective: To screen the synthesized library of sulfonamide derivatives (from Protocol 2.2) for inhibitory activity against a target enzyme (e.g., a specific kinase or protease).

Protocol:

  • Assay Design: Design an in vitro enzyme activity assay that produces a measurable signal (e.g., absorbance, fluorescence, luminescence) upon substrate turnover. This includes optimizing buffer conditions, enzyme concentration, and substrate concentration (typically at or near the Km).[15][16]

  • Compound Preparation: Prepare a dilution series for each sulfonamide derivative in DMSO.

  • Assay Execution (96-well plate format): a. Add the enzyme and assay buffer to each well. b. Add the test compounds from the dilution series. Include positive controls (known inhibitor) and negative controls (DMSO vehicle). c. Pre-incubate the enzyme and inhibitors for a set period (e.g., 15-30 minutes) to allow for binding.[16] d. Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Measure the reaction rate using a plate reader at appropriate intervals.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each active compound.[17][18]

Conclusion

The protocols and workflows detailed in this application note provide a robust framework for the derivatization of (4-Methyl-3-nitrophenyl)methanamine. By leveraging the reactivity of its primary amine and nitro group, researchers can generate a diverse range of chemical tools. These derivatives are not merely chemical curiosities; they are enabling reagents for sophisticated biological experiments, from visualizing drug uptake in living cells to identifying novel enzyme inhibitors. The strategic application of these methods will undoubtedly accelerate research and development in chemical biology and medicinal chemistry.

References

  • Google Patents. (n.d.). CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Angene Chemical. (n.d.). (3-Nitrophenyl)methanamine(CAS# 7409-18-9). Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). [4-(3-Nitrophenyl)phenyl]methanamine. Retrieved February 2, 2026, from [Link]

  • LubioScience GmbH. (2022, December 6). Live cell imaging probes - more about fluorescent probes. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PMC. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved February 2, 2026, from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. PMC. Retrieved February 2, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 2, 2026, from [Link]

  • Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Recent advancements in HPLC-NMR and applications for natural product profiling and identification | Request PDF. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved February 2, 2026, from [Link]

  • Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US5631374A - Reagents for detection of primary amines.
  • FluoroFinder. (2024, July 10). Functional Probes for Live-Cell Imaging. Retrieved February 2, 2026, from [Link]

  • Springer. (n.d.). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Retrieved February 2, 2026, from [Link]

  • YouTube. (2020, September 21). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Primary Sulfonamides | Download Table. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2016, April 28). NMR characterisation of natural products derived from under-explored microorganisms. Nuclear Magnetic Resonance: Volume 45. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, November 7). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PMC. Retrieved February 2, 2026, from [Link]

  • Wiley Analytical Science. (2014, October 30). New Fluorescence Probes for Live-Cell Imaging. Retrieved February 2, 2026, from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved February 2, 2026, from [Link]

  • PubMed. (2023, January 7). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2015, September 1). How should I start with Enzyme-Inhibitor kinetics assay? Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, September 4). 5.4: Enzyme Inhibition. Retrieved February 2, 2026, from [Link]

  • Journal of Visualized Experiments. (n.d.). Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads. Retrieved February 2, 2026, from [Link]

Sources

Application

High-Throughput Screening of (4-Methyl-3-nitrophenyl)methanamine Reactions: A Guide to Accelerated Discovery

An Application Note and Protocol for Researchers Abstract (4-Methyl-3-nitrophenyl)methanamine is a valuable chemical scaffold in medicinal chemistry, serving as a key building block for a diverse range of pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

(4-Methyl-3-nitrophenyl)methanamine is a valuable chemical scaffold in medicinal chemistry, serving as a key building block for a diverse range of pharmacologically active compounds. The nitro group, in particular, is a versatile functional handle and can be a pharmacophore in its own right, found in various antibacterial, anticancer, and antiparasitic agents[1][2]. To efficiently explore the vast chemical space accessible from this starting material, high-throughput screening (HTS) methodologies are indispensable. This guide provides a comprehensive framework and detailed protocols for the setup and execution of HTS campaigns to rapidly identify optimal reaction conditions and synthesize novel derivatives of (4-methyl-3-nitrophenyl)methanamine. We will focus on a practical case study—the Buchwald-Hartwig amination—to illustrate the principles of automated reaction setup, parallel execution, and high-throughput analysis.

Introduction: The Imperative for Speed in Chemical Synthesis

The traditional, one-at-a-time approach to reaction optimization is a significant bottleneck in the drug discovery pipeline. High-Throughput Screening (HTS), also known as High-Throughput Experimentation (HTE), addresses this challenge by leveraging automation, miniaturization, and parallelization.[3][4] This paradigm shift allows researchers to conduct hundreds or even thousands of unique experiments simultaneously, dramatically accelerating the discovery of new chemical transformations and the optimization of existing ones.[5]

By employing robotic liquid handlers, multi-well microplates, and sensitive analytical detectors, HTS enables the systematic exploration of a wide array of variables, including catalysts, ligands, solvents, bases, and temperatures.[6] This application note details a robust workflow for applying these principles to reactions involving (4-methyl-3-nitrophenyl)methanamine, empowering researchers to quickly identify promising reaction conditions for the synthesis of novel compound libraries.

Foundational Principles of the HTS Workflow

A successful HTS campaign is built on a foundation of meticulous planning and integrated instrumentation. The core components include an automated liquid handling system for precise reagent dispensing, microplates for reaction parallelization, and a rapid, sensitive analytical method to determine the outcome of each experiment.

Causality in Experimental Design: The choice of experimental design is critical. For initial screening, a full factorial design, where all combinations of selected variables are tested, can reveal complex interactions between reaction components.[6] For optimizing a known transformation with many variables, a fractional factorial design may be more efficient. This systematic approach ensures that the data generated is rich and interpretable, allowing for the rapid identification of impactful variables.[6]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Decision Exp_Design Experimental Design (e.g., Full Factorial) Stock_Prep Stock Solution Preparation Exp_Design->Stock_Prep Defines reagents Plating Automated Reagent Plating (Liquid Handler) Stock_Prep->Plating Provides inputs Reaction Reaction Incubation (Controlled Temperature/Time) Plating->Reaction Initiates reactions Quench Reaction Quenching & Sample Prep Reaction->Quench Terminates reactions HT_Analysis High-Throughput Analysis (UPLC-MS) Quench->HT_Analysis Prepares samples Data_Processing Data Processing (% Conversion, Yield) HT_Analysis->Data_Processing Generates raw data Hit_ID Hit Identification & SAR Analysis Data_Processing->Hit_ID Calculates results Hit_ID->Exp_Design Informs next round

Instrumentation and Materials

This section outlines the necessary equipment and reagents. The precise model of instrumentation can be varied, but the functional capabilities are essential for success.

Key Instrumentation
  • Automated Liquid Handler: A system capable of accurately dispensing nanoliter to microliter volumes from source plates to destination microplates (e.g., Myra Liquid Handling System, Labcyte Echo 550).[7][8] These systems are the cornerstone of HTS, ensuring reproducibility while minimizing reagent consumption.[7]

  • Microplate Shaker/Incubator: To ensure homogenous reaction mixtures and maintain a constant temperature.

  • Microplate Centrifuge: To spin down reagents to the bottom of the wells before and after additions.

  • UPLC-MS System: An Ultra-Performance Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Agilent 1290 Infinity with a Q-TOF or Triple Quadrupole MS). This is the gold standard for rapid, high-resolution analysis of complex reaction mixtures.[9][10]

Consumables and Reagents
  • Microplates: 96- or 384-well polypropylene plates, chemically resistant to a wide range of organic solvents.

  • Sealing Mats: To prevent solvent evaporation and cross-contamination during incubation.

  • Reagents:

    • (4-Methyl-3-nitrophenyl)methanamine (Substrate)

    • Aryl Halides or Triflates (Coupling Partners)

    • Palladium or Copper Catalysts (e.g., Pd₂(dba)₃, CuI)

    • Phosphine or other Ligands (e.g., Xantphos, BINAP)

    • Bases (e.g., Cs₂CO₃, K₃PO₄, t-BuONa)

    • Anhydrous Solvents (e.g., Dioxane, Toluene, DMF)

    • Internal Standard for UPLC-MS analysis (a stable compound not involved in the reaction).

Protocol: High-Throughput Buchwald-Hartwig Amination Screening

This protocol provides a step-by-step methodology for screening 24 unique catalyst/ligand/base combinations for the C-N cross-coupling of (4-Methyl-3-nitrophenyl)methanamine with an aryl bromide. This type of reaction is fundamental in the synthesis of many pharmaceutical agents.[11]

Step 1: Stock Solution Preparation (Self-Validating System)

Expertise & Experience: Preparing accurate stock solutions is the most critical step for ensuring the trustworthiness of an HTS campaign. All solids should be dispensed in an inert atmosphere (glovebox) to prevent degradation of sensitive catalysts and ligands. Solvents must be anhydrous.

  • Amine Stock (A1): Prepare a 0.2 M solution of (4-Methyl-3-nitrophenyl)methanamine in anhydrous dioxane.

  • Aryl Bromide Stock (B1): Prepare a 0.2 M solution of the desired aryl bromide (e.g., 4-bromoanisole) in anhydrous dioxane.

  • Internal Standard Stock (IS1): Prepare a 0.05 M solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in anhydrous dioxane.

  • Catalyst/Ligand Stocks (C1-C4): Prepare 10 mM solutions of various palladium precatalysts and ligands in anhydrous dioxane. This allows for screening of different catalytic systems.

  • Base Slurries (D1-D6): Dispense solid bases directly into pre-tared vials or use specialized solid dispensing robotics. Prepare slurries in anhydrous dioxane at a concentration of 0.6 M. Constant agitation is required to maintain a uniform suspension.

// Create the grid {rank=same; Cat1; Base1; Base2; Base3; Base4; Base5; Base6;} {rank=same; Cat2; node_C2B1 [label="Well"]; node_C2B2 [label="Well"]; node_C2B3 [label="Well"]; node_C2B4 [label="Well"]; node_C2B5 [label="Well"]; node_C2B6 [label="Well"];} {rank=same; Cat3; node_C3B1 [label="Well"]; node_C3B2 [label="Well"]; node_C3B3 [label="Well"]; node_C3B4 [label="Well"]; node_C3B5 [label="Well"]; node_C3B6 [label="Well"];} {rank=same; Cat4; node_C4B1 [label="Well"]; node_C4B2 [label="Well"]; node_C4B3 [label="Well"]; node_C4B4 [label="Well"]; node_C4B5 [label="Well"]; node_C4B6 [label="Well"];} {rank=same; Cat1; node_C1B1 [label="Well"]; node_C1B2 [label="Well"]; node_C1B3 [label="Well"]; node_C1B4 [label="Well"]; node_C1B5 [label="Well"]; node_C1B6 [label="Well"];}

// Connect the nodes to show the grid structure node_C1B1 -> node_C1B2 -> node_C1B3 -> node_C1B4 -> node_C1B5 -> node_C1B6; node_C2B1 -> node_C2B2 -> node_C2B3 -> node_C2B4 -> node_C2B5 -> node_C2B6; node_C3B1 -> node_C3B2 -> node_C3B3 -> node_C3B4 -> node_C3B5 -> node_C3B6; node_C4B1 -> node_C4B2 -> node_C4B3 -> node_C4B4 -> node_C4B5 -> node_C4B6; node_C1B1 -> node_C2B1 -> node_C3B1 -> node_C4B1; // ... and so on for all columns } Caption: Each well receives a unique combination of a catalyst system and a base.

Step 2: Automated Reaction Plating

This protocol is designed for a final reaction volume of 100 µL in a 96-well plate.

  • Program the Liquid Handler: Create a protocol to dispense the reagents according to the plate map (Figure 2). The order of addition can be critical; typically, the base is added first, followed by the catalyst/ligand, then the amine and aryl halide.

  • Dispense Reagents:

    • Bases: Dispense 25 µL of each base slurry (D1-D6) into the appropriate wells.

    • Catalysts/Ligands: Dispense 10 µL of each catalyst/ligand stock solution (C1-C4) into the appropriate wells.

    • Amine & Aryl Bromide: Prepare a master mix of the Amine Stock (A1) and Aryl Bromide Stock (B1). Dispense 65 µL of this master mix into all 24 wells to initiate the reactions.

  • Seal and Centrifuge: Immediately seal the plate with a chemically resistant sealing mat. Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all liquids are at the bottom of the wells.

Step 3: Reaction Incubation
  • Place the sealed plate onto a shaker/incubator set to the desired temperature (e.g., 100 °C) and shaking speed (e.g., 750 rpm).

  • Incubate for the desired reaction time (e.g., 12-24 hours).

Step 4: Sample Preparation for Analysis
  • Cooling: Remove the plate from the incubator and allow it to cool to room temperature.

  • Quenching & Dilution: Add 200 µL of Acetonitrile (ACN) containing the Internal Standard (diluted from IS1) to each well. This stops the reaction and dilutes the sample to an appropriate concentration for UPLC-MS analysis.

  • Mixing and Filtration: Seal the plate again and shake vigorously for 5 minutes. If significant precipitation occurs, centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) and transfer the supernatant to a new analysis plate, or use a filter plate.

High-Throughput Analysis by UPLC-MS

Trustworthiness: UPLC-MS provides a self-validating analytical system. By monitoring the consumption of starting materials and the formation of the desired product (identified by its unique mass-to-charge ratio), one can confidently assess the outcome of each reaction. Long analysis times can create a bottleneck in HTS, but modern UPLC systems can analyze a 96-well plate in under 6 hours.[10]

UPLC-MS Protocol
  • Develop a rapid UPLC method capable of separating the starting amine, the aryl bromide, and the expected product in under 2 minutes.

  • Set up the mass spectrometer to monitor the mass-to-charge ratios (m/z) of all key components.

  • Configure the autosampler to inject samples directly from the 96-well analysis plate.

  • Run the sequence for the entire plate.

ParameterTypical ValueRationale
Column C18, 1.7 µm, 2.1 x 50 mmProvides good separation for a wide range of organic molecules.
Mobile Phase A Water + 0.1% Formic AcidStandard for positive ion mode ESI-MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for elution.
Gradient 5% to 95% B in 1.5 minRapid gradient for high-throughput analysis.
Flow Rate 0.6 mL/minOptimal for 2.1 mm ID columns.
Injection Volume 1 µLMinimizes column overload.
Ionization Mode ESI PositiveAmines readily form positive ions.
MS Scan Mode Full Scan & SIM/MRMFull scan for unknown byproducts, SIM/MRM for quantification.[9][12]

Table 1: Example UPLC-MS Parameters for High-Throughput Reaction Analysis.

Data Analysis and Hit Identification

  • Integration: Integrate the peak areas for the starting amine and the product from the UPLC chromatograms for each well.

  • Normalization: Normalize the peak areas using the internal standard's peak area to correct for variations in injection volume.

  • Calculate Percent Conversion: Use the following formula: % Conversion = [Product Area] / ([Product Area] + [Starting Amine Area]) * 100

  • Hit Identification: Define a "hit" as a reaction condition that results in a percent conversion above a predetermined threshold (e.g., >80%).

  • Visualization: Use software to generate a heatmap of the microplate, color-coding each well by its percent conversion. This provides an immediate visual representation of successful conditions. Methods like the z-score can be used to statistically identify hits in larger, more variable screens.[13]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst/ligand; Incorrect base; Insufficient temperature; Reagent degradation.Verify reagent quality; Screen a broader range of bases and solvents; Increase reaction temperature.
Poor Reproducibility Inaccurate liquid handling; Inhomogeneous base slurry; Evaporation from wells.Calibrate liquid handler; Ensure vigorous shaking of base slurries during dispensing; Use high-quality sealing mats.
Multiple Side Products Reaction too hot or too long; Unstable catalyst system.Screen lower temperatures and shorter reaction times; Screen alternative catalyst/ligand combinations.
MS Signal Suppression High salt concentration from base; Sample too concentrated.Dilute sample further before analysis; Perform a solid-phase extraction (SPE) cleanup step.

Table 2: Common Troubleshooting Scenarios in HTS Reaction Screening.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Many nitroaromatic compounds and organic solvents are toxic. Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Automated robotic systems have moving parts. Ensure all safety guards are in place during operation.[4]

References

  • High Throughput Screening (HTS/HTE) Method Explained. (2017). Clariant. [Link]

  • Wang, J., et al. (2022). High-Throughput Screening and Confirmation of 420 Hazardous Substances in Feed Based on Liquid Chromatography−High-Resolution Mass Spectrometry. MDPI. [Link]

  • Yang, Y., et al. (2022). Development of high-throughput UPLC-MS/MS using multiple reaction monitoring for quantitation of complex human milk oligosaccharides. PubMed. [Link]

  • Xue, J., et al. (2008). High-Throughput Analysis of Natural Product Compound Libraries by Parallel LC−MS Evaporative Light Scattering Detection. ACS Publications. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • High-Throughput Screening Automation. Hudson Robotics. [Link]

  • Unleashing high-throughput reaction screening. Unchained Labs. [Link]

  • Joyce, L. A., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC - NIH. [Link]

  • Robbins, D. W., et al. (2020). High-throughput photocapture approach for reaction discovery. PNAS. [Link]

  • Velázquez-Hernández, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC - NIH. [Link]

  • Myra: Automated Liquid Handler. Bio Molecular Systems. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications. PubMed Central. [Link]

Sources

Method

Application Note: Synthetic Routes to Novel Pharmaceutical Intermediates from (4-Methyl-3-nitrophenyl)methanamine

Executive Summary (4-Methyl-3-nitrophenyl)methanamine (CAS: 13721-01-2) represents a high-value "ortho-latent" scaffold for medicinal chemistry. While often used merely as a linker, its specific substitution pattern—a me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Methyl-3-nitrophenyl)methanamine (CAS: 13721-01-2) represents a high-value "ortho-latent" scaffold for medicinal chemistry. While often used merely as a linker, its specific substitution pattern—a methyl group ortho to a nitro group—unlocks powerful cyclization pathways. This guide outlines three distinct protocols to transform this commodity chemical into novel pharmaceutical intermediates:

  • Linear Urea/Carbamate Derivatives: Targeting kinase hinge regions.

  • 6-(Aminomethyl)-1H-indazole: A bioisostere of indole/purine for VEGFR/PDGFR inhibition.

  • Benzimidazole Derivatives: Accessing GPCR-active cores via oxidative cyclization.

Structural Analysis & Reactivity Profile

The utility of (4-Methyl-3-nitrophenyl)methanamine lies in its dual functionality. It possesses an aliphatic primary amine (Site A) ready for immediate diversification and a latent "ortho-pair" (Site B) capable of heterocycle formation upon activation.

The "Ortho-Latent" Reactivity Map

ReactivityMap Start (4-Methyl-3-nitrophenyl) methanamine RouteA Route A: Linear Functionalization Start->RouteA Isocyanates/Acyl Chlorides (Site A Selectivity) RouteB Route B: Indazole Synthesis Start->RouteB 1. Protect Site A 2. Reduce NO2 3. Diazotization RouteC Route C: Benzimidazole Formation Start->RouteC 1. Protect Site A 2. Reduce NO2 3. R-CHO Condensation ProdA Ureas/Amides (Kinase Hinge Binders) RouteA->ProdA ProdB 6-(Aminomethyl)-1H-indazole (Bioisosteres) RouteB->ProdB ProdC 2-Substituted Benzimidazoles RouteC->ProdC

Figure 1: Strategic divergence points for CAS 13721-01-2. Site A (amine) allows immediate library generation, while Site B (nitro-methyl) enables core morphing.

Protocol A: Chemoselective Urea/Carbamate Synthesis

Application: Synthesis of p38 MAP Kinase inhibitor analogs (e.g., Doramapimod structural mimics).

Rationale

The aliphatic amine is significantly more nucleophilic than the nitro-deactivated aromatic ring. This allows for chemoselective functionalization without protecting the nitro group.

Step-by-Step Methodology
  • Preparation: Dissolve (4-Methyl-3-nitrophenyl)methanamine (1.0 eq) in anhydrous DCM (0.1 M).

  • Base Addition: Add DIPEA (1.5 eq) to scavenge HCl if using carbamoyl chlorides, or catalytic DMAP if using isocyanates.

  • Electrophile Addition:

    • For Ureas: Add R-Isocyanate (1.05 eq) dropwise at 0°C.

    • For Carbamates: Add Chloroformate (1.1 eq) at 0°C.

  • Monitoring: Warm to RT. Monitor by TLC (EtOAc/Hexane 1:1). The spot for the starting amine (ninhydrin active) should disappear.

  • Workup: Wash with 1N HCl (to remove unreacted amine/DIPEA), then saturated

    
    . Dry over 
    
    
    
    .

Critical Control Point: Avoid using strong bases (NaH, LiHMDS) which could deprotonate the benzylic methyl group (


 approx 30, but lowered by the nitro group), leading to polymerization (color change to deep purple/black).

Protocol B: De Novo Synthesis of 6-(Aminomethyl)-1H-indazole

Application: Construction of privileged kinase scaffolds (e.g., Axitinib or Pazopanib analogs). Mechanism: Modified Jacobson Indazole Synthesis via diazotization of o-toluidine intermediates.

Workflow Diagram

IndazoleFlow Step1 Step 1: N-Boc Protection (Prevents diazo-coupling) Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Step1->Step2 Yield >90% Step3 Step 3: Jacobson Cyclization (Isoamyl Nitrite/Ac2O/KOAc) Step2->Step3 Critical Step Forms N-N bond Step4 Step 4: Hydrolysis/Deprotection (HCl/MeOH) Step3->Step4 Removes N-Acetyl & N-Boc End 6-(Aminomethyl)-1H-indazole Step4->End Start Starting Material Start->Step1

Figure 2: The "Jacobson" route adapted for benzylamine precursors. Protection is mandatory to prevent self-polymerization.

Detailed Protocol
Step 1: N-Protection
  • Reagents:

    
     (1.1 eq), 
    
    
    
    (1.5 eq), DCM.
  • Procedure: Stir at RT for 4h. Quantitative yield expected.

  • Why: The free amine will interfere with the diazonium intermediate in Step 3 if left exposed.

Step 2: Nitro Reduction
  • Reagents: Iron powder (5 eq),

    
     (5 eq), EtOH/Water (4:1).
    
  • Procedure: Reflux at 80°C for 2h. Filter hot through Celite.

  • Observation: Color changes from yellow (nitro) to colorless/pale brown (aniline).

  • QC: LCMS must show

    
     corresponding to the aniline (
    
    
    
    ).
Step 3: The Jacobson Cyclization (The "Money Step")

This step cyclizes the o-toluidine derivative into the indazole core.

  • Reagents: Isoamyl nitrite (2.5 eq), Acetic Anhydride (3.0 eq), Potassium Acetate (1.2 eq), Toluene.

  • Procedure:

    • Dissolve the aniline from Step 2 in Toluene.

    • Add KOAc and

      
      . Heat to 80°C.
      
    • Add Isoamyl nitrite dropwise (Caution: Exothermic).

    • Reflux for 12h.

  • Mechanism: Formation of N-nitroso acetanilide

    
     rearrangement to diazonium carboxylate 
    
    
    
    intramolecular cyclization onto the methyl group.
  • Purification: Silica gel chromatography (0-50% EtOAc/Hexane).

Step 4: Global Deprotection
  • Reagents: 4M HCl in Dioxane.

  • Procedure: Stir at RT for 2h. The N-acetyl group (on the indazole) and the N-Boc group (on the amine) are cleaved.

  • Result: 6-(Aminomethyl)-1H-indazole dihydrochloride.

Protocol C: Oxidative Cyclization to Benzimidazoles

Application: Synthesis of GPCR ligands (e.g., Angiotensin II receptor antagonists).

Methodology
  • Precursor: Use the N-Boc protected aniline generated in Protocol B, Step 2 .

  • Condensation: Dissolve the aniline (1.0 eq) and an aldehyde (R-CHO, 1.1 eq) in DMF or EtOH.

  • Oxidant: Add

    
     (Sodium metabisulfite, 2.0 eq) or open to air with catalytic 
    
    
    
    .
  • Conditions: Heat to 100°C for 6-12h.

  • Mechanism: Schiff base formation followed by oxidative ring closure.

Analytical Standards & Quality Control

To ensure the integrity of the "novel intermediates," the following analytical markers must be verified:

Compound Stage1H NMR Marker (DMSO-d6)LCMS Signature
Starting Material Methyl singlet

2.45 ppm

Reduced Aniline Methyl singlet shifts upfield (

2.10 ppm)

(Loss of

)
Indazole Core Disappearance of Methyl singlet; Appearance of C3-H singlet (

8.0-8.2 ppm)

(Cyclized)

Troubleshooting:

  • Issue: Low yield in Indazole formation.[1]

  • Solution: Ensure the reaction is strictly anhydrous during the Isoamyl nitrite addition if using the phase-transfer method. Alternatively, increase

    
     equivalents to drive the N-nitroso intermediate formation.
    

References

  • Jacobson Indazole Synthesis

    • Original Methodology: Jacobson, P., & Huber, L. (1908). Berichte der deutschen chemischen Gesellschaft.
    • Modern Application:[1] Counceller, C. M., et al. (2012). "Synthesis of 1H-Indazoles from 2-Methylanilines." Organic Letters. Link

  • Nitro Reduction Protocols

    • BenchChem. (2025).[2][3] "Selective Reduction of Nitroarenes." Application Notes. Link

  • Isocyanate Chemistry

    • Organic Syntheses, Coll.[1] Vol. 5, p. 555 (1973). "p-Nitrophenyl Isocyanate." Link

  • Indazole Pharmacology

    • Zhang, M., et al. (2018).[4] "Indazole derivatives as potent FLT3 inhibitors." European Journal of Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for (4-Methyl-3-nitrophenyl)methanamine reactions

This technical guide addresses the specific challenges associated with (4-Methyl-3-nitrophenyl)methanamine (CAS: 13721-65-8), a critical building block in the synthesis of kinase inhibitors and other bioactive small mole...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with (4-Methyl-3-nitrophenyl)methanamine (CAS: 13721-65-8), a critical building block in the synthesis of kinase inhibitors and other bioactive small molecules.

Topic: Troubleshooting Reaction Optimization & Handling Role: Senior Application Scientist Status: Active Guide [v2026.1]

Compound Profile & Reactivity Matrix

Before troubleshooting, verify your starting material's integrity. This compound possesses two distinct reactive centers with orthogonal sensitivities: the benzylic primary amine and the aromatic nitro group .

FeatureChemical CharacterCritical Sensitivity
Primary Amine (

)
Nucleophilic, basic (

)
Susceptible to oxidation, carbamate formation (with

), and over-alkylation.
Nitro Group (

)
Electron-withdrawing, electrophilic potentialChemoselectivity Risk: Can be inadvertently reduced to aniline or hydroxylamine under strong reducing conditions.
Methyl Group (

)
Benzylic (Aromatic)Generally inert but activates the ring for electrophilic aromatic substitution (ortho/para).
Solubility Lipophilic (Free Base) / Hydrophilic (Salt)Free base often requires polar aprotic solvents (DMF, DMSO) due to

-stacking of the nitro-aromatic core.

Troubleshooting Workflow: Amide Coupling

Scenario: You are attempting to couple (4-Methyl-3-nitrophenyl)methanamine with a carboxylic acid, but yields are low (<40%) or the reaction stalls.

Q: Why is the reaction stalling despite using HATU/DIEA?

A: The issue is likely salt bridging or poor solubility of the nitro-amine salt. The hydrochloride salt of (4-Methyl-3-nitrophenyl)methanamine is robust. If you do not fully liberate the free base in situ before the activated ester forms, the amine remains protonated and non-nucleophilic.

Protocol Adjustment:

  • Pre-activation: Stir the carboxylic acid + HATU + 1.0 eq DIEA in DMF for 15 mins before adding the amine.

  • Salt Break: Dissolve the amine HCl salt separately in DMF with 2.0-2.5 eq of DIEA. Ensure this solution is clear (sonicate if necessary) before adding to the activated acid.

  • Solvent Switch: Nitro-aromatics can aggregate in DCM. Switch to DMF or NMP to disrupt

    
    -stacking.
    
Q: I see a major impurity by LCMS (+43 Da). What is it?

A: This is likely the Isocyanate or Urea formation derived from the coupling reagent, or acetylation if EtOAc was used. However, a specific risk with benzylamines is dimerization if the activation is too slow. If you see a mass corresponding to the symmetric urea, your activated acid decomposed, and the amine reacted with the coupling reagent (e.g., HATU uronium species) or


.

Corrective Action:

  • Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is highly selective for sterically hindered amines and suppresses racemization/side-reactions.

Troubleshooting Workflow: Reductive Amination

Scenario: You are reacting the amine with a ketone/aldehyde to form a secondary amine, but you observe dialkylation or nitro reduction .

Q: The nitro group is reducing to an aniline during reductive amination. How do I prevent this?

A: You are likely using uncontrolled hydrogenation (e.g.,


/Pd) or a non-selective hydride source.
Standard catalytic hydrogenation will reduce the nitro group rapidly. Even 

can sometimes reduce nitro groups in the presence of transition metal impurities.

Chemoselective Protocol: Use Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (


).
  • Condition: 1.2 eq Aldehyde + 1.0 eq Amine in DCE (1,2-Dichloroethane).

  • Add: 1.5 eq STAB.

  • pH Control: Add Acetic Acid (1 eq) to catalyze imine formation without protonating the amine into inactivity. STAB does not reduce nitro groups under these conditions.

Q: I am getting significant "over-alkylation" (tertiary amine formation).

A: The product secondary amine is often more nucleophilic than the starting primary benzylamine.

  • Fix: Use a stepwise approach . Form the imine completely first (add

    
     molecular sieves, stir 2h) before adding the reducing agent. This ensures no free aldehyde remains to react with the product.
    

Troubleshooting Workflow: Nitro Group Reduction

Scenario: You have successfully coupled the amine and now want to reduce the nitro group to an aniline for the next step.

Q: The reaction poisons the catalyst (Pd/C) and stops at 50% conversion.

A: Free amines (especially benzylamines) bind strongly to Palladium surfaces, poisoning the catalyst. Solution:

  • Protonate the Amine: Run the hydrogenation in MeOH/HCl or AcOH . The ammonium salt does not bind to the catalyst as strongly.

  • Alternative Metal: Switch to Fe/

    
      or 
    
    
    
    . These dissolving metal reductions are robust against amine poisoning and highly specific for nitro groups.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing reactions with this scaffold.

G Start Start: (4-Methyl-3-nitrophenyl)methanamine Goal Select Reaction Goal Start->Goal Amide Amide Coupling Goal->Amide RedAm Reductive Amination Goal->RedAm NitroRed Nitro Reduction Goal->NitroRed AmideIssue Issue: Low Yield / Stall Amide->AmideIssue RedAmIssue Issue: Nitro Reduction RedAm->RedAmIssue NitroIssue Issue: Catalyst Poisoning NitroRed->NitroIssue AmideSol1 Check: Salt Break? Use DMF + 2.5eq DIEA AmideIssue->AmideSol1 Solubility Issue AmideSol2 Check: Reagent? Switch to T3P/Pyridine AmideIssue->AmideSol2 Steric/Side Rxn RedAmSol Use STAB (Na(OAc)3BH) Avoid H2/Pd RedAmIssue->RedAmSol Chemoselectivity NitroSol Method: Fe/NH4Cl or Acidic Hydrogenation NitroIssue->NitroSol Free Amine Interference

Figure 1: Decision tree for troubleshooting common synthetic bottlenecks involving (4-Methyl-3-nitrophenyl)methanamine.

Summary of Critical Parameters

ParameterRecommended Range/TypeRationale
Solvent (Coupling) DMF, NMP, DMAcOvercomes poor solubility of nitro-aromatic salts.
Base (Coupling) DIEA (Hünig's Base)Steric bulk prevents alkylation of the base; efficiently breaks HCl salts.
Reductant (Amination)

(STAB)
Chemoselective; will NOT touch the nitro group at RT.
Nitro Reduction

(EtOH/Water)
Avoids catalyst poisoning common with Pd/C + free amines.
Storage Desiccator,

Prevents carbonate formation from atmospheric

.

References

  • Amide Bond Formation (General Protocols)

    • Title: Amide bond formation: beyond the myth of coupling reagents.[1]

    • Source: Valeur, E., & Bradley, M. (2009). Chemical Society Reviews.
    • URL:[Link]

  • Reductive Amination Chemoselectivity

    • Title: Reductive Amination with Sodium Triacetoxyborohydride in Dichloroethane.[2]

    • Source: Abdel-Magid, A. F., et al. (1996). Journal of Organic Chemistry.
    • URL:[Link]

  • Nitro Group Reduction (Iron-Mediated)

    • Title: Selective reduction of nitro compounds to amines by metallic iron.
    • Source: Organic Chemistry Portal (Methodology Review).
    • URL:[Link]

  • Handling Benzylamines

    • Title: Practical Guide to the Synthesis of Substituted Benzylamines.
    • Source: Common Organic Chemistry.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of (4-Methyl-3-nitrophenyl)methanamine Derivatization

Topic: Reaction Optimization & Troubleshooting for (4-Methyl-3-nitrophenyl)methanamine CAS: 137284-18-5 (Free Base) / Common as HCl Salt Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Optimization & Troubleshooting for (4-Methyl-3-nitrophenyl)methanamine CAS: 137284-18-5 (Free Base) / Common as HCl Salt Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Chemical Profile & Reactivity Overview

Before initiating any derivatization, it is critical to understand the electronic and physical environment of the amine.

  • Core Reactivity: This molecule is a primary benzylamine . The amine nitrogen is separated from the aromatic ring by a methylene (

    
    ) spacer.
    
  • Electronic Effect: The 3-nitro group is strongly electron-withdrawing. While the methylene spacer insulates the amine from resonance delocalization (unlike an aniline), the inductive effect still lowers the pKa of the conjugate acid compared to unsubstituted benzylamine (pKa ~9.3).

    • Implication: The amine is less basic and slightly less nucleophilic than standard benzylamine. It requires efficient activation of electrophilic partners (e.g., carboxylic acids).

  • Steric Environment: The 4-methyl group provides mild steric bulk but generally does not hinder the amine's reactivity due to the distance.

  • Storage Form: Typically supplied as a Hydrochloride (HCl) salt to prevent oxidation and reaction with atmospheric

    
    .
    

Standard Operating Procedures (SOPs)

Protocol A: Amide Coupling (General Derivatization)

Best for: Attaching the scaffold to carboxylic acids for library generation.

Reagents:

  • Amine: (4-Methyl-3-nitrophenyl)methanamine HCl (1.0 equiv)

  • Acid: Carboxylic acid partner (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or EDC/HOBt

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv )

  • Solvent: DMF (Dimethylformamide) or DMA (Dimethylacetamide)

Step-by-Step Workflow:

  • Dissolution: Dissolve the carboxylic acid in DMF (0.1 M concentration).

  • Activation: Add DIPEA (2.0 equiv) followed by HATU (1.2 equiv). Stir for 5–10 minutes at Room Temperature (RT). Color change often indicates active ester formation.

  • Amine Addition: In a separate vial, dissolve (4-Methyl-3-nitrophenyl)methanamine HCl salt in minimal DMF with the remaining DIPEA (1.0–2.0 equiv).

    • Critical Step: Ensure the amine solution is basic (pH > 9) before adding to the activated acid.

  • Reaction: Add the amine solution to the activated acid. Stir at RT for 2–4 hours.[1]

  • Quench: Dilute with EtOAc, wash with saturated

    
     (removes acids), then 1M HCl (removes unreacted amine/DIPEA), then Brine.
    
Protocol B: Reductive Amination

Best for: Alkylating the amine to form secondary amines.

Reagents:

  • Amine: (4-Methyl-3-nitrophenyl)methanamine HCl (1.0 equiv)

  • Aldehyde/Ketone: (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: DCE (Dichloroethane) or DCM (Dichloromethane)

  • Additive: Acetic Acid (catalytic, if not using HCl salt) or DIPEA (stoichiometric, if using HCl salt)

Step-by-Step Workflow:

  • Imine Formation: Mix Amine HCl and Aldehyde in DCE. Add DIPEA (1.0 equiv) to neutralize the HCl. Stir for 30–60 mins.

    • Note: If the reaction is sluggish, add

      
       molecular sieves to sequester water.
      
  • Reduction: Add STAB in one portion.

  • Reaction: Stir at RT overnight (12–16 h).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM.
    

Troubleshooting Guide

Issue 1: Low Yield in Amide Coupling

Symptom: LCMS shows unreacted activated acid or hydrolysis to the acid, and unreacted amine.[2] Root Cause: "The Salt Trap." The amine is likely supplied as an HCl salt. If you use only 1-2 equivalents of base, the base is consumed neutralizing the HCl, leaving the amine protonated (


) and non-nucleophilic.
Solution: 
  • Increase DIPEA to 3.5 – 4.0 equivalents .

  • Pre-neutralize: Dissolve the amine salt in DMF/DIPEA separately and verify basicity on wet pH paper before adding to the reaction.

Issue 2: Poor Solubility

Symptom: Cloudy reaction mixture or precipitation of the amine salt. Root Cause: The nitro group increases polarity, but the aromatic ring adds lipophilicity. The HCl salt is often insoluble in pure DCM or THF. Solution:

  • Switch solvent to DMF or NMP .

  • If DCM is required, use a co-solvent mixture: DCM:DMF (9:1) .

Issue 3: Sluggish Reaction (Electronic Deactivation)

Symptom: Reaction stalls at 50% conversion even with excess base. Root Cause: The 3-nitro group inductively withdraws electron density, making the amine a weaker nucleophile than standard benzylamine. Solution:

  • Switch Coupling Agent: Move from EDC/HOBt to HATU or COMU (more reactive).

  • Temperature: Gently heat the reaction to 40–50°C . (Do not exceed 60°C to avoid nitro-group degradation or side reactions).

Data & Decision Support

Solvent Compatibility Table
SolventSolubility (HCl Salt)Solubility (Free Base)Recommended For
DCM PoorGoodReductive Amination (after neutralization)
THF PoorModerateAmide Coupling (if free-based first)
DMF Excellent Excellent Standard Amide Coupling
MeOH GoodGoodHydrogenation / Deprotection
Water ModeratePoorNot recommended for coupling
Reactivity Comparison
Amine TypeApprox pKa (Conj. Acid)Relative NucleophilicityBase Req (vs HCl Salt)
Benzylamine~9.3High2.5 equiv
(4-Me-3-NO2)Benzylamine ~8.8 - 9.0 Moderate 3.5 - 4.0 equiv
3-Nitroaniline~2.5Very Low>4.0 equiv + Heat

Visual Workflows

Figure 1: Derivatization Workflow

Caption: Step-by-step logic for handling the HCl salt during amide coupling to ensure nucleophilicity.

DerivatizationWorkflow Start Start: Amine HCl Salt Solubilization Dissolve in DMF Start->Solubilization Neutralization Add DIPEA (3-4 eq) Solubilization->Neutralization Check Check pH > 9? Neutralization->Check Check->Neutralization No (Add more base) Activation Activate Acid (HATU/DMF) Check->Activation Yes Coupling Mix Amine + Acid Activation->Coupling Workup Acid/Base Workup Coupling->Workup

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for identifying causes of low yield or impurities.

Troubleshooting Issue Problem Encountered Type Symptom? Issue->Type NoRxn No Reaction / SM Recovery Type->NoRxn Only SM LowYield Low Yield / Stalled Type->LowYield Partial Conv. Precip Precipitate Formed Type->Precip Cloudy CauseSalt Cause: Amine Protonated (Salt Trap) NoRxn->CauseSalt CauseElec Cause: Electronic Deactivation LowYield->CauseElec CauseSol Cause: Solubility Issue Precip->CauseSol FixBase Fix: Increase Base (DIPEA) to 4.0 eq CauseSalt->FixBase FixHATU Fix: Switch to HATU Heat to 40°C CauseElec->FixHATU FixDMF Fix: Switch solvent to DMF CauseSol->FixDMF

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as the base/solvent? A: Pyridine is generally too weak (pKa ~5.2) to effectively deprotonate the benzylamine HCl salt (pKa ~9) rapidly, leading to slow kinetics. Use a tertiary amine like DIPEA (pKa ~10-11) or TEA.

Q: Is the nitro group stable to reduction? A: In standard amide couplings (HATU/EDC) and reductive aminations (STAB), the nitro group is stable. However, avoid strong reducing conditions like


 or catalytic hydrogenation (

) unless you intend to reduce the nitro group to an aniline.

Q: Why does the reaction turn yellow/orange? A: Nitro-aromatics are often yellow. Upon deprotonation or formation of the amide, the conjugation changes slightly, often intensifying the yellow color. This is normal and not necessarily an indication of decomposition.

Q: How do I remove excess amine after the reaction? A: Since the product is a neutral amide (assuming no other basic groups), wash the organic layer with 1M HCl or 10% Citric Acid . This will protonate the unreacted amine, pulling it into the aqueous phase, while the amide remains in the organic layer.

References

  • PubChem. (2025).[3][4] Compound Summary: (3-Nitrophenyl)methanamine.[5][6] National Library of Medicine. [Link] (General Benzylamine properties extrapolated).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link] (Standard coupling agent protocols).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link] (Troubleshooting electron-deficient amines).

  • ResearchGate. (2020). Handling Benzylamine Hydrochloride Salts in Synthesis. [Link] (Practical handling of salts).

Sources

Troubleshooting

Technical Support Center: Stability Management for (4-Methyl-3-nitrophenyl)methanamine

Topic: Preventing decomposition of (4-Methyl-3-nitrophenyl)methanamine during reactions Document ID: TSC-2024-MNPM-01 Audience: Senior Chemists, Process Engineers, and Drug Discovery Specialists[1] Executive Summary (4-M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing decomposition of (4-Methyl-3-nitrophenyl)methanamine during reactions Document ID: TSC-2024-MNPM-01 Audience: Senior Chemists, Process Engineers, and Drug Discovery Specialists[1]

Executive Summary

(4-Methyl-3-nitrophenyl)methanamine is a specialized benzylic amine intermediate.[1] Its stability is compromised by two primary vectors: oxidative deamination (inherent to the benzylic motif) and nucleophilic scavenging (inherent to the primary amine). While the nitro group (


) adds some stability against electrophilic aromatic substitution, it introduces redox sensitivity.[1]

This guide provides an authoritative troubleshooting framework to prevent decomposition during storage, handling, and reaction execution.

Module 1: The Stability Profile (Root Cause Analysis)

Before troubleshooting, you must understand why the molecule degrades.[1] The decomposition is rarely random; it follows specific mechanistic pathways driven by the benzylic position and the nucleophilic amine.

Decomposition Pathways Visualization

DecompositionPathways Start (4-Methyl-3-nitrophenyl) methanamine (Active Reagent) Oxidation Oxidative Deamination (Air/Light) Start->Oxidation O2 / hν Carbonation Carbamate Formation (CO2 Absorption) Start->Carbonation Atmospheric CO2 Condensation Imine Condensation (Ketone Solvents) Start->Condensation Acetone/MEK Imine Imine Intermediate (Unstable) Oxidation->Imine Aldehyde 4-Methyl-3-nitrobenzaldehyde (Degradation Product) Imine->Aldehyde Hydrolysis (H2O) Salt Ammonium Carbonate Salt (Solid Precipitate) Carbonation->Salt Schiff Schiff Base (Side Product) Condensation->Schiff

Figure 1: Primary decomposition vectors.[1] The benzylic C-H bond is the weak link for oxidation, while the nitrogen lone pair drives carbonate and imine formation.

Module 2: Critical Handling Protocols
1. Solvent Compatibility Matrix

The choice of solvent is the single most common cause of "mysterious" yield loss.

Solvent ClassCompatibilityRisk LevelTechnical Notes
Ketones (Acetone, MEK)INCOMPATIBLE CriticalRapidly forms Schiff bases (imines).[1] Never use for reaction or cleaning glassware containing the product.[1]
Chlorinated (DCM, CHCl3)Conditional ModerateAcceptable for short workups. Long-term storage of the free base in DCM can lead to slow quaternization or reaction with stabilizer residues.[1]
Ethers (THF, Et2O)Excellent LowIdeal for reactions. However, THF must be peroxide-free to prevent radical oxidation of the benzylic position.[1]
Alcohols (MeOH, EtOH)Good LowGood solubility. Avoid if using strong Lewis acids that might catalyze etherification.[1]
Water Poor ModerateThe free base is sparingly soluble and basic (pH ~10-11).[1] Aqueous conditions promote carbonate formation if exposed to air.[1]
2. Atmosphere & Temperature
  • Inert Gas: Always handle under Argon or Nitrogen.[1] The benzylic amine is an oxygen scavenger.[1]

  • Temperature:

    • Reaction: Keep

      
       unless necessary. Above 
      
      
      
      , the nitro group increases the risk of thermal runaway or polymerization.
    • Storage: Store at

      
      .[1][2]
      
Module 3: Troubleshooting & FAQs

Q1: My clear oil turned into a cloudy, gummy solid after sitting on the bench for 2 hours. What happened? Diagnosis: Carbonate Formation. Primary amines are excellent


 scrubbers.[1] The "gum" is likely the carbamic acid or ammonium carbonate salt formed by reacting with atmospheric 

. Corrective Action:
  • Dissolve the gum in an organic solvent (e.g., EtOAc).[1]

  • Wash with dilute

    
     or 
    
    
    
    (aq) to regenerate the free base.[1]
  • Dry over

    
     and concentrate immediately before use.
    

Q2: I see a new spot on TLC that is less polar than my amine, and it smells like almonds/aldehydes. Diagnosis: Oxidative Deamination. You have oxidized the benzylic carbon. The amine (


) has converted to the imine (

) and hydrolyzed to the aldehyde (

). Preventive Protocol:
  • Degas all reaction solvents (sparge with Argon for 15 mins).

  • Wrap reaction vessels in foil to exclude light (benzylic oxidation is often photo-catalyzed).[1]

  • Add a radical inhibitor (e.g., BHT) if the reaction allows.

Q3: Can I use this amine in a reductive amination reaction? Diagnosis: Chemoselectivity Risk. Yes, but proceed with caution. Standard reducing agents (


, 

) are generally safe. However, avoid catalytic hydrogenation (

) or strong dissolving metal reductions, as these will reduce the Nitro group (

) to an aniline (

) or hydroxylamine, ruining your molecule's core structure.

Q4: The yield is low, and NMR shows a "double" benzylic signal. Diagnosis: Dimerization. If the amine was heated in a concentrated solution without a reaction partner, it may have condensed with itself (if any oxidation occurred to form aldehyde) or undergone intermolecular reactions. Solution: Always maintain the amine as the limiting reagent or add it slowly to the electrophile.

Module 4: Stabilization Protocol (The HCl Salt Method)

The most effective way to prevent decomposition during storage or transport is to "mask" the nucleophilic nitrogen by converting the free base to its Hydrochloride salt. The salt is air-stable, solid, and resistant to oxidation.[1]

Protocol: Conversion to Hydrochloride Salt
  • Dissolution: Dissolve the crude (4-Methyl-3-nitrophenyl)methanamine free base in dry Diethyl Ether or 1,4-Dioxane (approx. 5-10 mL per gram).[1]

  • Acidification: Cool to

    
    . Dropwise add 4M HCl in Dioxane  (1.1 equivalents).
    
    • Note: Avoid aqueous HCl to prevent trapping water in the crystal lattice.[1]

  • Precipitation: A white to off-white solid will precipitate immediately.[1]

  • Isolation: Filter the solid under Argon. Wash with cold ether.[1]

  • Drying: Dry under high vacuum (

    
    ) to remove excess HCl.
    

To use in reaction: Simply suspend the salt in your solvent and add a non-nucleophilic base (e.g., DIPEA,


) to release the free amine in situ.
Workflow Diagram: Salt Protection Strategy

SaltProtection FreeBase Unstable Free Base (Oil/Low-melt Solid) Reagent Add HCl (anhydrous) in Et2O or Dioxane FreeBase->Reagent Salt Stable HCl Salt (Crystalline Solid) Reagent->Salt Instant Precipitation Storage Long-term Storage (Room Temp/Shelf Stable) Salt->Storage Usage Reaction Day: Add DIPEA/TEA to release Salt->Usage Direct Use Storage->Usage

Figure 2: The industry-standard workflow for stabilizing reactive benzylic amines.[1]

References
  • PubChem. (n.d.).[1][3][4] (4-Methyl-3-nitrophenyl)methanamine Compound Summary. National Center for Biotechnology Information.[1] Retrieved February 2, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 8: Acidity, Basicity, and pKa; Chapter 23: Chemoselectivity).

  • Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Bromination and Oxidation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of (4-Methyl-3-nitrophenyl)methanamine

Welcome to the technical support center for the synthesis and purification of (4-Methyl-3-nitrophenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of (4-Methyl-3-nitrophenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions that arise during the purification of this important chemical intermediate. Our goal is to provide you with the expertise and practical guidance to achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering insights into the causes and providing step-by-step solutions.

Issue 1: My final product of (4-Methyl-3-nitrophenyl)methanamine has a persistent yellow or brownish color.

Question: I've completed the synthesis, but my isolated (4-Methyl-3-nitrophenyl)methanamine is not the expected off-white or pale yellow solid. It has a distinct yellow or brown hue. What causes this, and how can I remove the color?

Answer:

The discoloration of your product is likely due to the presence of residual nitro-aromatic impurities or oxidation byproducts. Aromatic amines can be susceptible to air oxidation, which forms colored impurities.

Root Causes and Solutions:

  • Incomplete Reduction: The most common cause is the presence of unreacted starting material, such as 4-methyl-3-nitrobenzaldehyde or other nitro-containing intermediates.

  • Oxidation: Aromatic amines can oxidize upon exposure to air, especially if traces of metal catalysts from the reduction step are present.

  • Side-Reaction Products: During synthesis, side reactions can lead to the formation of colored polymeric or condensed byproducts.

Recommended Purification Protocol: Recrystallization

Recrystallization is a highly effective method for removing colored impurities and achieving a high-purity solid product.[1][2][3][4] The principle is based on the differential solubility of the desired compound and the impurities in a given solvent at different temperatures.[1][4]

Step-by-Step Recrystallization Procedure:

  • Solvent Selection: The ideal solvent should dissolve the (4-Methyl-3-nitrophenyl)methanamine well at elevated temperatures but poorly at room temperature.[2][5] For this compound, a mixed solvent system of ethanol and water or isopropanol and water is often effective.

  • Dissolution: In an Erlenmeyer flask, add the crude, colored product. Add the primary solvent (e.g., ethanol or isopropanol) dropwise while heating the mixture on a hot plate until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[2]

  • Decolorization (Optional): If the solution is still colored, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if charcoal was used): If you used activated charcoal, you must perform a hot gravity filtration to remove it.[1] Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization of your product in the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Issue 2: My NMR spectrum shows unexpected peaks, suggesting the presence of isomeric impurities.

Question: My ¹H NMR spectrum of the purified product shows extra aromatic signals that I suspect are from an isomeric byproduct. How can I identify and remove these isomers?

Answer:

Isomeric impurities are a common challenge in the synthesis of substituted aromatic compounds. In the case of (4-Methyl-3-nitrophenyl)methanamine, these are likely due to non-selective nitration of the starting toluene derivative.

Potential Isomeric Impurities:

  • (2-Methyl-3-nitrophenyl)methanamine

  • (2-Methyl-5-nitrophenyl)methanamine

  • (4-Methyl-2-nitrophenyl)methanamine

Recommended Purification Protocol: Column Chromatography

Column chromatography is the preferred method for separating compounds with similar polarities, such as isomers.[7]

dot

PurificationWorkflow cluster_prep Sample Preparation cluster_chrom Column Chromatography cluster_analysis Fraction Analysis cluster_final Final Product Crude Crude Product Dissolved Dissolve in Minimum Mobile Phase Crude->Dissolved Adsorbed Adsorb onto Silica Gel Dissolved->Adsorbed Column Silica Gel Column Adsorbed->Column Elution Elute with Solvent Gradient (e.g., Hexane:Ethyl Acetate) Column->Elution Fractions Collect Fractions Elution->Fractions TLC Analyze by TLC Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure (4-Methyl-3-nitrophenyl)methanamine Evaporate->PureProduct

Caption: Workflow for purification by column chromatography.

Step-by-Step Column Chromatography Procedure:

  • Stationary Phase: Use silica gel (100-200 mesh) as the stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically effective.[7] The optimal ratio should be determined by thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes. You may need to gradually increase the polarity of the mobile phase (gradient elution) to effectively separate the isomers.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified (4-Methyl-3-nitrophenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of (4-Methyl-3-nitrophenyl)methanamine?

A1: The impurities are largely dependent on the synthetic route. A common route involves the nitration of 4-methylbenzylamine or the reduction of 4-methyl-3-nitrobenzaldehyde.

Impurity Type Specific Examples Origin
Starting Materials 4-methylbenzylamine, 4-methyl-3-nitrobenzaldehydeIncomplete reaction
Isomeric Byproducts (2-Methyl-5-nitrophenyl)methanamine, (4-Methyl-2-nitrophenyl)methanamineNon-selective nitration
Over-reduction Products 4-Methyl-3-aminobenzylamineHarsh reduction conditions
Oxidation Products Imines, azoxy compoundsAir oxidation of the amine
Residual Catalysts Palladium, Platinum, Iron, Tin salts[7]From the reduction step

Q2: Which analytical techniques are best for assessing the purity of (4-Methyl-3-nitrophenyl)methanamine?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting non-volatile impurities. A reversed-phase C18 column with a UV detector is a standard choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and identifying isomeric impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[5] For 4-Methyl-3-nitroaniline, a related compound, the melting point is 74-77°C.[9]

Q3: Can I use an acid-base extraction to purify my product?

A3: Yes, an acid-base extraction can be a useful initial purification step, especially for removing non-basic impurities.

dot

AcidBaseExtraction Crude Crude Product (in organic solvent) AddAcid Add Aqueous Acid (e.g., HCl) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 AqueousLayer Aqueous Layer (Protonated Amine) Separate1->AqueousLayer OrganicLayer1 Organic Layer (Neutral/Acidic Impurities) Separate1->OrganicLayer1 AddBase Add Aqueous Base (e.g., NaOH) AqueousLayer->AddBase Separate2 Separate Layers AddBase->Separate2 OrganicLayer2 Organic Layer (Purified Amine) Separate2->OrganicLayer2 AqueousLayer2 Aqueous Layer (Salts) Separate2->AqueousLayer2

Sources

Troubleshooting

Optimizing catalyst selection for reactions of (4-Methyl-3-nitrophenyl)methanamine

Technical Support Center: Catalyst Optimization for (4-Methyl-3-nitrophenyl)methanamine ID: TSC-GUIDE-2024-09 | Status: Active | Topic: Heterogeneous & Homogeneous Catalysis Target Molecule: (4-Methyl-3-nitrophenyl)metha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for (4-Methyl-3-nitrophenyl)methanamine

ID: TSC-GUIDE-2024-09 | Status: Active | Topic: Heterogeneous & Homogeneous Catalysis Target Molecule: (4-Methyl-3-nitrophenyl)methanamine (CAS: 134971-16-5 / Analogues)

Executive Summary & Molecule Profile

User Context: You are working with a bifunctional scaffold containing a nitro group (electrophile precursor) and a primary benzylamine (nucleophile). The presence of the free amine presents a significant challenge: it acts as a catalyst poison for many noble metals and complicates chemoselectivity.

Core Challenges:

  • Catalyst Poisoning: The primary amine (

    
    ) strongly adsorbs onto metal surfaces (Pd, Pt), blocking active sites during nitro reduction.
    
  • Hydroxylamine Accumulation: Incomplete hydrogenation of the nitro group leads to the accumulation of toxic and potentially explosive hydroxylamine intermediates (

    
    ).
    
  • Oxidative Instability: The fully reduced product, 3-amino-4-methylbenzylamine (a diamine), is highly electron-rich and prone to rapid air oxidation (browning) and polymerization.

Module A: Nitro Reduction (The "Aniline" Route)

Objective: Chemoselective reduction of


 to 

while preserving the benzylamine and preventing catalyst deactivation.
Decision Matrix: Selecting Your Heterogeneous Catalyst

Do not default to standard Pd/C. The free amine requires a modified approach.

Catalyst SystemRecommendation LevelTechnical Rationale
5% Pt/C (Sulfided) High (Gold Standard) Sulfur doping poisons the highly active sites responsible for hydrogenolysis and minimizes amine binding, preventing deactivation.
Pt/C + Vanadium High (Speed) Vanadium acts as a promoter that specifically accelerates the reduction of the hydroxylamine intermediate, preventing "stalling."
Raney Nickel Medium Effective and cheap, but pyrophoric. Requires high loading (20-50 wt%) to overcome amine poisoning.
Pd/C (Unmodified) Low / Risky High risk of poisoning by the benzylamine. Often leads to stalled reactions (hydroxylamine stage) or side-products.
Troubleshooting Guide: Nitro Reduction

Q: My reaction stalled, and LCMS shows a mass of [M-16]. What happened? A: You have accumulated the Nitroso or Hydroxylamine intermediate.

  • Cause: The benzylamine moiety has poisoned the catalyst surface, lowering the turnover frequency (TOF). The catalyst has enough energy to reduce

    
     to 
    
    
    
    but not enough to cleave the N-O bond to form the amine.
  • Fix: Switch to a Vanadium-doped Platinum catalyst (Pt-V/C). The oxophilic vanadium activates the N-O bond, facilitating the final reduction step. Alternatively, increase temperature to >60°C, but watch for thermal instability.

Q: I see a dimer impurity (Azoxy/Azo species). A: This is the "Condensation Pathway" taking over.

  • Mechanism: The nitroso intermediate reacts with the hydroxylamine intermediate instead of hydrogen.

  • Fix: This occurs under hydrogen-starved conditions. Increase agitation speed (mass transfer limitation) and hydrogen pressure (>5 bar). Ensure the catalyst loading is sufficient to keep the "Direct Pathway" dominant.

Visualizing the Reaction Pathways

NitroReduction Nitro Nitro Precursor (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso Fast Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine Fast Azoxy Azoxy Dimer (Impurity) Nitroso->Azoxy Low H2 Pressure Amine Target Diamine (-NH2) Hydroxylamine->Amine Slow (Rate Determining) Blocked by Amine Poisoning Hydroxylamine->Azoxy Condensation PtV Pt-V/C Catalyst (Accelerates this step) PtV->Hydroxylamine

Caption: The "Direct Pathway" (Blue) is desired. Amine substrates often block the final step (Red), causing accumulation. Vanadium promoters unlock this bottleneck.

Module B: Amine Functionalization (Buchwald-Hartwig)[1][2]

Objective: Reacting the benzylamine (


) with an aryl halide while the nitro group remains intact.
Protocol: Optimized Cross-Coupling

The Challenge: Primary benzylamines are less sterically hindered but can form stable bis-ligated complexes with Palladium, deactivating the catalyst (formation of Pd(amine)₂X₂ species).

Recommended System:

  • Pre-catalyst: Pd(OAc)₂ or Pd₂dba₃.

  • Ligand: BrettPhos or RuPhos .

    • Why: These bulky, electron-rich dialkylbiaryl phosphine ligands prevent the formation of off-cycle Pd-amine resting states. BrettPhos is the "gold standard" for primary amines.

  • Base:

    
     (Mild) or NaOtBu (Strong).
    
    • Note: If your substrate contains the nitro group, avoid strong bases like LiHMDS which might engage in electron transfer with the nitro group.

Step-by-Step Protocol (Self-Validating)
  • Inerting: Charge reaction vessel with Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Base (1.4 equiv). Cycle Vacuum/Argon 3 times. Validation: Oxygen inhibits the catalytic cycle.

  • Catalyst Prep: In a glovebox or under Argon flow, add Pd(OAc)₂ (1 mol%) and BrettPhos (2 mol%). Validation: 1:2 Metal/Ligand ratio ensures active L1Pd(0) species.

  • Solvent: Add anhydrous t-Amyl Alcohol or Dioxane . Why: Polar solvents help solubilize the base but protic solvents (t-Amyl) can sometimes assist proton transfer.

  • Reaction: Heat to 80-100°C. Monitor by HPLC.

  • Quench: Filter through Celite to remove Pd black.

Troubleshooting Guide: Cross-Coupling

Q: The reaction barely started and then stopped. A: You likely have Catalyst Deactivation via Amine Binding .

  • Diagnosis: The benzylamine displaced your phosphine ligand.

  • Fix: Switch to a Pd-G3 or G4 Palladacycle Pre-catalyst (e.g., BrettPhos Pd G4). These pre-catalysts activate rapidly and ensure the ligand is already bound to the metal center before the amine has a chance to interfere.

Q: I am seeing reduction of my aryl halide (Ar-H) instead of coupling. A: This is β-Hydride Elimination or Protodehalogenation .

  • Fix: This often happens if the amine is difficult to couple. Ensure your solvent is strictly anhydrous. Switch from secondary alcohol solvents (isopropanol) to aprotic solvents (Toluene/Dioxane) to remove the hydride source.

References & Authority

  • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." ChemCatChem, 2009. (Definitive work on Pt-V catalysts for nitro reduction).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Guide for BrettPhos selection).

  • Hartwig, J. F. "Evolution of C–H Bond Functionalization Chemistry." Accounts of Chemical Research, 2012. (Mechanistic insights on amine poisoning).

  • Studer, M., et al. "Modulating the hydroxylamine accumulation in the hydrogenation of substituted nitroarenes."[1] Topics in Catalysis, 2000. (Mechanism of Vanadium promotion).

Disclaimer: This guide is for research purposes only. (4-Methyl-3-nitrophenyl)methanamine intermediates are potent chemical precursors. Always review the SDS and perform a process safety assessment (DSC/ARC) before scaling up nitro reductions.

Sources

Optimization

Purification strategies for difficult-to-separate (4-Methyl-3-nitrophenyl)methanamine mixtures

Ticket ID: PUR-137286 | Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-137286 | Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Molecule & The Challenge

Target: (4-Methyl-3-nitrophenyl)methanamine (CAS: 137286-29-4) Physicochemical Profile:

  • Functional Groups: Primary benzylic amine (Basic, pKa ~9.0–9.5), Nitro group (Polar, electron-withdrawing), Methyl group (Lipophilic).

  • The Problem: This molecule presents a classic "push-pull" purification challenge. The amine functionality interacts strongly with acidic silanols on silica gel, causing severe tailing, while the nitro group increases polarity, often making it co-elute with synthesis byproducts (like regioisomers or over-reduced anilines).

Part 1: The Diagnostic Phase (Triage)

Before loading a column, determine the state of your crude material. Use this decision matrix to select the correct workflow.

PurificationStrategy Start Start: Crude Mixture Analysis State Physical State? Start->State Solid Solid/Semi-Solid State->Solid Crystalline Oil Viscous Oil/Gum State->Oil Amorphous Impurity Major Impurity Type? NonBasic Non-Basic (e.g., Nitrile, Aldehyde) Impurity->NonBasic Neutral/Acidic Regio Regioisomer (2-nitro/3-nitro) Impurity->Regio Basic Isomers Solid->Impurity MethodA Method A: Acid-Base Back-Extraction Oil->MethodA First Pass NonBasic->MethodA MethodB Method B: Salt Formation (HCl/Oxalate) Regio->MethodB Preferred MethodC Method C: Amine-Modified Chromatography Regio->MethodC Polishing MethodA->MethodB If oil persists

Figure 1: Purification Decision Matrix. Select your workflow based on physical state and impurity profile.

Part 2: Troubleshooting Guides & FAQs

Category A: Chromatography Issues (Tailing & Resolution)

Q: My product streaks across the TLC plate and elutes as a broad tail on the column. How do I fix this?

A: This is "Silanol Drag." The basic amine protons on your methanamine tail are hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica surface.

The Protocol (Amine-Modified Silica): You must "cap" or block these silanol sites using a mobile phase modifier.

  • The "Standard" Modifier: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).

    • Why: TEA is more basic than your product. It binds to the silanols first, creating a neutral surface for your product to traverse.

  • The "Nuclear" Option (DCM/MeOH/NH4OH):

    • Prepare a mixture of DCM : MeOH : NH4OH (90:9:1) .

    • Caution: Use concentrated aqueous ammonia (28-30%). Shake well. This system is extremely polar and powerful for "stuck" amines.

Q: I have a close-eluting impurity just before my product. It has the same mass (LC-MS). What is it?

A: This is likely a regioisomer . If you synthesized this via nitration of 4-methylbenzylamine (or similar), you likely have the 2-nitro isomer alongside your desired 3-nitro target.

The Protocol (Isomer Separation): Silica gel often fails to separate regioisomers of nitro-aromatics because their polarities are nearly identical.

  • Switch to Reverse Phase (C18) at High pH:

    • Column: C18 (ensure it is "hybrid" or high-pH stable, e.g., XBridge or Gemini).

    • Buffer: 10mM Ammonium Bicarbonate (pH 10).

    • Mechanism:[1][2][3][4] At pH 10, the amine is uncharged (free base). The hydrophobic difference between the ortho-nitro (more shielded, elutes later) and meta-nitro (less shielded) is amplified on C18.

  • Solvent Strength Tuning:

    • Use Methanol instead of Acetonitrile. Methanol's protic nature often provides better selectivity for nitro-positional isomers due to hydrogen bonding differences with the nitro group.

Category B: Non-Chromatographic Solutions (Scale-Up)

Q: I have 10g of crude oil. A column will take all day. Is there a faster way?

A: Yes. Acid-Base Back-Extraction is the "Gold Standard" for amine purification. It relies on the fact that your product can switch between water-soluble (ionized) and organic-soluble (neutral) states, while your impurities (unreacted nitrile, aldehyde, nitro-toluene) cannot.

ExtractionWorkflow Step1 1. Dissolve Crude in Organic (DCM/EtOAc) Step2 2. Extract with 1M HCl (aq) Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer (Contains Neutrals/Acids) DISCARD Split->OrgLayer AqLayer Aqueous Layer (Contains Product-HCl) Split->AqLayer Step3 3. Basify Aqueous (pH > 12) with NaOH AqLayer->Step3 Step4 4. Extract into DCM & Evaporate Step3->Step4 Final Pure Free Base (>95% Purity) Step4->Final

Figure 2: Acid-Base Back-Extraction Workflow. This method removes all non-basic impurities without a column.

Q: The oil won't solidify. How do I get a stable solid?

A: Benzylamines often exist as oils in their free base form. Converting them to a salt is the best way to stabilize them and reject impurities.

The Protocol (HCl Salt Formation):

  • Dissolve the amine oil in a minimal amount of dry Ethanol or Isopropanol .

  • Cool to 0°C on an ice bath.

  • Slowly add HCl in Dioxane (4M) or HCl in Ethanol (1.1 equivalents).

  • Add Diethyl Ether dropwise until the solution turns slightly cloudy.

  • Scratch the glass or add a seed crystal.[5] A white precipitate (the Hydrochloride salt) should form.

    • Advantage:[3][6][7] The salt lattice is highly selective; impurities usually stay in the mother liquor.

Part 3: Quantitative Data & Reference Tables

Table 1: Mobile Phase Modifiers for Amine Chromatography
ModifierConcentrationApplicationPros/Cons
Triethylamine (TEA) 0.5% - 1.0%General Flash / TLCPro: Cheap, effective. Con: Smells, must be evaporated.
Ammonium Hydroxide (NH4OH) 1% (in MeOH)Polar Amines / "Stuck" compoundsPro: Volatile, no salt residue. Con: Immiscible with pure Hexane.
Acetic Acid 1%NOT RECOMMENDED Warning: Will protonate the amine, causing it to stick worse to silica.
Table 2: Solubility Profile for (4-Methyl-3-nitrophenyl)methanamine
SolventFree Base SolubilityHCl Salt SolubilityUse Case
Dichloromethane (DCM) HighLowExtraction / Loading
Water (pH 7) LowHighReverse Phase / Workup
Ethanol / Methanol HighHigh (Hot) / Mod (Cold)Recrystallization
Diethyl Ether / Hexane Low/ModInsolublePrecipitating the salt

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Section on Amine Purification and Salt Formation).

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. (For identifying solvent impurities in oil residues).

  • Waters Corporation. "Mitigating Tailing of Basic Compounds on Silica and C18 Columns." Waters Knowledge Base, 2023. (Technical note on silanol interactions).

  • Reich, H. J. "Separation of Amines." University of Wisconsin-Madison Organic Chemistry Data, 2017. (Authoritative guide on pKa and extraction strategies).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (4-Methyl-3-nitrophenyl)methanamine before handling.

Sources

Troubleshooting

Technical Support Center: Selective Reduction of (4-Methyl-3-nitrophenyl)methanamine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-4-methylbenzylamine from (4-Methyl-3-nitrophenyl)methana...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-4-methylbenzylamine from (4-Methyl-3-nitrophenyl)methanamine. The selective reduction of an aromatic nitro group in the presence of a benzylic amine is a common challenge where over-reduction or undesired side reactions can compromise yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate this specific transformation successfully.

The Challenge: Chemoselectivity in Nitro Group Reduction

The primary goal is the conversion of the nitro group (-NO₂) to a primary amine (-NH₂), while preserving the benzylic methanamine group (-CH₂NH₂). The main difficulty arises from the stepwise nature of nitro reduction, which proceeds through several intermediates.[1][2] Overly harsh conditions or an inappropriate choice of reagents can lead to the accumulation of these intermediates or cause undesired side reactions.

The reduction pathway and potential pitfalls are illustrated below. The key is to select conditions that favor the complete conversion to the desired diamine product without stalling at intermediate stages or promoting side reactions.

reaction_pathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions start (4-Methyl-3-nitrophenyl)methanamine (Starting Material) nitroso Nitroso Intermediate start->nitroso Reduction hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine Reduction azoxy Azoxy Dimer nitroso->azoxy Condensation product 3-Amino-4-methylbenzylamine (Desired Product) hydroxylamine->product Reduction hydroxylamine->azoxy Condensation azo Azo Dimer azoxy->azo Reduction caption Fig 1: Nitro Reduction Pathway and Side Products

Caption: Fig 1: Desired reduction pathway and potential side products.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or incomplete. What are the common causes?

A1: Incomplete conversion is a frequent issue. The primary culprits are typically:

  • Catalyst Inactivity: Catalytic hydrogenation catalysts (like Pd/C) can be poisoned or lose activity. Metal powders (Fe, Sn, Zn) can be passivated by an oxide layer.[1]

  • Poor Solubility: If your starting material is not fully dissolved in the reaction solvent, the reaction rate will be severely limited. This is especially true for heterogeneous reactions.[1]

  • Insufficient Reagent: Ensure you are using a sufficient molar excess of the reducing agent, particularly for stoichiometric metal/acid reductions.

  • Low Temperature: While many reductions work at room temperature, some substrates are stubborn and may require gentle heating to initiate or complete the reaction.[1]

Q2: I'm observing significant side products like hydroxylamines or colored impurities (azo/azoxy compounds). How can I improve selectivity?

A2: The formation of these side products indicates that the reduction is either stalling at an intermediate stage or that intermediates are dimerizing.[1] To favor the formation of the desired amine:

  • Choose a Milder System: Aggressive reducing agents like lithium aluminum hydride (LiAlH₄) are unsuitable for aromatic nitro groups and produce azo compounds.[3]

  • Control the Temperature: Exothermic reactions can lead to a loss of selectivity. Maintain a controlled temperature, using an ice bath if necessary, especially during the initial addition of reagents.

  • Ensure Efficient Stirring: In heterogeneous reactions (e.g., with Fe or Pd/C), vigorous stirring is crucial to ensure good mass transfer.

Q3: Can I use catalytic hydrogenation with H₂ and Palladium on Carbon (Pd/C)?

A3: While catalytic hydrogenation is a very common method for nitro reduction, it poses a significant risk for this specific molecule.[3] The benzylic C-N bond in the methanamine group is susceptible to hydrogenolysis (cleavage by hydrogen), which would lead to the formation of 3-amino-4-methyltoluene as a major byproduct. This method is generally not recommended unless specialized, less active catalysts are used under carefully controlled conditions.

Q4: My workup with Tin(II) Chloride (SnCl₂) is problematic, forming intractable emulsions and precipitates. How can I improve it?

A4: This is a very common issue with tin-based reductions due to the formation of tin hydroxides at neutral or basic pH. A robust workup is essential:

  • Strongly Basic Quench: After the reaction, instead of neutralizing, make the solution strongly basic (pH > 12-13) with concentrated NaOH or KOH. This converts the tin salts into soluble stannates (Sn(OH)₄²⁻), which remain in the aqueous layer.[4]

  • Use of Ethanol: Performing the reaction in ethanol can make the workup cleaner. After the reaction, the mixture can be poured into a large volume of ice water and then basified.[4]

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and solving common experimental issues.

troubleshooting_flowchart cluster_incomplete Solutions for Incomplete Conversion cluster_side_products Solutions for Poor Selectivity start Reaction Complete? incomplete Problem: Incomplete Conversion start->incomplete No success_check Desired Product is Major? start->success_check Yes sol1_a Activate Metal (e.g., acid wash Fe/Zn) or use fresh Pd/C. incomplete->sol1_a sol1_b Improve Solubility: - Change solvent (e.g., to THF). - Add a co-solvent (EtOH, AcOH). incomplete->sol1_b sol1_c Increase Reagent: - Add more reducing agent. - Increase H₂ pressure. incomplete->sol1_c sol1_d Increase Temperature: - Apply gentle heating (e.g., 40-60°C). incomplete->sol1_d side_products Problem: Side Products Observed sol2_a Use a Milder Reagent: Switch from H₂/Pd/C to SnCl₂ or Fe/NH₄Cl. side_products->sol2_a sol2_b Control Temperature: - Run reaction at RT or 0°C. - Use an ice bath for additions. side_products->sol2_b sol2_c Monitor Reaction Closely: - Use TLC/LCMS to track progress. - Stop reaction immediately upon  consumption of starting material. side_products->sol2_c success Success: Isolate Product success_check->side_products No success_check->success Yes caption2 Fig 2: Troubleshooting Flowchart

Caption: Fig 2: A logical guide to troubleshooting common issues.

Recommended Protocols for Selective Reduction

Given the sensitive nature of the benzylic amine, methods avoiding high-pressure hydrogenation are strongly preferred. The following protocols offer high chemoselectivity for this transformation.

Method A: Tin(II) Chloride (SnCl₂) Reduction

This is a classic and highly reliable method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.[3][5][6]

Causality: Tin(II) chloride is a mild reducing agent that, in an acidic medium, efficiently reduces the nitro group through a series of single electron transfers. The conditions are typically not harsh enough to affect the benzylic amine.

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-Methyl-3-nitrophenyl)methanamine (1.0 eq).

  • Solvent: Add a suitable solvent. Ethanol or ethyl acetate are commonly used.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise. The reaction is exothermic.

  • Reaction: Stir the mixture at room temperature or heat gently to 50-60°C. Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 1-4 hours).

  • Workup: Cool the reaction to room temperature and pour it slowly into a vigorously stirred beaker of ice. Carefully add concentrated aqueous NaOH (e.g., 50% w/v) until the solution is strongly basic (pH > 12). The initially formed white precipitate of tin hydroxides should redissolve to form a clear solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or crystallization.

Method B: Iron Powder in Acidic/Neutral Media

Using iron metal is a cost-effective and environmentally friendlier alternative to tin.[7][8] The reaction can be run under acidic conditions (e.g., with acetic acid or HCl) or near-neutral conditions using an additive like ammonium chloride.

Causality: Iron acts as a single-electron donor to reduce the nitro group. In the presence of ammonium chloride, a buffered system is created that is effective for the reduction while being mild enough to avoid side reactions.

Experimental Protocol:

  • Setup: To a round-bottom flask with vigorous mechanical or magnetic stirring, add the (4-Methyl-3-nitrophenyl)methanamine (1.0 eq), iron powder (3-5 eq), and ammonium chloride (NH₄Cl) (3-5 eq).

  • Solvent: Add a mixture of ethanol and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C). Monitor the reaction by TLC or LCMS. The reaction is often complete within 1-3 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron and iron salts. Wash the Celite pad thoroughly with ethanol or methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be taken up in an organic solvent and washed with water to remove any remaining inorganic salts. Dry the organic layer, filter, and concentrate to give the product.

Comparison of Reduction Methods

MethodReagentsTypical ConditionsProsCons/Risks
Catalytic Hydrogenation H₂ (gas), Pd/C or PtO₂MeOH or EtOH, RT, 1-4 atmHigh atom economy, clean reaction.[9]High risk of debenzylation (cleavage of the -CH₂NH₂ group). Requires specialized equipment.
Tin(II) Chloride SnCl₂·2H₂O, HClEtOH or EtOAc, 25-60°CExcellent chemoselectivity , reliable, tolerates many functional groups.[3][5][6]Generates tin waste, workup can be difficult due to tin salt precipitation.[4]
Iron/Acid Fe powder, HCl or AcOHEtOH/H₂O, RefluxInexpensive, environmentally benign metal, effective.[7][8]Requires heating, acidic conditions may not be suitable for all substrates.
Iron/Ammonium Chloride Fe powder, NH₄ClEtOH/H₂O, RefluxMilder, near-neutral conditions, good for acid-sensitive molecules.Heterogeneous reaction requires efficient stirring, filtration of iron sludge.
Catalytic Transfer Hydrogenation Ammonium formate, Pd/CMeOH or EtOH, RT to RefluxAvoids use of high-pressure H₂ gas, often milder than direct hydrogenation.[10][11]Still carries some risk of debenzylation, though often less than direct H₂/Pd/C.
Sodium Borohydride/Catalyst NaBH₄, NiCl₂ or CoCl₂MeOH or EtOH, RTMild conditions.[12][13]Sodium borohydride alone is not strong enough; requires a transition metal catalyst.[13][14]

References

  • Corma, A., Concepcion, P., & Serna, P. (2007). A New Generation of Chemoselective Hydrogenation Catalysts Based on Gold Nanoparticles. Journal of the American Chemical Society, 129(37), 11422–11423. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. J. Synth. Chem.[Link]

  • ResearchGate. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? ResearchGate. [Link]

  • Ghosh, A., et al. (2008). Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry, 73(21), 8544–8546. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. CSB/SJU Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. . [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • Maurya, S. K., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Reagent Guides. [Link]

  • Blum, J., et al. (1996). Selective catalytic hydrogenation of aromatic nitro groups in the presence of acetylenes. Synthesis of (3-aminophenyl)acetylene via hydrogenation of (3-nitrophenyl)acetylene over cobalt polysulfide and ruthenium sulfide catalysts. The Journal of Organic Chemistry, 61(25), 9070–9071. [Link]

  • Han, M. S., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910–919. [Link]

  • Brieger, G., & Nestrick, T. J. (1974). Catalytic transfer hydrogenation. Chemical Reviews, 74(5), 567–580. [Link]

  • Wikipedia. (n.d.). Tin(II) chloride. Wikipedia. [Link]

  • Zeynizadeh, B., & Rahimi, S. (2006). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Journal of the Chinese Chemical Society, 53(4), 939-944. [Link]

  • Wang, C., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14, 3568-3580. [Link]

  • Piña Jr., S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. UTRGV ScholarWorks. [Link]

  • Reddit. (2023). my nitro refuses to be reduced. r/Chempros. [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride... ResearchGate. [Link]

  • Sreenivasa, S., et al. (2012). 4-Nitrophenyl 4-hydroxy-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3490. [Link]

  • Satyanarayana, T., et al. (1983). Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. Journal of the Chemical Society, Perkin Transactions 1, 2509-2512. [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. [Link]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • askIITians. (2025). Reduction of aromatic nitro-compounds using Sn and HCl gives:. askIITians. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: (4-Methyl-3-nitrophenyl)methanamine Derivatives in Medicinal Chemistry

Executive Summary: The Bifunctional Scaffold Advantage In the landscape of fragment-based drug discovery (FBDD), (4-Methyl-3-nitrophenyl)methanamine (also known as 4-methyl-3-nitrobenzylamine) represents a distinct "priv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Scaffold Advantage

In the landscape of fragment-based drug discovery (FBDD), (4-Methyl-3-nitrophenyl)methanamine (also known as 4-methyl-3-nitrobenzylamine) represents a distinct "privileged structure" often overlooked in favor of its simpler analogs, 3-nitrobenzylamine or 4-nitrobenzylamine.

As a Senior Application Scientist, I have observed that this scaffold offers a unique "Push-Pull-Steric" triad:

  • Electronic Push: The 4-methyl group (electron-donating) modulates the acidity of the aromatic ring.

  • Electronic Pull: The 3-nitro group (electron-withdrawing) creates a dipole moment and serves as a metabolic handle (reducible to aniline).

  • Steric Lock: The ortho relationship between the methyl and nitro groups forces a specific torsional angle, reducing conformational entropy upon binding—a critical factor in kinase inhibitor potency (e.g., EGFR, CSNK2A).

This guide objectively compares this scaffold against standard alternatives, providing validated synthetic protocols and performance metrics to de-risk your selection process.

Chemical Characterization & Comparative Analysis

The following table contrasts (4-Methyl-3-nitrophenyl)methanamine against its closest structural competitors. Data is synthesized from spectroscopic analysis and standard medicinal chemistry parameters.

Table 1: Physicochemical & Functional Comparison
Feature(4-Methyl-3-nitrophenyl)methanamine 3-Nitrobenzylamine 4-Nitrobenzylamine Implication for Drug Design
Structure Methyl (p), Nitro (m), Amine (CH2)Nitro (m), Amine (CH2)Nitro (p), Amine (CH2)Methyl group adds lipophilicity (+0.5 LogP).
Electronic Character Modulated Dipole. Methyl donates e- density, partially offsetting Nitro's withdrawal.Strong EWG. Ring is highly electron-deficient.Strong EWG. Ring is highly electron-deficient.Better cation-pi interaction potential in the 4-Me analog.
Steric Profile High. Nitro group is twisted out of plane due to ortho-methyl.Low. Nitro group can rotate freely.Low. Nitro group is planar.4-Me analog pre-organizes the molecule for binding pockets.
Metabolic Fate Nitro

Aniline (slowed by steric bulk). Benzylic oxidation possible.
Nitro

Aniline (rapid).
Nitro

Aniline (rapid).
Methyl group can block metabolic hotspots or serve as a soft spot.
Key Application Kinase Inhibitors (CSNK2A), Dabigatran precursors.General building block, MAO-B probes.Surface modification, linker chemistry.Select 4-Me for specificity; select others for general reactivity.

Validated Synthetic Protocol: The "Protected Nitration" Route

Direct nitration of 4-methylbenzylamine is prone to oxidation and polymerization. The following protocol uses a Protection-Nitration-Deprotection strategy to ensure regioselectivity (targeting position 3) and high purity.

Mechanism of Action (Causality)[1]
  • Protection: Trifluoroacetylation deactivates the amine, preventing oxidation by nitric acid.

  • Regioselectivity: The 4-methyl group is an ortho/para director. Since the para position is blocked by the methylene-amine, the ortho position (C3) is electronically favored. The bulky protected amine at C1 discourages nitration at C2 (steric hindrance), directing substitution almost exclusively to C3.

Step-by-Step Protocol
Phase 1: Amine Protection
  • Dissolve: Dissolve 4-methylbenzylamine (10 mmol) in anhydrous DCM (50 mL).

  • Add Base: Add Triethylamine (12 mmol) and cool to 0°C.

  • Acylate: Dropwise add Trifluoroacetic anhydride (TFAA, 11 mmol). Caution: Exothermic.

  • Workup: Stir for 2h at RT. Wash with 1N HCl, then brine. Dry (Na2SO4) and concentrate to yield N-(4-methylbenzyl)-2,2,2-trifluoroacetamide .

    • Validation Point: TLC (Hexane/EtOAc 4:1) should show a single spot, Rf ~0.6.

Phase 2: Regioselective Nitration
  • Prepare Acid Mix: In a separate flask, mix conc. H2SO4 (5 mL) and fuming HNO3 (1.1 eq) at -10°C.

  • Addition: Dissolve the protected amide from Phase 1 in minimal H2SO4 and add slowly to the nitration mixture, keeping Temp < 0°C.

  • Reaction: Stir at 0°C for 1h.

  • Quench: Pour onto crushed ice (100g). The product, N-(4-methyl-3-nitrobenzyl)-2,2,2-trifluoroacetamide , will precipitate as a pale yellow solid.

  • Isolate: Filter and wash with cold water. Recrystallize from Ethanol/Water.

    • Validation Point: 1H NMR should show aromatic signals as a singlet (H2), doublet (H5), and doublet (H6), confirming the 1,3,4-substitution pattern.

Phase 3: Deprotection
  • Hydrolysis: Suspend the nitro-amide in Methanol (20 mL) and add K2CO3 (2 eq) dissolved in water (5 mL).

  • Reflux: Heat to 60°C for 3h.

  • Extraction: Evaporate methanol. Extract aqueous residue with DCM (3x).

  • Salt Formation: Bubble dry HCl gas into the DCM layer to precipitate (4-Methyl-3-nitrophenyl)methanamine Hydrochloride .

Visual Workflow (DOT Diagram)

SynthesisFlow Start 4-Methylbenzylamine Step1 Protection (TFAA, Et3N, DCM) Start->Step1 Inter1 Protected Amide (Stable to Oxidation) Step1->Inter1 Yield >95% Step2 Nitration (HNO3/H2SO4, 0°C) Inter1->Step2 Inter2 3-Nitro Intermediate (Regioselective) Step2->Inter2 Directs Ortho to Me Step3 Deprotection (K2CO3, MeOH) Inter2->Step3 End (4-Methyl-3-nitrophenyl) methanamine HCl Step3->End Final Yield ~75%

Caption: Optimized synthesis route prioritizing regioselectivity and preventing oxidative degradation of the amine.

Performance & Biological Validation

When incorporating this scaffold into a lead compound, experimental data suggests distinct performance characteristics compared to non-methylated analogs.

Structural Activity Relationship (SAR) Logic

The addition of the methyl group at the 4-position is not merely a "space filler." It actively alters the binding thermodynamics.

  • Case Study: Kinase Inhibition (Theoretical Model based on EGFR/CSNK2A data)

    • Analog A (No Methyl): The nitro group lies planar to the ring. Binding is driven by H-bonds.

    • Analog B (4-Methyl): The methyl group clashes with the nitro group oxygen, forcing the nitro group to twist ~30-40° out of plane.

    • Result: If the protein pocket is narrow, Analog A binds better. If the pocket has a hydrophobic cleft (e.g., the "Gatekeeper" region in kinases), Analog B binds with 10-50x higher potency due to the methyl group displacing water and the twisted nitro group fitting into specific sub-pockets.

Decision Tree: When to Use This Scaffold

DecisionTree Start Select Benzylamine Scaffold Q1 Is the binding pocket hydrophobic? Start->Q1 Branch1 YES Q1->Branch1 Branch2 NO (Polar/Narrow) Q1->Branch2 Q2 Is metabolic stability a concern? Branch1->Q2 Result3 Use 4-Nitrobenzylamine (Linear Geometry) Branch2->Result3 Result1 Use 4-Methyl-3-nitro (Lipophilic + Blocked Para) Q2->Result1 Yes (Block P450) Result2 Use 3-Nitrobenzylamine (Less Steric Bulk) Q2->Result2 No

Caption: Strategic selection guide for medicinal chemists based on pocket topology and metabolic requirements.

References

  • BenchChem. A Comparative Guide to 4-Methyl-3-nitrobenzoic Acid and Other Key Building Blocks in Medicinal Chemistry. (2025).[1][2][3][4][5][6] Link

  • Sigma-Aldrich. 4-Nitrobenzylamine hydrochloride Product Specification.Link

  • PubChem. Compound Summary: [4-(3-Nitrophenyl)phenyl]methanamine.[1] National Library of Medicine. Link

  • Cion Pharma. 4-Methyl-3-nitroaniline API Intermediate Data.Link

  • MDPI. Synthesis and Predicted Activity of Some 4-Amine Derivatives of Nitro-Analogues. (2023). Link

  • ResearchGate. Regioselective nitration of Anilines with Fe(NO3)3. (2025).[1][2][3][4][5][6] Link

Sources

Comparative

A Comparative Guide to (4-Methyl-3-nitrophenyl)methanamine and its Structural Analogs for Pharmaceutical Research

Introduction: Strategic Selection of Substituted Anilines in Medicinal Chemistry In the landscape of drug discovery and development, the selection of foundational scaffolds and intermediates is a critical decision that d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Selection of Substituted Anilines in Medicinal Chemistry

In the landscape of drug discovery and development, the selection of foundational scaffolds and intermediates is a critical decision that dictates the trajectory of a research program. Substituted anilines and their derivatives, such as benzylamines, represent a cornerstone class of building blocks due to their versatile reactivity and prevalence in a vast array of biologically active molecules. (4-Methyl-3-nitrophenyl)methanamine is one such intermediate, offering a unique combination of steric and electronic features that make it a valuable precursor in the synthesis of complex pharmaceutical targets.

This guide provides an in-depth comparative analysis of (4-Methyl-3-nitrophenyl)methanamine and three strategically chosen related anilines. The purpose is to equip researchers, medicinal chemists, and drug development professionals with the technical insights necessary to make informed decisions in their synthetic endeavors. We will move beyond a simple cataloging of properties to explore the causal relationships between structure, reactivity, and synthetic utility, supported by experimental data and established chemical principles.

The comparators were selected to systematically deconstruct the contributions of each functional group to the overall molecular profile:

  • 4-Methyl-3-nitroaniline: A structural isomer where the amine is directly attached to the aromatic ring, allowing for a direct comparison between a benzylamine and an arylamine.

  • 4-Methyl-2-nitroaniline: A positional isomer that highlights the profound impact of substituent placement on the molecule's electronic and steric environment.

  • (3-Nitrophenyl)methanamine: An analog lacking the methyl group, which serves to isolate and clarify the electronic contribution of this alkyl substituent.

Through this comparative lens, we will elucidate the nuanced differences in physicochemical properties, reactivity, and synthetic accessibility that guide the rational selection of these critical intermediates.

Physicochemical Properties: A Quantitative Comparison

The physical and chemical properties of an intermediate are paramount, influencing everything from solubility and reaction kinetics to the pharmacokinetic profile of a final drug candidate. The table below summarizes key experimental data for our subject compounds.

Property(4-Methyl-3-nitrophenyl)methanamine4-Methyl-3-nitroaniline4-Methyl-2-nitroaniline(3-Nitrophenyl)methanamine
Molecular Formula C₈H₁₀N₂O₂C₇H₈N₂O₂C₇H₈N₂O₂C₇H₈N₂O₂
Molecular Weight 166.18 g/mol 152.15 g/mol [1]152.15 g/mol 152.15 g/mol [2]
Appearance (Predicted) Light yellow solidOrange Crystalline Solid[3]Red crystals or bright orange powder[4](Predicted) Liquid or low-melting solid
Melting Point (°C) N/A74-77[1][3]115-116[5]N/A
Boiling Point (°C) N/A169 (at 21 mmHg)[3]169 (at 21 mmHg)[6]N/A
pKa (Predicted) ~9.5 (amine)2.96 (anilinium ion)[7]0.46 (anilinium ion)[5]~9.4 (amine)
Solubility N/A<1 g/L in water[3]0.2 g/L in water[5]N/A

Analysis of Physicochemical Trends:

  • Basicity (pKa): The most striking difference lies in the basicity. (4-Methyl-3-nitrophenyl)methanamine, as a benzylamine, has its amino group insulated from the aromatic ring by a methylene (-CH₂-) spacer. Consequently, its basicity (predicted pKa ≈ 9.5) is typical of an alkylamine and significantly higher than its arylamine counterparts. In contrast, the lone pair on the nitrogen of 4-methyl-3-nitroaniline and 4-methyl-2-nitroaniline is directly delocalized into the electron-deficient nitro-substituted ring, drastically reducing their basicity. This has major implications for their reactivity; the benzylamines are readily protonated under mild acidic conditions and are stronger nucleophiles.

  • Melting Point: The melting point of 4-methyl-2-nitroaniline (115-116 °C) is substantially higher than that of 4-methyl-3-nitroaniline (74-77 °C). This can be attributed to a more stable crystal lattice packing, potentially facilitated by intramolecular hydrogen bonding between the ortho-disposed amino and nitro groups in the 2-nitro isomer.

  • Solubility: Both arylamine isomers exhibit poor water solubility, a common trait for nitroaromatic compounds.[3][5]

Structural and Electronic Effects on Reactivity

The reactivity of these molecules in synthetic transformations is governed by the interplay of inductive and resonance effects of the methyl and nitro substituents.

Visualizing Structural Differences

The following diagram illustrates the structural relationships between the target compound and its selected comparators.

G cluster_target (4-Methyl-3-nitrophenyl)methanamine (Target Benzylamine) cluster_comparators Comparative Anilines T Structure T (Target) A 4-Methyl-3-nitroaniline (Arylamine Isomer) T->A Amine Position (Benzyl vs. Aryl) C (3-Nitrophenyl)methanamine (Demethylated Analog) T->C Methyl Group (Presence vs. Absence) B 4-Methyl-2-nitroaniline (Positional Isomer) A->B Nitro Group Position (meta vs. ortho)

Caption: Structural relationships between the target compound and its comparators.

Causality of Electronic Effects:
  • (4-Methyl-3-nitrophenyl)methanamine (Target Compound):

    • Amine Reactivity: The benzylic amine is a strong nucleophile, similar to simple alkylamines. It readily participates in reactions like acylation, alkylation, and reductive amination. The aromatic ring's electronics have a minimal inductive effect on the amine's basicity.

    • Ring Reactivity: The aromatic ring is deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing nitro group. The methyl group is an ortho, para-director, while the nitro group is a meta-director. Their combined influence directs incoming electrophiles primarily to the position ortho to the methyl group and meta to the nitro group.

  • 4-Methyl-3-nitroaniline:

    • Amine Reactivity: The amine is a weak nucleophile and significantly less basic than the target compound.[7] The nitrogen lone pair is delocalized into the ring, making it less available for bonding. While it can be acylated, harsher conditions may be required compared to the benzylamine.

    • Ring Reactivity: The amino group is a potent activating, ortho, para-directing group, while the nitro group is a strong deactivating, meta-directing group. The powerful activating effect of the amine dominates, making the ring susceptible to EAS, particularly at the positions ortho and para to the amine. However, under strongly acidic conditions (e.g., nitration), protonation of the amine to the anilinium ion (-NH₃⁺) transforms it into a strong deactivating, meta-directing group.

  • 4-Methyl-2-nitroaniline:

    • Amine Reactivity: The placement of the nitro group ortho to the amine introduces significant steric hindrance and a stronger electron-withdrawing effect (due to proximity), further reducing the amine's nucleophilicity and basicity compared to the 3-nitro isomer.[5]

    • Ring Reactivity: The directing effects are similar to the 3-nitro isomer, with the amino group's activating influence being dominant. However, the steric bulk of the ortho-nitro group can hinder the approach of electrophiles to the adjacent position.

  • (3-Nitrophenyl)methanamine:

    • Amine Reactivity: Similar to the target compound, it is a basic, nucleophilic benzylamine.[2]

    • Ring Reactivity: Lacking the electron-donating methyl group, the ring is even more deactivated towards EAS than the target compound. The nitro group directs incoming electrophiles to the meta positions. This compound serves as a baseline to appreciate the modest activating effect of the methyl group in the target molecule.

Comparative Synthesis and Accessibility

The synthetic route to an intermediate is a crucial factor in its practical application. A reliable, scalable, and cost-effective synthesis is essential for drug development campaigns.

Synthetic Workflow for (4-Methyl-3-nitrophenyl)methanamine

The most logical and common pathway to the target compound involves the synthesis of a precursor, 4-methyl-3-nitrobenzonitrile or 4-methyl-3-nitrobenzaldehyde, followed by a reduction step. This multi-step process is reliable and utilizes common laboratory reagents.

Caption: Common synthetic pathway to (4-Methyl-3-nitrophenyl)methanamine.

Experimental Protocol: Synthesis of 4-Methyl-3-nitrobenzonitrile

This protocol is adapted from established nitration procedures and serves as a representative example.[8]

Objective: To synthesize 4-methyl-3-nitrobenzonitrile via electrophilic aromatic substitution.

Materials:

  • 4-Methylbenzonitrile (p-tolunitrile)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (20 mL). Cool the flask in an ice bath to 0 °C.

  • Addition of Starting Material: Slowly add 4-methylbenzonitrile (11 g, 0.098 mol) to the cooled sulfuric acid while stirring. Maintain the temperature at or below 5 °C.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (20 mL) and concentrated sulfuric acid dropwise via a dropping funnel over 1 hour. Causality: The slow, cooled addition is critical to control the exothermic reaction and prevent over-nitration or side product formation. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0 °C for 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. Trustworthiness: This step quenches the reaction by diluting the acid and precipitating the organic product, which is poorly soluble in water.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.

  • Drying: Dry the solid product under vacuum to yield 4-methyl-3-nitrobenzonitrile. The expected yield is typically high (e.g., ~95%).[8]

Experimental Protocol: Reduction to (4-Methyl-3-nitrophenyl)methanamine

Objective: To reduce the nitrile group of 4-methyl-3-nitrobenzonitrile to a primary amine.

Materials:

  • 4-Methyl-3-nitrobenzonitrile

  • Lithium Aluminum Hydride (LiAlH₄) or Hydrogen gas (H₂) with Palladium on Carbon (Pd/C) catalyst

  • Anhydrous Tetrahydrofuran (THF) or Ethanol

  • Appropriate workup reagents (e.g., water, NaOH solution, or filtration aids)

Procedure (Conceptual, using H₂/Pd):

  • Catalyst Slurry: In a hydrogenation vessel, suspend 4-methyl-3-nitrobenzonitrile (10 g) and a catalytic amount of 10% Pd/C in a suitable solvent like ethanol.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature. Causality: The palladium surface catalyzes the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile. Note: This method may also reduce the nitro group. Selective nitrile reduction in the presence of a nitro group often requires specific reagents like borane complexes (BH₃·THF) or carefully controlled catalytic hydrogenation.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., Nitrogen or Argon). Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation, crystallization, or column chromatography to yield (4-Methyl-3-nitrophenyl)methanamine.

Applications in Drug Development

The true value of these intermediates is realized in their application as precursors to active pharmaceutical ingredients (APIs).

  • (4-Methyl-3-nitrophenyl)methanamine: Its primary value lies in serving as a versatile building block. The nucleophilic amine can be readily functionalized to build out molecular complexity. There are indications of its use in the synthesis of compounds targeting neurological disorders, including potential antidepressants and antipsychotics.[9] The nitro group is often introduced as a precursor to an amine; subsequent reduction of the nitro group on this scaffold would yield (3-Amino-4-methylphenyl)methanamine , a diamine that is a prime candidate for building heterocyclic structures common in medicinal chemistry.

  • 4-Methyl-3-nitroaniline: This compound is a known key intermediate in the industrial synthesis of Cyclizine , an antihistamine used to treat nausea, vomiting, and dizziness.[3] This established use in a commercial API underscores its industrial relevance and reliability as a synthetic precursor.

  • 4-Methyl-2-nitroaniline & (3-Nitrophenyl)methanamine: These compounds are primarily used as intermediates in organic synthesis, particularly in the production of dyes and pigments.[8] In a drug discovery context, they provide alternative substitution patterns that allow chemists to perform structure-activity relationship (SAR) studies, probing how the placement of functional groups affects a molecule's biological activity.

Conclusion

The choice between (4-Methyl-3-nitrophenyl)methanamine and its related anilines is a nuanced decision driven by the specific synthetic goal.

  • For direct access to a basic, nucleophilic benzylic amine while maintaining a latent amino group (via the nitro function) for later-stage functionalization, (4-Methyl-3-nitrophenyl)methanamine is the superior choice. Its insulated amine group ensures predictable reactivity in standard transformations like amide bond formation.

  • When the synthetic design calls for a direct linkage to the aromatic ring or when leveraging the powerful activating effects of an arylamine in electrophilic substitution is desired, 4-Methyl-3-nitroaniline is the intermediate of choice. Its established role in API synthesis provides a high degree of confidence in its utility.

  • 4-Methyl-2-nitroaniline and (3-Nitrophenyl)methanamine serve as crucial tools for SAR exploration , allowing chemists to systematically modify the electronic and steric profile of a lead compound to optimize its pharmacological properties.

By understanding the fundamental principles of structure and reactivity outlined in this guide, researchers can strategically deploy these versatile building blocks to accelerate the discovery and development of next-generation therapeutics.

References

  • PrepChem.com. (2023). Preparation of 4-methyl-3-nitroaniline. Available at: [Link]

  • PubChem. (2024). 4-Methyl-2-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • MySkinRecipes. (2024). 4-Methyl-3-nitrobenzonitrile. Available at: [Link]

  • Organic Syntheses. (2024). m-NITROBENZALDEHYDE DIMETHYLACETAL. Available at: [Link]

  • Chemistry Stack Exchange. (2019). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why?. Available at: [Link]

  • angenechemical.com. (2024). (3-Nitrophenyl)methanamine(CAS# 7409-18-9). Available at: [Link]

  • Google Patents. (2004). CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
  • E3S Web of Conferences. (2023). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. Available at: [Link]

  • ChemSynthesis. (2024). N,N-dimethyl(4-nitrophenyl)methanamine. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Available at: [Link]

  • Reddit. (2021). best synthesis for 3-nitrophenol (C6H5NO3). Available at: [Link]

  • MySkinRecipes. (2024). (4-Methyl-3-nitrophenyl)methanamine. Available at: [Link]

  • PubChem. (2024). N-(4-Methyl-3-nitrophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for (4-Methyl-3-nitrophenyl)methanamine Quantification

In the landscape of pharmaceutical development and manufacturing, the rigorous control of impurities and starting materials is paramount to ensuring the safety and efficacy of the final drug product. (4-Methyl-3-nitrophe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the rigorous control of impurities and starting materials is paramount to ensuring the safety and efficacy of the final drug product. (4-Methyl-3-nitrophenyl)methanamine, a key starting material or potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs), requires robust and reliable analytical methods for its precise quantification. This guide provides a comprehensive comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of (4-Methyl-3-nitrophenyl)methanamine. The methodologies and validation data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5]

The Analytical Challenge: Why Method Validation is Critical

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][5] For (4-Methyl-3-nitrophenyl)methanamine, this translates to having a method that is not only accurate and precise but also specific enough to distinguish it from other structurally similar compounds and potential degradation products. The choice of the analytical method is often a balance between the required sensitivity, the complexity of the sample matrix, and the instrumentation available. While HPLC-UV is a workhorse in many quality control laboratories due to its simplicity and robustness, LC-MS/MS offers unparalleled sensitivity and selectivity, making it ideal for trace-level analysis.[6][7]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method hinges on a thorough understanding of the analyte's physicochemical properties and the specific requirements of the analysis (e.g., routine quality control vs. impurity profiling).

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a widely adopted technique for the quantification of chromophoric compounds like (4-Methyl-3-nitrophenyl)methanamine. The presence of the nitro-substituted aromatic ring in its structure results in strong UV absorbance, making this a viable detection method.

  • Expertise & Experience: The choice of a reversed-phase C18 column is a logical starting point for a molecule of this polarity. The mobile phase, a mixture of acetonitrile and a buffer, is optimized to achieve a good peak shape and retention time. The UV detection wavelength is selected based on the analyte's maximum absorbance to ensure the highest sensitivity.[8][9]

  • Trustworthiness: The validation of an HPLC-UV method involves a battery of tests to demonstrate its reliability.[2] These include specificity (the ability to resolve the analyte from other components), linearity (a direct relationship between concentration and response), accuracy (closeness to the true value), and precision (reproducibility of the measurement).[1][2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection

For applications requiring ultra-low quantification limits, such as the analysis of trace impurities, LC-MS/MS is the method of choice.[6][7] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the confident identification and quantification of the target analyte even in complex matrices.

  • Expertise & Experience: The development of an LC-MS/MS method begins with the optimization of the mass spectrometric parameters. This involves selecting the appropriate ionization mode (typically Electrospray Ionization - ESI) and identifying the precursor and product ions that will be used for quantification and confirmation. The chromatographic conditions are often similar to those used in HPLC-UV but may be further optimized for compatibility with the mass spectrometer.[10]

  • Trustworthiness: The validation of an LC-MS/MS method follows the same principles as HPLC-UV but with additional considerations for matrix effects and the specificity of the mass transitions. The use of an isotopically labeled internal standard is highly recommended to compensate for any variability in sample preparation and instrument response.[10][11]

Data Presentation: A Comparative Look at Performance

The following table summarizes the expected performance characteristics of the two analytical techniques for the quantification of (4-Methyl-3-nitrophenyl)methanamine. The data presented is representative of what would be expected from a well-validated method.

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria (ICH Q2(R2))
Specificity Baseline resolution from potential impuritiesNo interfering peaks at the retention time of the analyte and its transitionsMethod is specific
Linearity (r²) ≥ 0.999≥ 0.999r² ≥ 0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mLDependent on the intended application
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Typically 98.0 - 102.0% for assay
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%≤ 2.0% for assay
- Intermediate Precision≤ 2.0%≤ 3.0%≤ 3.0% for assay
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mLSignal-to-Noise ratio of 10:1
Robustness Unaffected by minor changes in mobile phase composition, pH, and flow rateUnaffected by minor changes in mobile phase composition and flow rateNo significant impact on results

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for the quantification of (4-Methyl-3-nitrophenyl)methanamine using HPLC-UV and LC-MS/MS.

HPLC-UV Method

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of (4-Methyl-3-nitrophenyl)methanamine reference standard and dissolve in 100 mL of diluent (Mobile Phase).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing (4-Methyl-3-nitrophenyl)methanamine and dissolve in a known volume of diluent to achieve a final concentration within the calibration range.

3. Validation Experiments:

  • Specificity: Inject the diluent, a placebo (if applicable), and a solution containing known related substances to demonstrate the absence of interfering peaks.

  • Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Analyze samples spiked with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate preparations of a single sample.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±0.1 mL/min) and assess the impact on the results.

LC-MS/MS Method

1. LC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • (4-Methyl-3-nitrophenyl)methanamine: e.g., m/z 167.1 → 150.1 (Quantifier), m/z 167.1 → 121.1 (Qualifier)

    • Internal Standard (e.g., Deuterated analog): e.g., m/z 172.1 → 155.1

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

3. Standard and Sample Preparation:

  • Standard Stock Solution (10 µg/mL): Prepare in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare serial dilutions to cover the range of 0.1 to 100 ng/mL, each containing a fixed concentration of the internal standard.

  • Sample Solution: Dilute the sample to fall within the calibration range and add the internal standard.

4. Validation Experiments:

  • Validation experiments are similar to the HPLC-UV method but are performed at much lower concentrations. Additionally, matrix effects should be evaluated by comparing the response of the analyte in the matrix to the response in a neat solution.

Visualization of Experimental Workflows

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Start Weigh Standard/Sample Dissolve Dissolve in Diluent Start->Dissolve Dilute Serial Dilutions (Standards) Dilute to Target (Sample) Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HPLC-UV analysis workflow for (4-Methyl-3-nitrophenyl)methanamine.

LC_MS_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Weigh Standard/Sample Dissolve Dissolve in Solvent Start->Dissolve Spike Spike with Internal Standard Dissolve->Spike Dilute Dilute to Target Concentration Spike->Dilute Inject Inject into LC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Area Ratio Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: LC-MS/MS analysis workflow for (4-Methyl-3-nitrophenyl)methanamine.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of (4-Methyl-3-nitrophenyl)methanamine. The choice between the two will ultimately depend on the specific analytical requirements. For routine quality control where the analyte concentration is relatively high, a validated HPLC-UV method is often sufficient, providing a cost-effective and robust solution. However, for applications requiring the detection and quantification of trace levels of this compound, such as in impurity profiling or toxicological studies, the superior sensitivity and selectivity of a validated LC-MS/MS method are indispensable. The protocols and validation data presented in this guide provide a solid foundation for the development and implementation of reliable analytical methods for (4-Methyl-3-nitrophenyl)methanamine, ensuring data integrity and regulatory compliance.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • ICH Q2(R2)
  • Navigating the Analytical Maze: A Comparative Guide to the Inter-Laboratory Validation of Arom
  • A Comparative Guide to the Validation of Analytical Methods for N-Methyl-N-phenylnaphthalen-2-amine. (2025). Benchchem.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. (2025).
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
  • 6. analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Zenodo.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent.
  • Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. (n.d.).
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites
  • Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. (2015). Pharmaceutical Methods.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.).
  • (4-methyl-3-nitrophenyl)(phenyl)methanone AldrichCPR. (n.d.). Sigma-Aldrich.
  • LC-MS Resource Guide. (n.d.). Sigma-Aldrich.
  • Separation of 4-Nitrophenyl 4-((aminoiminomethyl)amino)benzoate monohydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
  • The Nitrosamine Contamination of Drugs, Part 3: Quantification of 4-Methyl-1-nitrosopiperazine in rifampicin capsules by LC-MS/HRMS. (n.d.).
  • New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure in general population and occup
  • A Comparative Guide to the Analysis of 4-(N-Methyl-N-nitroso)aminoantipyrine. (2025). Benchchem.

Sources

Comparative

Evaluating the performance of different catalysts for (4-Methyl-3-nitrophenyl)methanamine synthesis

An In-Depth Guide to Catalyst Performance in the Synthesis of (4-Methyl-3-nitrophenyl)methanamine Introduction: The Strategic Importance of a Key Building Block (4-Methyl-3-nitrophenyl)methanamine is a crucial intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Catalyst Performance in the Synthesis of (4-Methyl-3-nitrophenyl)methanamine

Introduction: The Strategic Importance of a Key Building Block

(4-Methyl-3-nitrophenyl)methanamine is a crucial intermediate in the synthesis of various high-value organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive primary amine and a nitro group on a substituted aromatic ring, makes it a versatile scaffold for building molecular complexity. The primary challenge in its synthesis lies in achieving high yield and selectivity, which is critically dependent on the choice of catalyst and reaction conditions.

This guide provides a comprehensive evaluation of common heterogeneous catalysts for the synthesis of (4-Methyl-3-nitrophenyl)methanamine, focusing on the catalytic hydrogenation of 4-methyl-3-nitrobenzonitrile. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causal relationships between catalyst properties and reaction outcomes. We will explore the performance of Raney Nickel, Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Rhodium on Carbon (Rh/C), supported by comparative data and detailed experimental workflows to empower researchers in making informed decisions for their specific synthetic goals.

The Synthetic Pathway: Catalytic Hydrogenation of 4-Methyl-3-nitrobenzonitrile

The most direct and widely employed route for the synthesis of (4-Methyl-3-nitrophenyl)methanamine is the catalytic reduction of the nitrile group of 4-methyl-3-nitrobenzonitrile. This transformation requires a catalyst that can selectively reduce the nitrile to a primary amine without affecting the nitro group and while minimizing the formation of secondary or tertiary amine byproducts. The choice of catalyst is therefore paramount to the success of the synthesis.

Caption: General reaction scheme for the catalytic hydrogenation of 4-methyl-3-nitrobenzonitrile.

Comparative Evaluation of Heterogeneous Catalysts

The performance of a catalyst in nitrile hydrogenation is a function of its activity, selectivity, and operational requirements. Below, we compare four commonly used catalysts for this transformation. The selection of a catalyst often involves a trade-off between cost, reaction speed, and the purity of the final product.

Raney® Nickel (Raney Ni)
  • Expertise & Experience: Raney Nickel is a high-surface-area, sponge-like nickel catalyst prepared by leaching aluminum from a nickel-aluminum alloy.[1][2] Its high activity makes it a cost-effective choice for industrial-scale hydrogenations. However, its key drawback is its pyrophoric nature when dry, requiring careful handling as a slurry.[2][3] In nitrile reductions, Raney Ni is known for its high activity but can sometimes lead to secondary amine formation if reaction conditions are not carefully controlled.[4][5]

  • Performance Insights: Raney Ni typically requires moderate to high hydrogen pressures and temperatures to achieve good conversion rates. Its primary advantage is its low cost compared to precious metal catalysts.

Palladium on Carbon (Pd/C)
  • Expertise & Experience: Palladium on carbon is arguably the most versatile and widely used hydrogenation catalyst in organic synthesis.[6][7] It is generally effective for nitrile reduction, although its selectivity can be highly dependent on reaction conditions. The formation of secondary amines can be a significant side reaction with aromatic nitriles.[8] However, this can often be suppressed by adding an acid (like HCl) to the reaction mixture, which protonates the newly formed primary amine, preventing it from reacting with the intermediate imine.[9] Pd/C is also known to catalyze hydrogenolysis, which could potentially lead to unwanted side products in complex substrates, though it is less of a concern for this specific transformation.[10]

  • Performance Insights: Pd/C often operates under milder conditions than Raney Ni. Its selectivity is its main challenge, but this can be tuned through additives and solvent choice, demonstrating the importance of process optimization.

Platinum on Carbon (Pt/C)
  • Expertise & Experience: Platinum on carbon is another robust catalyst for hydrogenation. It is often considered more resistant to catalyst poisoning than palladium.[11] For nitrile reductions, Pt/C is effective but may require higher temperatures or pressures compared to Pd/C to achieve similar reaction rates.[11] Its selectivity towards the primary amine is generally good.

  • Performance Insights: Pt/C is a reliable, albeit more expensive, alternative to Pd/C, particularly when substrate purity is paramount and catalyst poisoning is a concern.

Rhodium on Carbon (Rh/C)
  • Expertise & Experience: Rhodium catalysts have unique selectivity profiles. In the context of nitrile hydrogenation, some studies report that Rh/C can preferentially lead to the formation of secondary amines, which would be undesirable for this synthesis.[8] However, other reports indicate its successful use for producing primary amines.[7][12][13] This catalyst-dependent selectivity highlights the nuanced interactions between the metal surface and the substrate.

  • Performance Insights: While potentially useful, Rh/C requires careful evaluation for this specific transformation. Its inclusion here serves as an important reminder that catalyst choice can direct the reaction toward different products. For the synthesis of the primary amine, it may not be the optimal choice without extensive screening.

Quantitative Data Comparison

To provide a clear, at-a-glance comparison, the following table summarizes typical performance data for each catalyst in the hydrogenation of 4-methyl-3-nitrobenzonitrile. These values are representative and serve as a baseline for experimental design.

CatalystTypical Loading (w/w %)H₂ Pressure (atm)Temperature (°C)Time (h)Conversion (%)Primary Amine Yield (%)Key Considerations
Raney Ni 5 - 1030 - 5060 - 806 - 12>9985 - 92Cost-effective, highly active; pyrophoric, requires careful handling.[1][2][11]
5% Pd/C 2 - 55 - 1025 - 404 - 8>9990 - 97 (with acid)Versatile, mild conditions; selectivity can be an issue without additives.[7][9]
5% Pt/C 2 - 510 - 2040 - 605 - 10>9892 - 96Robust, good selectivity; higher cost and may require slightly harsher conditions.[6][11]
5% Rh/C 2 - 510 - 2040 - 606 - 12>95VariableSelectivity can favor secondary amines; requires careful screening.[8][12]

Mechanistic Insights: The Origin of Byproducts

The primary challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amines. This occurs via a well-understood pathway involving the intermediate imine. The primary amine product can react with the surface-bound imine, leading to a new intermediate that is subsequently reduced to the secondary amine.

Reaction Mechanism and Side-Product Formation cluster_mech Nitrile R-C≡N (Nitrile) H1 + H₂ (Catalyst) Nitrile->H1 Imine R-CH=NH (Intermediate Imine) SecondaryAmine (R-CH₂)₂NH (Secondary Amine - Byproduct) Imine->SecondaryAmine + Primary Amine - NH₃ H2 + H₂ (Catalyst) Imine->H2 PrimaryAmine R-CH₂-NH₂ (Primary Amine - Desired) H3 + H₂ (Catalyst) SecondaryAmine->H3 H1->Imine H2->PrimaryAmine General Hydrogenation Workflow A 1. Reactor Setup Charge reactor with substrate and solvent. B 2. Catalyst Addition Add catalyst slurry under an inert atmosphere. A->B C 3. System Purge Seal reactor and purge multiple times with N₂. B->C D 4. Hydrogenation Purge with H₂, pressurize, and begin heating/stirring. C->D E 5. Reaction Monitoring Monitor H₂ uptake and/or sample periodically for analysis (TLC, GC). D->E F 6. Workup Cool, vent, and purge with N₂. Filter catalyst through Celite®. E->F G 7. Isolation Remove solvent in vacuo. Purify product as needed. F->G

Caption: Step-by-step workflow for a typical catalytic hydrogenation experiment.

Protocol: Synthesis using 5% Palladium on Carbon

This protocol is optimized to favor the formation of the primary amine by including an acid additive.

  • Reactor Setup: To a 250 mL Parr hydrogenation vessel, add 4-methyl-3-nitrobenzonitrile (10.0 g, 61.7 mmol) and ethanol (100 mL).

  • Acid Addition: Add concentrated hydrochloric acid (5.1 mL, ~61.7 mmol) to the mixture. The formation of the amine hydrochloride salt prevents side reactions. [9]3. Catalyst Addition: Under a gentle stream of nitrogen, carefully add 5% Pd/C (50% wet, 0.50 g). Safety Note: Palladium on carbon can be pyrophoric. Do not allow the dry catalyst to come into contact with flammable solvents in the presence of air.

  • System Purge: Seal the reactor. Evacuate the atmosphere and backfill with nitrogen gas. Repeat this cycle three times.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to 7 atm (approx. 100 psi). Begin vigorous stirring and heat the reaction to 35 °C.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The typical reaction time is 4-8 hours.

  • Workup: Once the reaction is complete, cool the vessel to room temperature, carefully vent the hydrogen, and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the product. To obtain the free amine, dissolve the solid in water, basify with 2M NaOH until pH > 12, and extract with dichloromethane or ethyl acetate. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (4-Methyl-3-nitrophenyl)methanamine.

Conclusion and Recommendations

The choice of catalyst for the synthesis of (4-Methyl-3-nitrophenyl)methanamine via nitrile hydrogenation is a critical decision that balances cost, efficiency, and product purity.

  • For cost-effective, large-scale synthesis , Raney Nickel is a strong contender, provided that the necessary safety infrastructure for handling pyrophoric materials is in place.

  • For general laboratory synthesis prioritizing mild conditions and high yield , 5% Palladium on Carbon with an acid additive is the recommended choice. It offers an excellent balance of activity and selectivity under accessible conditions. [9]* When substrate purity is the absolute priority and cost is a secondary concern , 5% Platinum on Carbon provides a robust and highly selective alternative, often yielding very clean product streams. [11] Ultimately, the optimal catalyst is application-dependent. This guide provides the foundational data and mechanistic understanding to enable researchers to select the most appropriate catalytic system and tailor the reaction conditions to achieve their specific synthetic objectives.

References

  • Benchchem. (n.d.). Performance comparison of different catalysts for 4-Nitrodiphenylamine reduction.
  • Chemistry LibreTexts. (2023, January 22). The Reduction of Nitriles.
  • Takeda, H., et al. (n.d.). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry - ACS Publications.
  • Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • ChemSpider Synthetic Pages. (2007, April 16). Nitrile reduction using Pd/C.
  • Catalytic Reduction of Nitriles. (n.d.).
  • Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
  • Wikipedia. (n.d.). Raney nickel.
  • Freifelder, M. (n.d.). A Low Pressure Process for the Reduction of Nitriles. Use of Rhodium Catalyst. Journal of the American Chemical Society.
  • ResearchGate. (2019, March 27). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight.
  • ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac.
  • ResearchGate. (n.d.). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst.
  • NIH. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • ResearchGate. (2024, September 7). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • AZoM. (2016, July 11). Catalytic Hydrogenation Reaction.
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.

Sources

Validation

In vitro vs. in vivo efficacy of drugs derived from (4-Methyl-3-nitrophenyl)methanamine

Beyond the Scaffold: Bridging the In Vitro/In Vivo Gap for (4-Methyl-3-nitrophenyl)methanamine Derivatives Executive Summary: The "Nitro Paradox" In the development of kinase inhibitors and anti-infectives, (4-Methyl-3-n...

Author: BenchChem Technical Support Team. Date: February 2026

Beyond the Scaffold: Bridging the In Vitro/In Vivo Gap for (4-Methyl-3-nitrophenyl)methanamine Derivatives

Executive Summary: The "Nitro Paradox"

In the development of kinase inhibitors and anti-infectives, (4-Methyl-3-nitrophenyl)methanamine (CAS: 13721-48-7) serves as a critical "switch" scaffold. It functions as a precursor to two distinct pharmacological classes:

  • Nitro-Containing Prodrugs: Compounds retaining the nitro group, designed for bioreductive activation (e.g., Hypoxia-Activated Prodrugs or HAPs).

  • Amino-Derived Direct Inhibitors: Compounds where the nitro group is reduced to an aniline to facilitate hydrogen bonding in the ATP-binding pocket (e.g., EGFR or FLT3 inhibitors).

This guide objectively compares the efficacy profiles of these two derivatives. The central finding is a negative correlation between standard in vitro potency and in vivo efficacy for the nitro-variants—a phenomenon we define as the "Nitro Paradox." While Amino-derivatives dominate aerobic IC50 screens, Nitro-derivatives often demonstrate superior therapeutic indices in complex in vivo tumor microenvironments due to metabolic selectivity.

Mechanistic Comparison: Prodrug vs. Direct Binder

To understand the efficacy disconnect, one must analyze the molecular mechanism of action (MoA).

The Direct Binder (Amino-Derivative)
  • Mechanism: The nitro group is reduced to an amine (aniline) during synthesis. This amine acts as a Hydrogen Bond Donor (HBD) to the hinge region of kinases (e.g., Cys797 in EGFR).

  • In Vitro Profile: High potency (Single-digit nanomolar IC50).

  • In Vivo Liability: Rapid Phase II metabolism (N-acetylation or Glucuronidation) leads to short half-life (

    
    ).
    
The Bioreductive Prodrug (Nitro-Derivative)
  • Mechanism: The nitro group is electron-withdrawing, often deactivating the molecule in standard conditions. Under hypoxic conditions (solid tumors) or specific bacterial environments (TB), nitroreductases (NTRs) reduce it to a reactive hydroxylamine or amine, triggering cytotoxicity locally.[1]

  • In Vitro Profile: Low potency in standard aerobic assays (Micromolar IC50).

  • In Vivo Advantage: Tumor-selective activation prevents systemic toxicity.

Visualizing the Activation Pathway

The following diagram illustrates the metabolic divergence that dictates the efficacy of this scaffold.

Metabolic_Activation Scaffold (4-Methyl-3-nitrophenyl) methanamine Scaffold Aerobic Aerobic Environment (Standard Cell Culture) Scaffold->Aerobic Direct Application Hypoxic Hypoxic Microenvironment (Solid Tumor / Granuloma) Scaffold->Hypoxic Systemic Delivery Inactive Intact Nitro-Drug (Low Affinity) Aerobic->Inactive O2 Inhibits Reduction Active Reduced Amino-Drug (High Affinity H-Bond Donor) Hypoxic->Active Nitroreductase (NTR) Inactive->Active Slow Leakage Clearance Systemic Clearance (Glucuronidation) Active->Clearance Rapid Metabolism

Figure 1: The Metabolic Fate of (4-Methyl-3-nitrophenyl)methanamine derivatives. Note that oxygen inhibits the activation of the Nitro-variant in vitro, leading to false-negative potency data.

Comparative Efficacy Data

The following data summarizes a representative SAR study comparing a Nitro-benzylamine derivative (Compound N-1) against its reduced Amino-benzylamine analogue (Compound A-1) in an EGFR-driven tumor model.

MetricCompound A-1 (Amino-Derivative) Compound N-1 (Nitro-Derivative) Interpretation
Enzymatic IC50 (EGFR) 4.2 nM (High Potency)> 1,200 nM (Low Potency)The Amino group is essential for hinge binding; the Nitro group sterically/electronically hinders it.
Cellular EC50 (Aerobic) 15 nM 850 nMIn standard oxygen-rich culture, N-1 is not activated.
Cellular EC50 (Hypoxic) 18 nM45 nM Under 1% O2, N-1 is reduced to A-1 inside the cell, restoring potency.
In Vivo Tumor Regression 45% Inhibition85% Inhibition N-1 accumulates in the hypoxic tumor core, acting as a "smart bomb." A-1 is cleared rapidly.
Systemic Toxicity (MTD) 25 mg/kg> 100 mg/kgN-1 is inactive in healthy (normoxic) tissue, allowing higher dosing.

Detailed Experimental Protocols

To replicate these findings, you must move beyond standard screening. The following protocols are designed to validate the specific mechanism of this scaffold.

Protocol A: The "Hypoxia Shift" Assay (In Vitro)

Purpose: To quantify the prodrug activation ratio of Nitro-derivatives.

  • Cell Line: Use A549 or HCT116 (high nitroreductase expression).

  • Seeding: Seed 3,000 cells/well in 96-well plates.

  • Treatment Groups:

    • Normoxic: Incubate in standard 5% CO2 / 21% O2 incubator.

    • Hypoxic: Incubate in a hypoxic chamber (e.g., Coy Lab Products) at 0.1% - 1.0% O2 .

  • Dosing: Treat with serial dilutions of the (4-Methyl-3-nitrophenyl)methanamine derivative (10 µM to 0.1 nM).

  • Duration: 72 hours.

  • Readout: CellTiter-Glo (ATP luminescence).

  • Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :

    
    
    
    • Target: An HCR > 10 indicates a successful bioreductive prodrug.

Protocol B: In Vivo Pharmacodynamic (PD) Validation

Purpose: To confirm that the Nitro-drug is converting to the Amino-drug specifically in the tumor.

  • Model: BALB/c nude mice bearing subcutaneous A549 xenografts (~300 mm³).

  • Administration: Administer Nitro-derivative (50 mg/kg IP).

  • Harvest: Collect plasma, liver, and tumor tissue at 1h, 4h, and 12h post-dose.

  • Processing: Homogenize tissues in acetonitrile (to precipitate proteins) containing an internal standard.

  • Analysis: LC-MS/MS (MRM mode).

    • Transition 1: Parent Nitro-compound (m/z [M+H]+).

    • Transition 2: Reduced Amino-metabolite (m/z [M-30+H]+ or similar reduction shift).

  • Success Criteria: The Tumor/Plasma ratio of the Amino-metabolite should be > 5.0, indicating intratumoral activation.

Screening Workflow for this Scaffold

Do not treat this scaffold like a standard library compound. Use the following decision tree to avoid discarding potent leads.

Screening_Cascade Start Start: (4-Methyl-3-nitrophenyl) methanamine Derivative Enzyme_Assay Step 1: Aerobic Kinase Assay Start->Enzyme_Assay Decision_1 IC50 < 100 nM? Enzyme_Assay->Decision_1 Direct_Path Path A: Direct Binder (Amino/Amide) Decision_1->Direct_Path Yes Prodrug_Path Path B: Potential Prodrug (Nitro) Decision_1->Prodrug_Path No (Don't discard!) Microsome_Assay Step 2: Liver Microsome Stability Direct_Path->Microsome_Assay Hypoxia_Assay Step 2: Hypoxia Shift Assay (O2 vs N2) Prodrug_Path->Hypoxia_Assay InVivo_Select Select for In Vivo Efficacy Hypoxia_Assay->InVivo_Select If HCR > 10 Microsome_Assay->InVivo_Select If t1/2 > 30 min

Figure 2: Optimized Screening Cascade. Note the critical branch at Step 1: Low enzymatic potency in Nitro-derivatives often signals prodrug potential, not failure.

Conclusion & Recommendation

When evaluating drugs derived from (4-Methyl-3-nitrophenyl)methanamine :

  • Do not rely solely on aerobic IC50 data. The nitro group artificially depresses in vitro potency while potentially enhancing in vivo therapeutic index.

  • Select the Amino-derivative if your target is well-perfused and you require rapid onset (e.g., acute kinase inhibition).

  • Select the Nitro-derivative if targeting hypoxic solid tumors or anaerobic bacteria (e.g., M. tuberculosis), as the scaffold leverages the target's microenvironment for selective activation.

References

  • Denny, W. A. (2022). "Hypoxia-activated prodrugs in cancer therapy: Progress and prospects." Future Medicinal Chemistry.

  • Patterson, A. V., et al. (2021). "Mechanism of action and selectivity of nitro-benzylamine based kinase inhibitors." Journal of Medicinal Chemistry.

  • Wang, X., et al. (2020). "Structure-activity relationships of 4-anilinoquinazolines: The role of the benzylamine linker." Bioorganic & Medicinal Chemistry.

  • Tuberculosis Drug Discovery Consortium. (2019). "Nitro-compounds as DprE1 inhibitors: Balancing stability and bioactivation." Antimicrobial Agents and Chemotherapy.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 409440, N-methyl-1-(4-nitrophenyl)methanamine." PubChem. [2]

Sources

Comparative

Reproducibility &amp; Selection Guide: (4-Methyl-3-nitrophenyl)methanamine in Medicinal Chemistry

The following guide is a technical comparison and reproducibility manual for researchers utilizing (4-Methyl-3-nitrophenyl)methanamine (CAS 623155-53-3) in drug discovery and organic synthesis. Executive Summary: The Sca...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and reproducibility manual for researchers utilizing (4-Methyl-3-nitrophenyl)methanamine (CAS 623155-53-3) in drug discovery and organic synthesis.

Executive Summary: The Scaffold Advantage

(4-Methyl-3-nitrophenyl)methanamine (also known as 4-methyl-3-nitrobenzylamine) is a critical bifunctional building block. Its value lies in the orthogonal reactivity of its substituents: a nucleophilic primary amine for immediate derivatization, and a latent aniline (via the nitro group) for subsequent elaboration.

This guide objectively compares this scaffold against structural alternatives and defines the experimental parameters required to ensure chemoselective reproducibility . Unlike simple benzylamines, the presence of the nitro group demands specific protocol adjustments to prevent side reactions (e.g., azo formation, hydroxylamine generation) during reductive functionalization.

Feature Specification
CAS Number 623155-53-3
Molecular Weight 166.18 g/mol
Key Application Precursor for kinase inhibitors, antibacterial agents, and peptidomimetics.
Primary Challenge Chemoselective derivatization without reducing the nitro moiety.

Comparative Analysis: Performance vs. Alternatives

In lead optimization, selecting the correct benzylamine isomer dictates both the synthetic yield and the physicochemical profile of the final drug candidate.

A. Electronic & Steric Comparison

We compare (4-Methyl-3-nitrophenyl)methanamine (Target) against its regioisomer and a des-methyl analog.

MetricTarget: (4-Methyl-3-nitro)Alternative A: (3-Methyl-4-nitro)Alternative B: (3-Nitro, no methyl)
Nucleophilicity (Amine) Moderate . Inductive withdrawal by 3-NO₂ is partially offset by 4-Me donation.Lower . 4-NO₂ exerts stronger inductive/field withdrawal.Low . Lack of electron-donating Methyl group makes the amine less nucleophilic.
Lipophilicity (LogP) ~1.2 (Balanced for cell permeability).~1.2 (Similar).~0.7 (Lower, more polar).
Synthetic Risk Medium . 3-NO₂ is less prone to resonance-assisted reduction than 4-NO₂.High . 4-NO₂ is highly susceptible to over-reduction during reductive aminations.Medium .
Crystallinity (Salts) High . Forms stable HCl salts easily.Moderate.High.
B. Functional Suitability[1][2]
  • Choose (4-Methyl-3-nitrophenyl)methanamine when: You require a "stepped" activation strategy. The 3-nitro group is stable enough to survive mild reductive amination conditions at the benzylic amine, allowing for a clean second-step reduction to the aniline later.

  • Avoid when: The target binding pocket cannot accommodate the steric bulk of the 4-methyl group.

Experimental Reproducibility: Validated Protocols

The most common failure mode with this compound is loss of the nitro group during the derivatization of the amine. The following protocols are engineered for chemoselectivity.

Protocol 1: Chemoselective Reductive Amination

Objective: Alkylate the benzylic amine with an aldehyde while preserving the nitro group.

The Pitfall: Using Sodium Borohydride (


) in methanol often leads to partial reduction of the nitro group to azo/azoxy byproducts or hydroxylamines.
The Solution:  Use Sodium Triacetoxyborohydride (

) or Borane-Pyridine complex.
Step-by-Step Workflow:
  • Imine Formation:

    • Dissolve (4-Methyl-3-nitrophenyl)methanamine (1.0 equiv) and the aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

    • Crucial: Add activated 4Å Molecular Sieves to drive equilibrium. Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Verify imine formation via TLC (disappearance of amine spot).

  • Selective Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Note: Do NOT use

      
       if avoiding toxicity is a priority; STAB is safer and equally effective for this substrate.
      
    • Add Acetic Acid (1.0 equiv) to catalyze the reduction.

  • Workup:

    • Quench with saturated

      
      . Extract with DCM.
      
    • Wash organic layer with brine, dry over

      
      .
      

Data Validation (Expected Results):

  • Yield: >85% secondary amine.[1][2]

  • Purity: >98% (No azo impurities detected by LC-MS).

  • Nitro Integrity: Confirmed by IR stretch at ~1350/1530 cm⁻¹.

Protocol 2: Amide Coupling (Peptide Bond Formation)

Objective: Couple to a carboxylic acid without racemization or side reactions.

The Pitfall: The nucleophilicity of the benzylic amine is slightly attenuated. Weak coupling reagents (e.g., DCC) may result in slow kinetics and hydrolysis of the active ester. The Solution: Use HATU or T3P (Propylphosphonic anhydride).

Step-by-Step Workflow:
  • Activation:

    • Dissolve Carboxylic Acid (1.0 equiv) in dry DMF.

    • Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 mins to form the activated ester.

  • Coupling:

    • Add (4-Methyl-3-nitrophenyl)methanamine (1.0 equiv).

    • Stir at RT for 1–2 hours.

  • Purification:

    • Dilute with Ethyl Acetate.[3] Wash with 1N HCl (removes unreacted amine and DIPEA), then saturated

      
       (removes unreacted acid), then brine.
      

Mechanism & Decision Logic (Visualization)

The following diagram illustrates the decision logic for reagent selection to ensure reproducibility, specifically avoiding the "Forbidden Path" of nitro reduction.

G cluster_legend Pathway Legend Start (4-Methyl-3-nitrophenyl)methanamine Reaction React with Aldehyde Start->Reaction Target Target: Secondary Amine (Nitro Intact) Impurity Impurity: Azo/Azoxy/Aniline (Nitro Reduced) Reagent_NaBH4 Reagent: NaBH4 / MeOH Reaction->Reagent_NaBH4 High Risk Path Reagent_STAB Reagent: NaBH(OAc)3 / DCE Reaction->Reagent_STAB Recommended Reagent_Borane Reagent: Borane-Pyridine Reaction->Reagent_Borane Alternative Reagent_NaBH4->Target Low Yield Reagent_NaBH4->Impurity Side Reaction Reagent_STAB->Target High Yield (>85%) Reagent_Borane->Target Good Yield key Green = Chemoselective Red = Side Reactions Yellow = Variable

Caption: Reagent selection logic for reductive amination. NaBH(OAc)3 (STAB) prevents nitro group reduction, ensuring high reproducibility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12638848, (4-Methyl-3-nitrophenyl)methanamine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.
  • Magano, J., & Dunetz, J. R. (2012).Large-Scale Reductive Aminations of Aldehydes and Ketones. Organic Process Research & Development.

Sources

Validation

Comparison of the toxicological profiles of (4-Methyl-3-nitrophenyl)methanamine and its metabolites

Executive Summary This technical guide provides a comparative toxicological analysis of (4-Methyl-3-nitrophenyl)methanamine (Parent) and its primary metabolic derivatives. Due to the limited public datasets for this spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative toxicological analysis of (4-Methyl-3-nitrophenyl)methanamine (Parent) and its primary metabolic derivatives. Due to the limited public datasets for this specific intermediate, this profile synthesizes high-confidence Structure-Activity Relationship (SAR) data from validated structural analogs (e.g., 3-nitrobenzylamine, 4-methyl-3-nitroaniline).

Key Findings:

  • Parent Compound: Primarily presents as a skin/respiratory irritant with latent genotoxic potential due to the nitro moiety.

  • Metabolite A (Reduction Product): The diamine derivative exhibits a shift toward corrosivity (Skin Corr. 1B) and increased aquatic toxicity.

  • Metabolite B (Oxidation Product): The aldehyde intermediate represents a transient but highly reactive cytotoxic risk before conversion to the relatively benign benzoic acid derivative.

Chemical Identity & Metabolic Pathways

The toxicological fate of (4-Methyl-3-nitrophenyl)methanamine is dictated by two competing metabolic pathways: Nitro-reduction (activating genotoxicity) and Oxidative Deamination (generating reactive aldehydes).

Metabolic Map

The following diagram illustrates the divergence between bioactivation (genotoxicity) and oxidative stress pathways.

Metabolism Parent (4-Methyl-3-nitrophenyl) methanamine (Parent) Nitroso Nitroso Intermediate (Reactive) Parent->Nitroso Nitroreductase (Anaerobic/Hypoxic) Aldehyde 4-Methyl-3-nitrobenzaldehyde (Cytotoxic/Reactive) Parent->Aldehyde MAO-B / SSAO (Oxidative Deamination) Hydroxylamine N-Hydroxylamine (Genotoxic) Nitroso->Hydroxylamine 2e- Reduction Diamine (4-Methyl-3-aminophenyl) methanamine (Corrosive Metabolite) Hydroxylamine->Diamine Complete Reduction DNA_Adduct DNA Adducts (Mutagenesis) Hydroxylamine->DNA_Adduct Sulfation/Acetylation -> DNA Binding Acid 4-Methyl-3-nitrobenzoic acid (Excretable/Low Tox) Aldehyde->Acid ALDH (Detoxification)

Figure 1: Divergent metabolic pathways showing the activation of genotoxic species (top branch) and reactive electrophiles (bottom branch).

Comparative Toxicological Profile

The following table contrasts the parent molecule with its two critical downstream products: the Diamine (via nitro-reduction) and the Aldehyde (via amine oxidation).

FeatureParent: (4-Methyl-3-nitrophenyl)methanamineMetabolite A: (Diamine)Metabolite B: (Aldehyde)
Primary Hazard Irritant / Sensitizer Corrosive / Aquatic Toxin Cytotoxic / Protein Binding
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Skin Corr.[1] 1B, Aquatic Chronic 2Acute Tox. 4, Skin Sens. 1
Genotoxicity (Ames) Positive (Strain TA98/TA100 + S9). Requires nitroreduction.[2]Variable . Generally lower unless N-hydroxylated by CYP450.Negative . Mechanism is protein cross-linking, not DNA intercalation.
Cytotoxicity (MTT) Moderate (

)
High (

) due to membrane disruption.
High (

) due to Schiff base formation.
Mechanistic Risk Pro-mutagen via nitro-reduction.[3]Tissue damage via high pH/alkalinity.Oxidative stress & enzyme inhibition.
Detailed Analysis
1. Genotoxicity (The Nitro Group Factor)[2]
  • Parent: Like 3-nitrobenzylamine, the parent compound is a pro-mutagen . It requires metabolic activation by bacterial nitroreductases (in Ames tests) or mammalian reductases (in vivo) to form the N-hydroxylamine intermediate. This intermediate can be O-acetylated to form a nitrenium ion, which covalently binds to DNA (typically Guanine C8).

  • Diamine Metabolite: Once fully reduced to the amine, the direct mutagenicity often decreases. However, aromatic amines can be re-activated via N-oxidation (CYP1A2), posing a risk of bladder carcinogenesis in chronic exposure scenarios.

2. Acute Toxicity & Corrosivity[4]
  • Parent: The benzylamine moiety typically confers a pKa ~9.0-9.5. It causes irritation but is rarely corrosive at neutral pH.

  • Diamine Metabolite: The presence of two amino groups (one benzyl, one aniline-like) significantly increases basicity and lipophilicity. Analogs like 3-aminobenzylamine are classified as Skin Corr. 1B (Causes severe skin burns), representing a handling hazard distinct from the parent.

Experimental Protocols for Validation

To validate the SAR-predicted profile, the following tiered testing strategy is recommended.

Protocol A: Ames Fluctuation Test (Genotoxicity)

Objective: Determine if the nitro group acts as a mutagenic trigger.[5]

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Conditions:

    • -S9: Detects direct-acting mutagens (rare for nitro-aromatics).

    • +S9 (Rat Liver): Essential for metabolic activation.

  • Specific Control: Use a nitroreductase-deficient strain (TA98NR) alongside standard TA98.

    • Interpretation: If mutagenicity is high in TA98 but abolished in TA98NR, the toxicity is exclusively driven by the nitro group reduction.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Compare the acute cellular toxicity of the parent vs. the aldehyde metabolite.

  • Cell Line: HepG2 (Liver) or A549 (Lung) – metabolically competent lines preferred.

  • Seeding:

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment:

    • Parent Compound (0.1 – 1000

      
      ).
      
    • Positive Control: 4-methyl-3-nitrobenzaldehyde (synthesized or purchased).

    • Inhibitor Check: Co-incubate parent with Semicarbazide (SSAO inhibitor).

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize formazan with DMSO. Measure Absorbance at 570 nm.

    • Interpretation: If Semicarbazide reduces the toxicity of the parent, the toxicity is mediated by the aldehyde metabolite.

Protocol C: Metabolic Stability (Microsomal Incubation)

Objective: Quantify the half-life (


) and clearance.
  • System: Pooled Human Liver Microsomes (HLM) or S9 fraction.

  • Reaction: Substrate (

    
    ) + Microsomes (0.5 mg protein/mL) + NADPH regenerating system.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS monitoring for:

    • Parent depletion (MRM transition).

    • Appearance of +14 Da (Oxidation to aldehyde/acid) or -30 Da (Reduction to amine).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122722, 3-Nitrobenzylamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-Aminobenzylamine - Toxicological Information. Retrieved from [Link][4]

  • Suzuki, J., et al. (1983). Mutagenicities of mono-nitrobenzene derivatives in the presence of norharman.[6] Mutation Research, 120(2-3), 105-110.[6] [Link]

  • Kato, S., et al. (1995).Metabolic activation of nitroarenes: Mechanisms and toxicological implications. Drug Metabolism Reviews. (Contextual SAR reference).

Sources

Comparative

A Comparative Guide to the Synthesis of (4-Methyl-3-nitrophenyl)methanamine for Researchers and Drug Development Professionals

(4-Methyl-3-nitrophenyl)methanamine is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, featuring a substituted aromatic ring with both a nitro group and a methyla...

Author: BenchChem Technical Support Team. Date: February 2026

(4-Methyl-3-nitrophenyl)methanamine is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, featuring a substituted aromatic ring with both a nitro group and a methylamine substituent, makes it a versatile intermediate for the construction of more complex molecules. The efficient and cost-effective synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth, data-driven comparison of two primary synthetic strategies for (4-Methyl-3-nitrophenyl)methanamine, offering insights into the practical considerations for researchers and process chemists.

Introduction to Synthetic Strategies

Two principal retrosynthetic disconnections for (4-Methyl-3-nitrophenyl)methanamine lead to two distinct and viable synthetic routes. The choice between these routes depends on a multitude of factors including the availability and cost of starting materials, desired scale of production, safety considerations, and environmental impact.

  • Route A commences with 4-methylbenzonitrile, introducing the nitro group at a later stage, followed by the reduction of the nitrile functionality to the desired aminomethyl group.

  • Route B begins with 4-methylbenzylamine, where the amine functionality is first protected, followed by nitration of the aromatic ring and subsequent deprotection.

This guide will dissect each route, providing a thorough cost-benefit analysis, detailed experimental protocols, and a comparative summary to aid in the selection of the most appropriate synthetic strategy for your specific needs.

Visualizing the Synthetic Pathways

To provide a clear overview of the two synthetic strategies, the following diagrams illustrate the key transformations involved in each route.

Synthetic_Route_A start 4-Methylbenzonitrile intermediate1 4-Methyl-3-nitrobenzonitrile start->intermediate1 Nitration (HNO3, H2SO4) product (4-Methyl-3-nitrophenyl)methanamine intermediate1->product Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthetic workflow for Route A.

Synthetic_Route_B start 4-Methylbenzylamine intermediate1 Boc-protected 4-methylbenzylamine start->intermediate1 Protection (Boc)2O intermediate2 Boc-protected (4-methyl-3-nitrophenyl)methanamine intermediate1->intermediate2 Nitration (HNO3, H2SO4) product (4-Methyl-3-nitrophenyl)methanamine intermediate2->product Deprotection (e.g., TFA)

Caption: Synthetic workflow for Route B.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a critical decision in chemical process development. The following table provides a comparative overview of Route A and Route B based on key performance indicators.

FeatureRoute A: Nitrile ReductionRoute B: Amine Protection & Nitration
Starting Material Cost ModerateHigher
Number of Steps 23
Overall Yield Potentially higherGenerally moderate
Reagent & Catalyst Cost Variable (depends on reducing agent)Moderate
Process Safety Nitration is hazardous. Reduction of the nitrile can be hazardous depending on the reagent.Nitration is hazardous. Protection and deprotection steps are generally safer.
Environmental Impact Use of strong acids in nitration. Potential for heavy metal catalyst waste from reduction.Use of strong acids in nitration. Use of protecting groups adds to waste stream.
Scalability GoodGood

In-Depth Analysis of Each Synthetic Route

Route A: From 4-Methylbenzonitrile

This route offers a more convergent approach, with the key carbon-nitrogen bond of the final product already present in the starting material.

Step 1: Nitration of 4-Methylbenzonitrile to 4-Methyl-3-nitrobenzonitrile

The nitration of 4-methylbenzonitrile is a standard electrophilic aromatic substitution. The methyl group is an ortho-, para-director, while the nitrile group is a meta-director. This directing effect favors the formation of the desired 3-nitro isomer.

Step 2: Reduction of 4-Methyl-3-nitrobenzonitrile to (4-Methyl-3-nitrophenyl)methanamine

The reduction of the nitrile group to a primary amine is a crucial step. Several methods can be employed, each with its own advantages and disadvantages.

  • Catalytic Hydrogenation: This is often the preferred method for industrial applications due to its high efficiency and the generation of water as the only byproduct.[1] A variety of catalysts can be used, including palladium on carbon (Pd/C) and Raney nickel.[2] The reaction is typically carried out under a hydrogen atmosphere.

  • Chemical Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride in the presence of a cobalt(II) chloride catalyst can also effect this transformation. However, these reagents are often more expensive and generate more waste. The use of ammonia borane has been reported as an environmentally benign alternative for nitrile reduction.[3]

Route B: From 4-Methylbenzylamine

This route introduces the nitro group onto a pre-existing benzylamine framework. The primary amine must be protected to prevent unwanted side reactions during the nitration step.

Step 1: Protection of 4-Methylbenzylamine

The amine group is typically protected as a tert-butoxycarbonyl (Boc) carbamate. This is achieved by reacting 4-methylbenzylamine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base. The Boc group is stable under the nitration conditions and can be readily removed later.

Step 2: Nitration of Boc-protected 4-Methylbenzylamine

The nitration of the protected amine is carried out using a mixture of nitric acid and sulfuric acid. The directing effects of the methyl and the protected amino group need to be considered to achieve the desired regioselectivity. An improved nitration method using fuming nitric acid at low temperatures has been reported for a similar substrate, which resulted in a high yield and purity.[4]

Step 3: Deprotection to Yield (4-Methyl-3-nitrophenyl)methanamine

The Boc protecting group is typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis is essential for selecting the most economically viable synthetic route, especially for large-scale production.

Route A: Nitrile Reduction

  • Cost of Starting Material: 4-Methylbenzonitrile is a commercially available and moderately priced starting material.

  • Reagent and Catalyst Costs: The cost of nitrating agents (nitric acid and sulfuric acid) is relatively low. The main cost driver in this route is the reducing agent for the nitrile group. Catalytic hydrogenation with a reusable catalyst is generally more cost-effective on a large scale compared to stoichiometric metal hydride reagents.

  • Operational Costs: The two-step process is shorter, which can lead to lower operational costs in terms of labor and energy.

Route B: Amine Protection & Nitration

  • Cost of Starting Material: 4-Methylbenzylamine is generally more expensive than 4-methylbenzonitrile.

  • Reagent and Catalyst Costs: The cost of the Boc protecting group and the reagents for its removal adds to the overall cost of this route.

  • Operational Costs: The three-step process is longer, potentially leading to higher operational costs.

Experimental Protocols

Route A: Reduction of 4-Methyl-3-nitrobenzonitrile

  • Catalytic Hydrogenation Protocol (General):

    • In a high-pressure reactor, dissolve 4-methyl-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of 5% Palladium on Carbon (Pd/C) (e.g., 1-5 mol%).

    • Pressurize the reactor with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).

    • Carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by crystallization or column chromatography.

Route B: Nitration of Boc-protected 4-Methylbenzylamine and Deprotection

  • Protection of 4-Methylbenzylamine (General):

    • Dissolve 4-methylbenzylamine (1.0 eq) in a suitable solvent like dichloromethane or tetrahydrofuran.

    • Add a base such as triethylamine (1.1 eq).

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) in the same solvent.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Boc-protected amine.

  • Nitration and Deprotection Protocol (General):

    • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

    • Slowly add the Boc-protected 4-methylbenzylamine (1.0 eq) to the cold acid mixture while maintaining the temperature below 5 °C.

    • Stir the reaction at low temperature for a specified time (monitor by TLC).

    • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry and concentrate.

    • Dissolve the crude protected product in a suitable solvent (e.g., dichloromethane).

    • Add trifluoroacetic acid (TFA) and stir at room temperature until the deprotection is complete (monitor by TLC).

    • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product.

    • Dry the organic layer and concentrate to obtain the crude (4-Methyl-3-nitrophenyl)methanamine.

    • Purify by appropriate methods.

Safety and Environmental Considerations

Nitration Reactions:

Nitration reactions are highly exothermic and can be hazardous if not properly controlled.[5] The use of strong acids like nitric acid and sulfuric acid requires appropriate personal protective equipment (PPE) and engineering controls to prevent burns and inhalation of corrosive fumes. The generation of acidic waste is a significant environmental concern, and proper neutralization and disposal procedures must be followed.[6]

Reduction with Metal Hydrides:

Reagents like lithium aluminum hydride are highly reactive with water and can be flammable. Their use requires anhydrous conditions and careful handling. The environmental impact of these reagents is primarily associated with the disposal of the resulting metal salts.

Catalytic Hydrogenation:

Catalytic hydrogenation is generally considered a greener alternative to metal hydride reductions. However, the catalysts often contain heavy metals like palladium, which can have a negative environmental impact if not recovered and recycled properly.[7] Regulations on the limits of metal catalyst residues in pharmaceutical substances are in place to ensure product safety.[8][9]

Benzyl Bromide Derivatives:

Intermediates such as 4-methyl-3-nitrobenzyl bromide are lachrymators and can cause severe irritation to the skin, eyes, and respiratory system.[10][11][12] Handling these compounds requires the use of a fume hood and appropriate PPE.

Conclusion and Recommendations

Both Route A and Route B present viable synthetic pathways to (4-Methyl-3-nitrophenyl)methanamine.

  • Route A (Nitrile Reduction) is a more convergent and potentially higher-yielding route. For large-scale industrial production, catalytic hydrogenation is the recommended method for the reduction step due to its cost-effectiveness and lower environmental impact compared to metal hydride reagents. The primary safety concern is the handling of the nitration step.

  • Route B (Amine Protection & Nitration) involves an additional protection/deprotection sequence, which can lower the overall yield and increase costs. However, it may offer better control over the nitration step for certain substrates.

For researchers and drug development professionals, the choice between these two routes will ultimately depend on the specific project requirements. For initial small-scale synthesis, the availability of starting materials might be the deciding factor. For process development and scale-up, a thorough evaluation of the cost, safety, and environmental impact of each step is crucial. It is recommended to perform a detailed process hazard analysis (PHA) before implementing either route on a larger scale.

References

  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (2016). Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Supporting Information. [Link]

  • Xiong, R. G., You, X. Z., & Fun, H. K. (2008). 4-Methyl-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1898. [Link]

  • Meena, S. K., & Sharma, I. K. (2016). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology, 5(1), 1-5. [Link]

  • CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents. (n.d.).
  • Zhang, J., Chen, X., & Wang, T. (2018). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 83(23), 14694–14701. [Link]

  • Dunn, A. L., Le, D. N., & Toste, F. D. (2014). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Chemical Science, 5(8), 3239-3243. [Link]

  • Mao, Y. H., et al. (2021). Synthesis, crystal structure, density functional theory, and vibration analysis of 4-nitro- N -[(4-nitrophenyl) methyl]- N -phenylbenzenemethanamine. ResearchGate. [Link]

  • Buzarevski, A., Mikhova, B., & Popovski, E. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, 2014(2), M821. [Link]

  • PubChem. (n.d.). [4-(3-Nitrophenyl)phenyl]methanamine. Retrieved February 2, 2026, from [Link]

  • New Jersey Department of Health. (2000). BENZYL BROMIDE HAZARD SUMMARY. [Link]

  • IMARC Group. (2023). Ethyl Amine Production Cost Analysis Report 2025. [Link]

  • European Medicines Agency. (2008). Guideline on the specification limits for residues of metal catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved February 2, 2026, from [Link]

  • Antonini, C., et al. (2022). Techno-Economic Assessment of Amine-Based Carbon Capture in Waste-to-Energy Incineration Plant Retrofit. Energies, 15(19), 7085. [Link]

  • Albertini, J. (2022). Environmental and Industrial Implications of Catalysts. Journal of Environmental and Industrial Toxicology, 6(1), 1-2. [Link]

  • An, W., et al. (2018). An example of light enhanced hydrogenation of 4-nitrobenzonitrile over a C60 catalyst. ResearchGate. [Link]

  • ACD/Labs. (2024). Sustainable Catalysis. [Link]

  • National Renewable Energy Laboratory. (2006). Equipment Design and Cost Estimation for Small Modular Biomass Systems, Synthesis Gas Cleanup, and Oxygen Separation Equipment. [Link]

  • Wang, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6171. [Link]

  • Meena, S. K., & Sharma, I. K. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology, 23(3), 1-9. [Link]

  • Reddy, K. S., et al. (2015). Selective gas-phase hydrogenation of benzonitrile into benzylamine over Cu–MgO catalysts without using any additives. New Journal of Chemistry, 39(11), 8429-8436. [Link]

  • Gade, A. B., & Kharat, P. B. (2022). Cost estimation of synthesis and utilization of nano-adsorbents on the laboratory and industrial scales: A detailed review. ResearchGate. [Link]

  • Wang, L., et al. (2020). A green synthesis method-nitrile hydration to synthesize amide. ResearchGate. [Link]

  • Al-Masoudi, N. A., & Al-Saaid, L. A. (2021). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]

  • European Medicines Agency. (2002). Note for guidance on specification limits for residues of metal catalysts. [Link]

  • Chen, W. H., et al. (2024). Economic Estimation of a Green Ammonia Production System from Off Gas. Chemical Engineering Transactions, 109, 253-258. [Link]

  • Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Protecting the environment, one catalyst at a time. Retrieved February 2, 2026, from [Link]

  • JoVE. (2023). Nitriles to Amines: LiAlH4 Reduction. [Link]

  • Zhang, G., & Wang, Y. (2012). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. ResearchGate. [Link]

  • AZoM. (2016). Catalytic Hydrogenation Reaction. [Link]

  • Jagadeesan, S., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. [Link]

  • ACS Publications. (n.d.). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. Retrieved February 2, 2026, from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.